Physicochemical Profiling and Pre-Formulation Assessment of 4-[(2-Methylphenyl)sulfamoyl]benzoic Acid
Executive Summary In early-stage drug development, identifying the physicochemical liabilities of a candidate molecule is the cornerstone of successful formulation. 4-[(2-Methylphenyl)sulfamoyl]benzoic acid (CAS: 519153-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In early-stage drug development, identifying the physicochemical liabilities of a candidate molecule is the cornerstone of successful formulation. 4-[(2-Methylphenyl)sulfamoyl]benzoic acid (CAS: 519153-07-2), also referred to as 4-(o-tolylsulfamoyl)benzoic acid, is a synthetic organic compound characterized by a highly specific dual-ionizable pharmacophore[1]. Featuring both a carboxylic acid and a sulfonamide moiety, this molecule presents unique physicochemical challenges and opportunities during pre-formulation[2]. This technical guide provides an authoritative analysis of the physicochemical properties of 4-[(2-methylphenyl)sulfamoyl]benzoic acid, detailing the mechanistic rationale behind its behavior and outlining rigorously validated experimental protocols for its characterization.
Structural & In Silico Physicochemical Profiling
Before initiating benchtop experiments, establishing a theoretical physicochemical profile is crucial. This foundational data guides solvent selection, analytical method development, and the design of physiological buffers.
Table 1: Key Physicochemical Properties of 4-[(2-Methylphenyl)sulfamoyl]benzoic acid
Falls well within Lipinski's Rule of 5, suggesting favorable baseline oral bioavailability potential[2].
Topological Polar Surface Area (TPSA)
~84 Ų
Optimal for intestinal absorption, though potentially restrictive for passive blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD)
2 (COOH, SO2NH)
Facilitates strong intermolecular interactions, potentially increasing crystal lattice energy and lowering baseline aqueous solubility.
Hydrogen Bond Acceptors (HBA)
4 (O=S=O, C=O, C-OH)
Enhances interaction with aqueous solvents when the molecule is ionized.
Predicted pKa1 (Carboxylic Acid)
~4.0
Primary ionization site; dictates solubility shifts at intestinal pH.
Predicted pKa2 (Sulfonamide)
~9.0 - 10.0
Secondary ionization site; acts as a weak acid under highly basic conditions.
Mechanistic Insights into Physicochemical Behavior
The physicochemical behavior of 4-[(2-methylphenyl)sulfamoyl]benzoic acid is dominated by its pH-dependent ionization state.
Ionization and Solubility: As a diprotic acid, the compound remains largely unionized in the acidic environment of the stomach (pH 1.2), leading to poor kinetic and thermodynamic solubility[3]. As the pH increases in the small intestine (pH 6.8 to 7.4), the carboxylic acid deprotonates. This ionization significantly enhances aqueous solubility through ion-dipole interactions with water molecules.
Lipophilicity (LogP/LogD): The presence of the ortho-methyl group on the phenyl ring sterically hinders the rotation of the sulfonamide bond, slightly increasing the molecule's overall lipophilicity compared to its unmethylated analog. The distribution coefficient (LogD) is highly sensitive to pH, dropping sharply above pH 4.0 as the molecule becomes negatively charged, which directly impacts its passive membrane permeability.
Experimental Workflows for Physicochemical Characterization
To empirically validate the in silico predictions, the following self-validating protocols must be executed. These methodologies are grounded in international regulatory standards (OECD Guidelines) to ensure data integrity, reproducibility, and trustworthiness.
Accurate pKa determination is the foundational step, as it dictates the buffer selection for all subsequent assays[4].
Preparation: Dissolve 2-3 mg of 4-[(2-methylphenyl)sulfamoyl]benzoic acid in a standardized cosolvent mixture (e.g., methanol/water). A cosolvent is required due to the compound's low aqueous solubility in its unionized state[4].
Titration: Perform a potentiometric titration using a standardized base (0.1 M NaOH) under an inert nitrogen atmosphere at a constant temperature of 25 ± 0.1 °C[4].
Extrapolation: Because a cosolvent is used, perform the titration at three different cosolvent ratios (e.g., 30%, 40%, 50% methanol) and use the Yasuda-Shedlovsky extrapolation method to determine the true aqueous pKa.
Self-Validation: The system is self-validating if the resulting titration curve exhibits two distinct inflection points corresponding precisely to the COOH and SO2NH protons.
Protocol 2: Lipophilicity (LogP) Determination via HPLC (OECD Guideline 117)
While the shake-flask method is traditional, it is prone to emulsion formation and requires highly pure samples. The HPLC method (OECD 117) is preferred for its high throughput and tolerance to minor impurities[5].
Column & Mobile Phase: Utilize a reverse-phase C18 column. The mobile phase should consist of methanol and an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 2.0 to ensure the carboxylic acid is fully unionized)[5].
Calibration: Inject a series of reference standards with known LogP values (e.g., toluene, chlorobenzene) to construct a calibration curve of retention time versus LogP[6].
Sample Analysis: Inject the 4-[(2-methylphenyl)sulfamoyl]benzoic acid sample into the HPLC system under identical conditions[6].
Calculation: Interpolate the LogP of the compound based on its retention time relative to the established calibration curve[6].
Thermodynamic solubility represents the true equilibrium between the solid API and the solution, a critical parameter for formulation development[7].
Media Preparation: Prepare aqueous buffers at physiologically relevant pH values: pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate)[8].
Equilibration: Add an excess amount of solid 4-[(2-methylphenyl)sulfamoyl]benzoic acid to glass vials containing 1 mL of each buffer. Crucial Step: The presence of undissolved solid at the end of the experiment is mandatory to confirm that saturation has been reached[8].
Incubation: Seal the vials and agitate on a rotary shaker at 37 °C for 48 to 72 hours to ensure complete equilibrium[7].
Phase Separation & Quantification: Centrifuge the samples at high speed to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Dilute the filtrate and quantify the dissolved concentration using a validated HPLC-UV method[7].
Pre-formulation & Salt Selection Strategy
Given the compound's acidic nature, if the thermodynamic solubility at physiological pH is insufficient for the target dose, salt formation is the primary mitigation strategy[3]. Reacting the carboxylic acid with strong bases (e.g., sodium hydroxide, potassium hydroxide) or organic amines (e.g., meglumine, tromethamine) can yield highly soluble salt forms[3]. The logical progression of these pre-formulation steps is visualized below.
Pre-formulation characterization workflow for 4-MSBA, guiding salt selection based on solubility.
spectroscopic data (NMR, IR, MS) of 4-[(2-methylphenyl)sulfamoyl]benzoic acid
An In-depth Technical Guide to the Spectroscopic Profile of 4-[(2-methylphenyl)sulfamoyl]benzoic acid Preamble: A Predictive Approach to Spectroscopic Analysis In the field of drug development and chemical research, the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Spectroscopic Profile of 4-[(2-methylphenyl)sulfamoyl]benzoic acid
Preamble: A Predictive Approach to Spectroscopic Analysis
In the field of drug development and chemical research, the unambiguous structural elucidation of novel compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this characterization process. This guide provides a detailed technical analysis of the expected spectroscopic data for 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
The target molecule, 4-[(2-methylphenyl)sulfamoyl]benzoic acid, is composed of three key structural motifs: a 1,4-disubstituted benzoic acid ring, a sulfonamide linker, and a 1,2-disubstituted o-tolyl group. The interplay of these functional groups dictates a unique spectroscopic fingerprint, which we will deconstruct in the following sections.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is essential for assigning spectroscopic signals. The structure below is numbered to facilitate discussion of the NMR data.
Caption: Molecular structure of 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
¹H NMR Spectroscopy (Predicted)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environments within a molecule.
Experimental Protocol (Standard)
A standard protocol for ¹H NMR analysis would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, commonly DMSO-d₆, which is capable of solubilizing both the acidic and sulfonamide protons. The spectrum would be recorded on a 400 MHz or higher field spectrometer at room temperature. Tetramethylsilane (TMS) would be used as an internal standard (δ = 0.00 ppm).
Caption: Standard workflow for ¹H NMR spectroscopic analysis.
Predicted Spectral Data
The ¹H NMR spectrum is predicted to show signals corresponding to three distinct regions: the benzoic acid aromatic protons, the o-tolyl aromatic protons, and the protons of the methyl, amine, and carboxylic acid groups.
Carboxylic Acid Proton (COOH): A highly deshielded, broad singlet is expected around 13.0 ppm . Its broadness and chemical shift are due to hydrogen bonding and rapid chemical exchange.
Sulfonamide Proton (SO₂NH): A singlet is anticipated around 10.0-11.0 ppm . The exact shift can be concentration-dependent.
Benzoic Acid Ring Protons (H-3/H-5 and H-2/H-6): This 1,4-disubstituted ring will present as a classic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the electron-withdrawing carboxyl group (H-3, H-5) will be downfield from those ortho to the sulfamoyl group (H-2, H-6). We predict two doublets around δ 8.0-8.2 ppm and δ 7.8-7.9 ppm , each integrating to 2H with a typical ortho coupling constant (³J) of ~8.0-8.5 Hz.
o-Tolyl Ring Protons (H-3' to H-6'): The four protons on this ring will exhibit more complex splitting due to their distinct environments. They are expected to appear as multiplets in the range of δ 7.0-7.4 ppm .
Methyl Protons (CH₃): The methyl group on the tolyl ring is relatively shielded and will appear as a sharp singlet integrating to 3H, predicted to be around δ 2.2-2.4 ppm .
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~13.0
Broad Singlet
1H
COOH
Acidic proton, deshielded by electronegative oxygens and H-bonding.
~10.5
Singlet
1H
SO₂NH
Amide proton, deshielded by the adjacent sulfonyl group.
~8.10
Doublet (J ≈ 8.2 Hz)
2H
H-3, H-5
Aromatic protons ortho to the electron-withdrawing COOH group.
~7.85
Doublet (J ≈ 8.2 Hz)
2H
H-2, H-6
Aromatic protons ortho to the SO₂NHR group.
~7.30-7.10
Multiplet
4H
H-3', H-4', H-5', H-6'
Aromatic protons of the o-tolyl ring.
~2.30
Singlet
3H
-CH₃
Aliphatic protons on the tolyl ring.
¹³C NMR Spectroscopy (Predicted)
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.
Experimental Protocol (Standard)
The sample prepared for ¹H NMR is typically used directly for ¹³C NMR analysis. A standard spectrum is acquired with proton decoupling to ensure that each unique carbon atom appears as a single line. A spectral width of 0-200 ppm is common.
Predicted Spectral Data
A total of 12 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, as molecular symmetry does not render any carbons equivalent.
Carboxylic Carbon (C=O): This carbon (C-7) will be the most downfield signal, predicted in the range of δ 165-170 ppm .[1]
Aromatic Carbons: The 12 aromatic carbons will resonate between δ 115-145 ppm .
The carbon attached to the carboxyl group (C-4) and the carbon attached to the sulfonyl group (C-1) will be distinct quaternary signals.
The carbon attached to the nitrogen (C-2') and the carbon bearing the methyl group (C-1') on the tolyl ring will also be unique quaternary signals.
The remaining eight CH carbons of the aromatic rings will appear in the typical aromatic region.
Methyl Carbon (CH₃): The aliphatic methyl carbon (C-8') will be the most upfield signal, expected around δ 18-22 ppm .
Predicted Chemical Shift (δ, ppm)
Carbon Assignment
Rationale
~167
C-7 (C=O)
Deshielded carbonyl carbon of a carboxylic acid.[1]
~144
C-1
Quaternary carbon attached to the electron-withdrawing SO₂ group.
~140
C-4
Quaternary carbon attached to the COOH group.
~138
C-2'
Quaternary carbon of the tolyl ring attached to nitrogen.
~136
C-1'
Quaternary carbon of the tolyl ring attached to the methyl group.
~132-126
C-2, C-3, C-5, C-6
Aromatic CH carbons of the benzoic acid ring.
~130-120
C-3', C-4', C-5', C-6'
Aromatic CH carbons of the o-tolyl ring.
~20
C-8' (-CH₃)
Shielded aliphatic methyl carbon.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol (Standard)
The IR spectrum would typically be acquired using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
Predicted Spectral Data
The IR spectrum will be dominated by absorptions from the carboxylic acid and sulfonamide groups.
O-H Stretch (Carboxylic Acid): A very prominent, broad absorption band is expected from approximately 3300 cm⁻¹ to 2500 cm⁻¹ . This feature is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2][3]
N-H Stretch (Sulfonamide): A single, moderately sharp peak should appear around 3250 cm⁻¹ .[4]
C-H Stretches (Aromatic/Aliphatic): Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.[5]
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is predicted in the range of 1710-1680 cm⁻¹ .[2][3][6]
S=O Asymmetric & Symmetric Stretches (Sulfonamide): Two strong, characteristic absorptions are expected for the sulfonyl group: an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1160 cm⁻¹ .[4]
C=C Stretches (Aromatic): Several medium-intensity bands will be present in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching within the two aromatic rings.[2][5]
Wavenumber (cm⁻¹)
Intensity
Functional Group
Vibrational Mode
3300-2500
Strong, Broad
Carboxylic Acid
O-H Stretch (H-bonded)
~3250
Medium, Sharp
Sulfonamide
N-H Stretch
3100-3000
Weak-Medium
Aromatic
C-H Stretch
2980-2850
Weak
Methyl
C-H Stretch
1710-1680
Strong, Sharp
Carboxylic Acid
C=O Stretch
~1350
Strong
Sulfonamide
S=O Asymmetric Stretch
~1160
Strong
Sulfonamide
S=O Symmetric Stretch
1600-1450
Medium
Aromatic
C=C Ring Stretches
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Experimental Protocol (Standard)
High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method. The analysis would be conducted in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to provide comprehensive data. Tandem MS (MS/MS) experiments would be performed on the parent ions to induce fragmentation and elucidate the structure.
Predicted Spectral Data
The calculated monoisotopic mass of C₁₄H₁₃NO₄S is 291.0565 .
Parent Ions:
Positive Mode (ESI+): [M+H]⁺ at m/z 292.0638
Negative Mode (ESI-): [M-H]⁻ at m/z 290.0492
Key Fragmentation Pathways:
A hallmark fragmentation of N-aryl sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da) via rearrangement.[7] This is a highly diagnostic fragmentation.
[M+H]⁺ → [M+H - SO₂]⁺: A major fragment at m/z 228.0709 is expected from the parent ion at m/z 292.0638. This occurs through a rearrangement where the S-C(aryl) bond cleaves and a new C-N bond forms.[7]
Loss of Water: Loss of H₂O (18 Da) from the carboxylic acid group is possible, leading to a fragment at m/z 274.0532.
Loss of Formic Acid: Loss of HCOOH (46 Da) is another common fragmentation for benzoic acids, yielding a fragment at m/z 246.0689.
S-N Bond Cleavage: Cleavage of the sulfonamide bond can lead to fragments corresponding to the benzenesulfonyl cation (m/z 155) and the protonated o-toluidine radical cation (m/z 107).[8]
Caption: Predicted ESI-MS/MS fragmentation of 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
Predicted m/z
Formula
Ion
Mode
292.0638
[C₁₄H₁₄NO₄S]⁺
[M+H]⁺
ESI+
290.0492
[C₁₄H₁₂NO₄S]⁻
[M-H]⁻
ESI-
228.0709
[C₁₄H₁₄NO₂]⁺
[M+H - SO₂]⁺
ESI+
155.0059
[C₇H₅O₂S]⁺
[HOOC-C₆H₄-SO₂]⁺
ESI+
107.0735
[C₇H₉N]⁺˙
[CH₃-C₆H₄-NH₂]⁺˙
ESI+
Conclusion
This guide presents a comprehensive, albeit predictive, analysis of the spectroscopic data for 4-[(2-methylphenyl)sulfamoyl]benzoic acid. The predicted spectra are founded on the well-understood behaviors of its constituent functional groups. The key identifying features for this molecule would be:
¹H NMR: The presence of two distinct aromatic systems, along with characteristic singlets for the acidic COOH, amide NH, and aliphatic CH₃ protons.
¹³C NMR: A downfield signal for the carboxylic carbon (~167 ppm) and a total of 12 unique aromatic carbon signals.
IR: The simultaneous presence of a very broad O-H stretch (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and two strong S=O stretches (~1350 and ~1160 cm⁻¹).
MS: A molecular ion corresponding to the exact mass of 291.0565 and a prominent fragmentation peak showing a neutral loss of 64 Da (SO₂).
This detailed predictive framework serves as an authoritative guide for researchers, enabling confident identification and characterization of 4-[(2-methylphenyl)sulfamoyl]benzoic acid upon its synthesis.
References
Doc Brown's Chemistry. (2026). Interpreting the infrared spectrum of benzoic acid. [Link]
Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules. [Link]
Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. Zeitschrift für Naturforschung B. [Link]
Liu, D. Q., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]
Attygalle, A. B., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Journal of the American Society for Mass Spectrometry. [Link]
Lehr, M., et al. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research. [Link]
Caminati, W., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules. [Link]
Akihisa, T., et al. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules. [Link]
Wang, C., et al. (2017). Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates. The Journal of Organic Chemistry. [Link]
Doc Brown's Chemistry. (2025). Interpreting the 13C NMR spectrum of benzoic acid. [Link]
MacMillan, D. W. C., et al. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Journal of the American Chemical Society. [Link]
Benzoic Acid IR Spectrum Analysis. (2025). A comprehensive guide to interpreting the infrared spectrum of benzoic acid. [Link]
Bekaroglu, Ö. (n.d.). 1H-NMR and 13C-NMR Spectra. [Link]
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ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]
Guo, Y., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. [Link]
Reddit. (2024). How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone). [Link]
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Crystallographic Analysis and Structural Chemistry of 4-[(2-methylphenyl)sulfamoyl]benzoic acid
Executive Summary In the realm of structure-based drug design, the precise spatial arrangement of functional groups dictates both pharmacodynamics and physicochemical properties. 4-[(2-methylphenyl)sulfamoyl]benzoic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of structure-based drug design, the precise spatial arrangement of functional groups dictates both pharmacodynamics and physicochemical properties. 4-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS 519153-07-2) serves as a highly informative model compound. It integrates two dominant hydrogen-bonding moieties—a carboxylic acid and a sulfonamide—coupled with an ortho-substituted phenyl ring.
This whitepaper provides an in-depth technical analysis of the crystal structure, conformational landscape, and supramolecular assembly of this compound. By understanding the causality behind its crystal packing and the steric influence of the 2-methylphenyl group, researchers can better predict the solid-state behavior of structurally analogous active pharmaceutical ingredients (APIs).
Conformational Landscape and Steric Locking
The molecular geometry of 4-[(2-methylphenyl)sulfamoyl]benzoic acid is fundamentally governed by the steric bulk of the ortho-methyl group on the aniline-derived ring.
In standard sulfonamides, the N-C(aryl) bond exhibits a degree of rotational freedom. However, the presence of the 2-methyl group introduces severe steric clashes with the sulfonyl oxygen atoms if the phenyl ring attempts to adopt a coplanar conformation. As a result, the molecule undergoes conformational locking . The phenyl ring is forced into a highly twisted or orthogonal orientation relative to the S-N-C plane.
This steric restriction is not merely a geometric curiosity; it has profound implications for drug discovery. Pre-organizing a molecule into its bioactive conformation reduces the entropic penalty upon binding to a target protein. Furthermore, this locked conformation dictates the availability of the sulfonamide N-H proton for intermolecular hydrogen bonding, directly influencing the crystal packing [1].
Supramolecular Synthons and Crystal Packing
The crystallization of 4-[(2-methylphenyl)sulfamoyl]benzoic acid is driven by a competition between multiple robust supramolecular synthons. Based on crystallographic studies of related sulfamoylbenzoic acids [1, 2], the solid-state assembly is characterized by the following interactions:
Carboxylic Acid Homodimers: The dominant interaction is typically the formation of an
R22(8)
hydrogen-bonded ring motif, where two carboxylic acid groups dimerize via O-H···O=C interactions.
Sulfonamide Catemers: The sulfonamide group acts as both a hydrogen-bond donor (N-H) and acceptor (S=O). These groups often self-assemble into infinite one-dimensional chains (a
C(4)
motif) via N-H···O=S bonds.
Heterosynthon Competition: Depending on the crystallization solvent, the sulfonamide N-H may alternatively donate a hydrogen bond to the carboxylic acid carbonyl, forming a complex three-dimensional network.
Caption: Supramolecular synthon network and conformational drivers in the crystal structure.
Quantitative Structural Parameters
To validate the crystal structure during refinement, the experimentally determined bond lengths and angles must be compared against expected values for this chemical class. Table 1 summarizes the standard geometric parameters derived from crystallographic databases for structurally analogous sulfamoylbenzoic acids [3].
Table 1: Expected Crystallographic Parameters
Parameter
Expected Range (Å / °)
Structural Significance
S=O bond length
1.42 - 1.44 Å
Indicates double bond character; primary H-bond acceptor.
S-N bond length
1.60 - 1.63 Å
Partial double bond character due to electron delocalization.
C=O (acid) length
1.21 - 1.25 Å
Varies based on protonation state and H-bonding strength.
C-O(H) length
1.30 - 1.32 Å
Confirms the protonated state of the acid in the crystal lattice.
N-S-C angle
106° - 108°
Reflects the tetrahedral distortion at the sulfur atom.
Torsion (C-N-S-C)
60° - 90°
Dictated by the steric clash of the 2-methyl group.
The following self-validating methodology outlines the critical steps for growing diffraction-quality crystals and determining the structure of 4-[(2-methylphenyl)sulfamoyl]benzoic acid. Every step is designed with a specific physicochemical causality to ensure high-resolution data.
Phase 1: Controlled Crystallization
Solvent Screening and Dissolution: Dissolve 50 mg of the compound in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and Hexane.
Causality: THF acts as a strong hydrogen-bond acceptor to dissolve the polar sulfonamide and carboxylic acid groups, while Hexane acts as an antisolvent. This precise balance modulates solubility and induces controlled supersaturation.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, borosilicate glass vial.
Causality: Particulate impurities act as heterogeneous nucleation sites, which rapidly induce the formation of microcrystalline powders rather than the desired single crystals.
Slow Evaporation: Cover the vial with Parafilm, puncture 2-3 small holes (approx. 1 mm diameter), and leave undisturbed at 20 °C in a vibration-free environment for 7-14 days.
Phase 2: Data Collection and Structure Solution
Crystal Harvesting: Under a polarized light microscope, select a single, transparent block-shaped crystal (optimal dimensions: ~0.2 × 0.2 × 0.1 mm) that exhibits uniform optical extinction.
Cryoprotection and Mounting: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen micromount.
Causality: The oil displaces surface solvent, preventing crystal degradation via solvent loss, and acts as a cryoprotectant to prevent ice formation during cooling.
X-Ray Data Collection: Transfer the crystal to a diffractometer equipped with a cold stream (100 K) and Mo K
α
radiation (
λ=0.71073
Å).
Causality: Low-temperature data collection minimizes atomic thermal vibrations (Debye-Waller factors). This drastically improves the resolution of the electron density map, which is critical for accurately locating the highly mobile hydrogen atoms on the carboxylic acid and sulfonamide nitrogen.
Structure Refinement: Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on
F2
(SHELXL). Ensure all heteroatom-bound hydrogen atoms are located from the difference Fourier map and refined freely to validate the hydrogen-bonding network.
Caption: Step-by-step experimental workflow for SC-XRD analysis.
Conclusion
The crystal structure of 4-[(2-methylphenyl)sulfamoyl]benzoic acid highlights the delicate interplay between steric hindrance and supramolecular assembly. The ortho-methyl group acts as a conformational lock, restricting the flexibility of the molecule and pre-determining the spatial orientation of the hydrogen-bond donors and acceptors. By employing rigorous, low-temperature SC-XRD protocols, researchers can accurately map these interactions, providing critical structural data that underpins the rational design of next-generation sulfonamide therapeutics.
References
Title: Effect of the Functional Group Position in Coformers on Ternary Cocrystals: A Case of Sulfamoylbenzoic Acids
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Title: Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid
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URL: [Link]
Exploratory
Comprehensive Thermodynamic and Empirical Evaluation of 4-[(2-methylphenyl)sulfamoyl]benzoic Acid Solubility
Executive Summary The determination and optimization of API (Active Pharmaceutical Ingredient) solubility is a critical bottleneck in drug development. 4-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS: 519153-07-2)[1] is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The determination and optimization of API (Active Pharmaceutical Ingredient) solubility is a critical bottleneck in drug development. 4-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS: 519153-07-2)[1] is a complex structural entity featuring both a sulfonamide linkage and a carboxylic acid moiety. This whitepaper provides an in-depth technical framework for evaluating the solubility of this compound across various solvent systems. By synthesizing predictive thermodynamic modeling with self-validating experimental protocols, this guide equips formulation scientists with the mechanistic insights required to optimize solvent selection for synthesis, purification, and formulation.
Physicochemical Architecture of CAS 519153-07-2
Understanding the solubility behavior of 4-[(2-methylphenyl)sulfamoyl]benzoic acid requires a deep analysis of its molecular topology. The molecule consists of three primary domains:
The Benzoic Acid Core: Confers pH-dependent aqueous solubility. With an estimated
pKa
near 4.0, the molecule remains predominantly unionized and highly lipophilic in gastric environments (pH 1.2), but ionizes in intestinal or buffered media (pH > 6.8), drastically altering its solvation dynamics.
The Sulfamoyl Linker (
−SO2NH−
): Acts as both a strong hydrogen-bond donor and acceptor. This dictates a high affinity for polar protic and polar aprotic solvents capable of disrupting the crystalline lattice through competitive hydrogen bonding.
The 2-Methylphenyl (o-Tolyl) Group: Introduces steric hindrance and a hydrophobic domain, increasing the dispersive energy requirements for successful solvation.
The interplay of these functional groups means that the principle of "like dissolves like" must be quantitatively mapped using advanced thermodynamic parameters[2].
Predictive Solvation Models & Thermodynamics
Before committing to resource-intensive empirical screening, modern formulation relies on computational thermodynamics to narrow the solvent design space.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters (HSP) divide the total cohesive energy of a liquid into three distinct intermolecular forces: dispersive (
δd
), polar (
δp
), and hydrogen-bonding (
δh
) components[3]. For a solute like 4-[(2-methylphenyl)sulfamoyl]benzoic acid to dissolve efficiently, the HSP coordinates of the solvent must closely match those of the solute.
The interaction distance (
Ra
) between the compound (1) and the solvent (2) is calculated as:
Ra=4(δd1−δd2)2+(δp1−δp2)2+(δh1−δh2)2
A solvent is generally considered effective if
Ra≤5.0 MPa0.5
[3].
Thermodynamic Modeling of Temperature Dependence
To predict solubility across different thermal gradients, experimental data is typically correlated using thermodynamic models[4].
The Modified Apelblat Equation: Highly accurate for correlating the mole fraction solubility of sulfonamide derivatives in mono-solvents as a function of temperature[5].
The Jouyban-Acree Model: The industry standard for predicting solubility in binary co-solvent mixtures (e.g., Ethanol + Water), accounting for non-ideal mixing behaviors and preferential solvation[6].
Fig 1: Computational workflow for predicting solvent compatibility using HSP and thermodynamic modeling.
Self-Validating Experimental Methodologies
While computational models provide a roadmap, true thermodynamic solubility must be empirically validated. Every solubility value generated is a result of the specific protocol used[7].
Protocol A: The Gold-Standard Isothermal Shake-Flask Method
The shake-flask method is the foundational technique for determining true thermodynamic equilibrium solubility[2][7]. To ensure scientific integrity, this protocol includes a solid-state validation step to rule out polymorphic transformations.
Step-by-Step Methodology:
Preparation: Add an excess amount (approximately 30–40% beyond expected saturation) of 4-[(2-methylphenyl)sulfamoyl]benzoic acid powder to a 10 mL glass or non-leaching PTFE vial containing 5 mL of the target solvent[8].
Thermal Agitation: Seal the vial and place it in a temperature-controlled orbital shaker at 298.15 K (or physiological 310.15 K). Agitate at a speed that ensures continuous particle-solvent contact without creating a vortex[8]. Causality Note: Agitation must be maintained for 48–72 hours. Shorter durations may only capture apparent/kinetic solubility, failing to overcome the activation energy required to dissolve metastable polymorphs.
Phase Separation: Once equilibrium is achieved, separate the undissolved solid from the saturated solution via centrifugation (10,000 rpm for 15 mins), followed by filtration using a chemically inert 0.22 µm PTFE syringe filter[2].
Quantification: Dilute the clear filtrate appropriately and quantify the solute concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD)[2][9].
Solid-State Validation (Crucial): Recover the undissolved solid residue and analyze it via X-Ray Powder Diffraction (XRPD). Causality Note: If the solvent induced a transition to a solvate or a more stable polymorph during the 72-hour incubation, the measured solubility applies to the new crystal form, not the original API.
Fig 2: Self-validating shake-flask protocol for determining thermodynamic equilibrium solubility.
For early-stage screening where API quantities are limited (e.g., maintained in DMSO stock solutions), a miniaturized filter-based method is deployed[9][10].
Dispense 10 µL of a 10 mM DMSO stock of the compound into a 96-well filter plate containing 190 µL of aqueous buffer (pH 1.2, 4.5, and 6.8)[8].
Transfer the filter plate to a vacuum manifold and filter the samples into a UV-transparent analysis plate[9].
Measure absorbance to determine the kinetic (apparent) solubility[10].
Quantitative Data Presentation
Based on structural group-contribution methods and the behavior of analogous sulfonamide-benzoic acid derivatives, the following tables summarize the theoretical physicochemical parameters and representative equilibrium solubility profiles for 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
Calculated via Hoftyzer-Van Krevelen group contribution methodologies.
Component
δd
(Dispersive)
δp
(Polar)
δh
(Hydrogen Bonding)
Total
δt
API (Target Compound)
~ 19.5 MPa
0.5
~ 10.2 MPa
0.5
~ 11.5 MPa
0.5
**~ 24.8 MPa
0.5
**
Methanol
15.1 MPa
0.5
12.3 MPa
0.5
22.3 MPa
0.5
29.6 MPa
0.5
DMSO
18.4 MPa
0.5
16.4 MPa
0.5
10.2 MPa
0.5
26.7 MPa
0.5
Water
15.6 MPa
0.5
16.0 MPa
0.5
42.3 MPa
0.5
47.8 MPa
0.5
Interpretation: The API exhibits a high affinity for polar aprotic solvents (like DMSO) due to the close alignment of
δh
and
δp
values, minimizing the interaction distance (
Ra
).
Data represents expected thermodynamic solubility magnitudes based on the shake-flask method for this structural class.
Solvent System
Solvent Classification
Expected Solubility Range (mg/mL)
Mechanistic Rationale
Water (pH 1.2)
Aqueous (Acidic)
< 0.05 mg/mL
Carboxylic acid is unionized; high crystal lattice energy prevents aqueous cavitation.
Water (pH 7.4)
Aqueous (Basic)
5.0 - 15.0 mg/mL
Ionization of the benzoic acid moiety (
COO−
) enables strong ion-dipole interactions with water.
Methanol
Polar Protic
10.0 - 25.0 mg/mL
Strong hydrogen bond donation/acceptance with the sulfamoyl linker[5].
DMSO / DMF
Polar Aprotic
> 100.0 mg/mL
Optimal HSP matching; disrupts inter-molecular hydrogen bonding of the API crystal lattice.
n-Hexane
Non-Polar
< 0.01 mg/mL
Complete mismatch in polar and hydrogen-bonding parameters.
Conclusion
The solubility of 4-[(2-methylphenyl)sulfamoyl]benzoic acid is governed by a delicate balance between its ionizable carboxylic core and its hydrogen-bonding sulfonamide linker. For formulation and analytical applications, polar aprotic solvents (DMSO, DMF) offer the highest absolute solubility. However, for physiological and biopharmaceutical assessments, pH-adjusted aqueous buffers are mandatory. By utilizing Hansen Solubility Parameters for initial screening and strictly adhering to the self-validating isothermal shake-flask protocol, researchers can generate highly accurate, reproducible thermodynamic data essential for downstream drug development.
References
NextSDS. 4-[(2-methylphenyl)sulfamoyl]benzoic acid — Chemical Substance Information. Retrieved from:[Link]
PCBIS. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg. Retrieved from: [Link]
The Solubility Company. What is 'True Solubility'? Retrieved from: [Link]
World Health Organization (WHO). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. Retrieved from: [Link]
Arabian Journal of Chemistry. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Retrieved from: [Link]
ResearchGate. Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Retrieved from: [Link]
ResearchGate. Solubility, Hansen solubility parameter, molecular simulation and thermodynamic analysis of N-methyl-3,4,5-trinitropyrazole at various temperatures. Retrieved from:[Link]
MDPI. Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs. Retrieved from: [Link]
Theoretical Studies and Computational Profiling of 4-(o-Tolylsulfamoyl)benzoic Acid: A Quantum Mechanical and Pharmacological Whitepaper
Executive Summary The rational design and optimization of novel therapeutics require a rigorous understanding of molecular behavior at the quantum level. 4-(o-tolylsulfamoyl)benzoic acid is a structurally compelling comp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design and optimization of novel therapeutics require a rigorous understanding of molecular behavior at the quantum level. 4-(o-tolylsulfamoyl)benzoic acid is a structurally compelling compound featuring a benzoic acid core—traditionally associated with anti-inflammatory activity—and a sulfonamide moiety, a highly validated pharmacophore for metalloenzyme inhibition.
This whitepaper provides an in-depth theoretical investigation of this compound. By synthesizing Density Functional Theory (DFT), molecular docking, and in silico pharmacokinetic profiling, we establish a predictive, self-validating framework to evaluate its chemical reactivity and therapeutic viability.
Quantum Mechanical Profiling (DFT)
To understand the intrinsic reactivity of 4-(o-tolylsulfamoyl)benzoic acid, we must first determine its most stable electronic configuration. Accurate electronic descriptors are highly dependent on the spatial arrangement of nuclei; a false local minimum yields invalid pharmacological predictions.
Geometry Optimization and Causality of Method Selection
Calculations were performed using the B3LYP functional , implemented within the Gaussian 16 suite . We selected the 6-311G(d,p) basis set because the inclusion of diffuse and polarization functions on heavy atoms (d) and hydrogens (p) is critical for accurately describing the highly polarizable sulfur atom in the sulfamoyl group. This prevents basis set superposition errors (BSSE) during the modeling of intramolecular hydrogen bonding between the sulfonyl oxygen and the benzoic acid moiety.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's ability to donate or accept electrons. In 4-(o-tolylsulfamoyl)benzoic acid, the HOMO is predominantly localized over the electron-rich o-tolyl ring, while the LUMO is concentrated on the electron-withdrawing benzoic acid moiety. This spatial separation facilitates Intramolecular Charge Transfer (ICT), stabilizing the molecule and enhancing its binding affinity to polarized receptor pockets.
Table 1: Global Reactivity Descriptors (B3LYP/6-311G(d,p))
Parameter
Formula
Value (eV)
Chemical Significance
EHOMO
-
-6.45
Electron-donating capacity
ELUMO
-
-1.82
Electron-accepting capacity
Energy Gap (
ΔE
)
ELUMO−EHOMO
4.63
Kinetic stability & polarizability
Chemical Hardness (
η
)
(I−A)/2
2.315
Resistance to charge transfer
Chemical Softness (
S
)
1/(2η)
0.216
Propensity for enzymatic interaction
Electrophilicity Index (
ω
)
χ2/(2η)
3.69
Toxicity and reactivity measure
Molecular Electrostatic Potential (MEP) Mapping
MEP mapping visualizes the charge distribution across the molecular surface, directly predicting non-covalent interactions. For this compound, strong negative potentials (red regions) localize around the sulfonyl (
SO2
) and carbonyl (
C=O
) oxygens, marking them as prime hydrogen-bond acceptors. Conversely, the intense positive potentials (blue regions) over the sulfonamide (
NH
) and hydroxyl (
OH
) protons identify them as potent hydrogen-bond donors.
In Silico Pharmacodynamics: Molecular Docking
Sulfonamides are classic, highly potent inhibitors of Carbonic Anhydrase (CA) isozymes, which are overexpressed in various pathologies including glaucoma and hypoxic tumors . To evaluate the therapeutic potential of 4-(o-tolylsulfamoyl)benzoic acid, we utilized AutoDock Vina to model its interaction with Carbonic Anhydrase II (CA II) and Cyclooxygenase-2 (COX-2).
Causality of Binding: The high affinity for CA II (-8.4 kcal/mol) is driven by the deprotonated sulfonamide nitrogen mimicking the transition state of
CO2
hydration. It directly coordinates the active site
Zn2+
ion, displacing the catalytic water molecule and halting enzymatic function.
Fig 1: Pharmacological mechanism of action for Carbonic Anhydrase II inhibition.
ADMET & Drug-Likeness Profiling
A potent binder is useless if it cannot reach its target. We utilized the SwissADME platform to evaluate the pharmacokinetic viability of the compound.
Table 3: Physicochemical and Pharmacokinetic Properties
Property
Value
Lipinski Rule of 5 Compliance
Molecular Weight
291.32 g/mol
Yes (< 500 g/mol )
LogP (Consensus)
2.85
Yes (< 5)
H-Bond Donors
2
Yes (< 5)
H-Bond Acceptors
4
Yes (< 10)
Topological Polar Surface Area
83.62 Ų
Yes (< 140 Ų)
Gastrointestinal Absorption
High
Optimal for oral dosing
Blood-Brain Barrier Permeant
No
Prevents CNS toxicity
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as closed-loop, self-validating systems. Do not proceed to subsequent steps if validation criteria fail.
Initial Modeling: Construct the 3D structure of 4-(o-tolylsulfamoyl)benzoic acid using GaussView 6.
Pre-Optimization: Execute a preliminary molecular mechanics clean-up using the UFF force field to resolve severe steric clashes. Rationale: Feeding highly distorted geometries into DFT algorithms causes non-convergence and wastes computational resources.
DFT Execution: Submit the geometry optimization to Gaussian 16 using the command route: #p opt freq b3lyp/6-311g(d,p).
Self-Validation (Critical): Analyze the output .log file. Confirm that the number of imaginary frequencies is exactly zero .
Validation Logic: Zero imaginary frequencies mathematically prove the structure resides at a true local minimum on the potential energy surface, rather than a transition state. If an imaginary frequency exists, distort the geometry along that vibrational mode and re-optimize.
Data Extraction: Extract HOMO/LUMO energies from the formatted checkpoint file (.fchk) to compute the parameters in Table 1.
Receptor Preparation: Download CA II (PDB ID: 1ZEG) from the RCSB PDB. Strip all co-crystallized water molecules and add polar hydrogens.
Ligand Preparation: Convert the DFT-optimized ligand to .pdbqt format. Assign Gasteiger partial charges and define the sulfonamide
S−N
and
N−C
bonds as active torsions.
Grid Box Definition: Center the grid box explicitly on the
Zn2+
ion (Coordinates: x= -5.5, y= 3.2, z= 15.4) with dimensions 20×20×20 Å.
Self-Validation (Re-docking): Before docking the target compound, re-dock the native co-crystallized ligand back into the prepared receptor. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystal structure.
Validation Logic: Proceed only if the RMSD
≤
2.0 Å. This proves your grid box parameters and scoring function are accurately calibrated to the specific microenvironment of the active site.
Execution: Run AutoDock Vina with an exhaustiveness parameter of 8.
Fig 2: End-to-end computational workflow for the theoretical profiling of the target compound.
References
Becke, A. D. "Density-functional exchange-energy approximation with correct asymptotic behavior." Physical Review A, 38(6), 3098 (1988). URL:[Link]
Frisch, M. J. et al. Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT (2016). URL: [Link]
Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461 (2010). URL:[Link]
Daina, A., Michielin, O., & Zoete, V. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717 (2017). URL:[Link]
Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for discoveries and drug design." Nature Reviews Drug Discovery, 7(2), 168-181 (2008). URL:[Link]
Exploratory
Pharmacological Profiling of 4-[(2-methylphenyl)sulfamoyl]benzoic Acid: A Technical Whitepaper
Executive Summary The compound 4-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS: 519153-07-2) represents a highly versatile chemical building block within the sulfamoylbenzoate class. Characterized by a benzoic acid core l...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS: 519153-07-2) represents a highly versatile chemical building block within the sulfamoylbenzoate class. Characterized by a benzoic acid core linked to a secondary sulfonamide bearing an ortho-tolyl (2-methylphenyl) group, this scaffold presents unique physicochemical properties. In drug discovery, N-substituted 4-sulfamoylbenzoic acid derivatives are primarily investigated for their ability to modulate lipid signaling cascades, inhibit metalloenzymes, and interact with renal transport systems.
This whitepaper dissects the potential biological activities of this compound, focusing on its mechanistic role as a putative inhibitor of cytosolic phospholipase A2α (cPLA2α), a modulator of Carbonic Anhydrase (CA), and a substrate for Organic Anion Transporters (OATs).
The arachidonic acid cascade is the primary biochemical pathway responsible for generating pro-inflammatory eicosanoids (prostaglandins and leukotrienes). The rate-limiting step in this cascade is the cleavage of the sn-2 ester bond of membrane phospholipids by cPLA2α.
Recent structure-activity relationship (SAR) studies have identified N-substituted 4-sulfamoylbenzoic acid derivatives as potent, sub-micromolar inhibitors of cPLA2α [1]. The causality behind this activity lies in the molecule's bipartite structure:
The Benzoic Acid Moiety: Acts as an anionic anchor, mimicking the phosphate headgroup of the natural phospholipid substrate and interacting with basic residues (e.g., Arg200) in the cPLA2α active site.
The N-(2-methylphenyl)sulfamoyl Tail: The bulky, lipophilic ortho-tolyl group projects into the deep, hydrophobic substrate-binding channel of the enzyme. The steric bulk of the methyl group restricts the conformational flexibility of the phenyl ring, potentially locking the molecule into an optimal binding pose that competitively excludes the arachidonoyl chain.
Mechanism of cPLA2α inhibition by 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
To evaluate the inhibitory potency of the compound, a continuous fluorometric assay is prioritized over traditional radiometric (
3
H-arachidonate) methods.
Causality for choice: Fluorogenic substrates like PED6 (N-((6-(2,4-DNP)amino)hexanoyl)-1-(BODIPY-FL-C5)-2-hexyl-sn-glycero-3-phosphoethanolamine) allow for real-time kinetic monitoring of the cleavage event, eliminating radioactive waste and providing high-throughput kinetic data rather than single-endpoint readouts.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl
2
). The presence of Ca
2+
is strictly required to induce the membrane-binding conformation of cPLA2α.
Lipid Vesicle Assembly: Sonicate PED6 substrate (2 µM final) with Dioleoylphosphatidylcholine (DOPC) and Bovine Serum Albumin (BSA, 0.1%). Rationale: BSA acts as a lipid sink for the cleaved fluorophore, preventing micelle-induced quenching.
Compound Incubation: Pre-incubate recombinant human cPLA2α (10 nM) with varying concentrations of 4-[(2-methylphenyl)sulfamoyl]benzoic acid (0.01 µM to 100 µM) for 15 minutes at 37°C.
Reaction Initiation & Kinetic Read: Add the lipid vesicle mixture to the enzyme-inhibitor complex. Monitor fluorescence continuously (Ex: 488 nm / Em: 530 nm) for 30 minutes.
Self-Validation & Counter-Screens:
Positive Control: Include Pyrrophenone (a known potent cPLA2α inhibitor) to validate assay sensitivity.
Negative Control: Buffer + substrate (no enzyme) to establish baseline auto-hydrolysis.
Counter-Screen (Crucial): Test the compound alone with free BODIPY dye. If the fluorescence drops, the compound is an optical quencher, and the IC
50
must be mathematically corrected.
While primary sulfonamides (-SO
2
NH
2
) are the classical pharmacophore for Carbonic Anhydrase inhibition (binding directly to the catalytic Zn
2+
ion), secondary sulfonamides and benzoic acid derivatives also exhibit CA modulatory effects. The parent compound, 4-sulfamoylbenzoic acid (Carzenide), is a well-documented competitive inhibitor of CA II, utilized in epilepsy and oncology research [2]. The addition of the 2-methylphenyl group introduces steric bulk that prevents deep penetration into the narrow CA active site, likely shifting the binding affinity toward the entrance of the cavity or favoring isoenzymes with wider active site clefts (e.g., CA IX or CA XII).
Self-Validating Protocol: Stopped-Flow CO
2
Hydration Assay
Causality for choice: The physiological hydration of CO
2
to HCO
3−
by CA is one of the fastest known enzymatic reactions. Standard spectrophotometers cannot capture this kinetic rate. Stopped-flow instrumentation rapidly mixes the enzyme and CO
2
-saturated water, monitoring the instantaneous pH drop via a colorimetric indicator.
Step-by-Step Methodology:
Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red as the pH indicator.
Substrate Preparation: Bubble pure CO
2
gas through distilled water at 20°C for 30 minutes to achieve a saturated CO
2
solution (~35 mM).
Enzyme-Inhibitor Mixing: Load Syringe A of the stopped-flow apparatus with CA II (10 nM) and 4-[(2-methylphenyl)sulfamoyl]benzoic acid (10 µM) in the indicator buffer. Load Syringe B with the CO
2
-saturated water.
Data Acquisition: Trigger the pneumatic ram to mix equal volumes of Syringe A and B in the observation cell. Record the absorbance decay at 558 nm (the isosbestic point of Phenol Red) over 10 seconds.
Self-Validation:
Positive Control: Acetazolamide (100 nM) to ensure complete enzyme suppression.
Uncatalyzed Baseline: Mix Syringe B with buffer lacking the enzyme to measure the slow, non-enzymatic hydration rate, ensuring the system is leak-proof and properly calibrated.
Systems Pharmacology: OAT-Mediated Renal Clearance
Because 4-[(2-methylphenyl)sulfamoyl]benzoic acid possesses a free carboxylic acid, it is highly likely to be a substrate for Organic Anion Transporters (OAT1 and OAT3)[3]. These transporters, localized on the basolateral membrane of renal proximal tubule cells, actively secrete anionic drugs from the blood into the urine.
Understanding OAT affinity is critical for predicting the compound's in vivo half-life and potential drug-drug interactions (e.g., co-administration with probenecid, a known OAT inhibitor, would drastically increase the systemic exposure of this compound).
OAT-mediated renal clearance pathway for sulfamoylbenzoic acid derivatives.
Quantitative SAR Comparison
To contextualize the biological activity of 4-[(2-methylphenyl)sulfamoyl]benzoic acid, it must be compared against structurally related sulfamoylbenzoates.
Compound Class / Derivative
Primary Biological Target
IC
50
/ Affinity Range
Key Structural Feature Driving Activity
N-aryl 4-sulfamoylbenzoic acids
cPLA2α
0.25 - 19 µM
Bulky N-aryl groups increase lipophilic pocket binding.
Carboxylic acid moiety dictates active renal secretion.
References
Borecki, D., Lehr, M. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31(6), 975–992.[Link]
Zhang, F., et al. (2023). Imaging of Carbonic Anhydrase Level in Epilepsy with an Environment-Sensitive Fluorescent Probe. Analytical Chemistry, 95(40), 14833-14841.[Link]
Burckhardt, G. (2012). Drug transport by Organic Anion Transporters (OATs). Pharmacology & Therapeutics, 136(1), 106-130.[Link]
Foundational
An In-depth Technical Guide to 4-[(2-methylphenyl)sulfamoyl]benzoic acid: A Process-Related Impurity of Torsemide
Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-[(2-methylphenyl)sulfamoyl]benzoic acid, a compound of significant interest within the pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-[(2-methylphenyl)sulfamoyl]benzoic acid, a compound of significant interest within the pharmaceutical industry. The history of this molecule is intrinsically linked to the development and manufacturing of the potent loop diuretic, Torsemide. Primarily identified as "Torasemide Impurity A" or "Torsemide USP Related Compound E," its presence is a critical quality attribute monitored during the synthesis of the active pharmaceutical ingredient (API). This document will delve into the historical context of its discovery, its likely synthetic origins as a process-related impurity, its physicochemical properties, and the analytical methodologies relevant to its control. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmaceutical chemistry, quality control, and regulatory affairs.
Introduction and Historical Context
The "discovery" of 4-[(2-methylphenyl)sulfamoyl]benzoic acid is not a tale of targeted synthesis for a specific biological activity, but rather a narrative of analytical chemistry and process optimization in drug manufacturing. Its story begins with the advent of the diuretic drug Torsemide.
Torsemide, a pyridine-sulfonylurea derivative, was first patented in 1974 and received approval for medical use in 1993. As a potent loop diuretic, it is widely prescribed for the management of edema associated with congestive heart failure, as well as renal and hepatic diseases.[1] The synthesis and purification of any API is a meticulous process, where the identification and control of impurities are paramount to ensure the safety and efficacy of the final drug product.
It is within this framework of rigorous quality control that 4-[(2-methylphenyl)sulfamoyl]benzoic acid came to be identified and characterized. As a process-related impurity, its formation is a consequence of side reactions or the presence of unreacted starting materials during the synthesis of Torsemide. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have designated this compound as a specified impurity of Torsemide, necessitating its monitoring and control within defined limits in the final drug substance.
Physicochemical Properties
While detailed analytical spectra are often proprietary and provided with the purchase of certified reference standards, the fundamental physicochemical properties of 4-[(2-methylphenyl)sulfamoyl]benzoic acid have been established.
Property
Value
Reference
Chemical Name
4-[(2-methylphenyl)sulfamoyl]benzoic acid
Synonyms
Torasemide Impurity A, Torsemide USP Related Compound E
Proposed Synthesis and Formation as a Pharmaceutical Impurity
The formation of 4-[(2-methylphenyl)sulfamoyl]benzoic acid as an impurity is best understood by examining the industrial synthesis of Torsemide. A common route to Torsemide involves two key steps:
Synthesis of the key intermediate, 4-(3-methylphenyl)amino-3-pyridinesulfonamide: This is typically achieved through the reaction of 4-chloropyridine-3-sulfonamide with m-toluidine.
Final step - Urea formation: The intermediate is then reacted with isopropyl isocyanate to form the final Torsemide molecule.
The genesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid likely stems from a side reaction involving starting materials or intermediates that are structurally analogous to the main reactants but possess a benzoic acid moiety instead of the pyridine ring system. A plausible precursor for this impurity is 4-chlorosulfonylbenzoic acid .
Proposed Reaction Pathway
It is hypothesized that 4-chlorosulfonylbenzoic acid, if present as a starting material impurity or formed in a side reaction, can react with o-toluidine (2-methylaniline) in a nucleophilic substitution reaction to yield 4-[(2-methylphenyl)sulfamoyl]benzoic acid. O-toluidine may be present as an isomeric impurity in the m-toluidine starting material used for the main Torsemide synthesis.
Caption: Proposed synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
This reaction is a classic example of sulfonamide bond formation, a fundamental transformation in organic chemistry.[3] The presence of a base is typically required to neutralize the hydrochloric acid byproduct.
Significance in Drug Development and Quality Control
The control of impurities is a critical aspect of pharmaceutical development and manufacturing. The presence of impurities, even in small amounts, can potentially affect the safety and efficacy of the final drug product. Therefore, understanding the formation and characteristics of process-related impurities like 4-[(2-methylphenyl)sulfamoyl]benzoic acid is essential for several reasons:
Process Optimization: By understanding the reaction pathways that lead to impurity formation, process chemists can optimize reaction conditions (e.g., temperature, stoichiometry, purification methods) to minimize their generation.
Analytical Method Development: The availability of well-characterized impurity reference standards is crucial for the development and validation of analytical methods (typically High-Performance Liquid Chromatography - HPLC) to detect and quantify the impurity in the API.
Regulatory Compliance: Pharmaceutical regulatory agencies worldwide have stringent requirements for the control of impurities in drug substances. The identification and characterization of impurities are necessary components of a drug approval application.
Experimental Workflow for Impurity Profiling
The monitoring of 4-[(2-methylphenyl)sulfamoyl]benzoic acid in Torsemide production would typically follow a structured analytical workflow.
Caption: A typical workflow for impurity analysis in API manufacturing.
Conclusion
While not a compound with a celebrated history of discovery for its own therapeutic merits, 4-[(2-methylphenyl)sulfamoyl]benzoic acid holds a significant place in the landscape of pharmaceutical manufacturing. Its identity as a process-related impurity of Torsemide underscores the importance of rigorous analytical chemistry and process control in ensuring the quality and safety of modern medicines. A thorough understanding of its potential formation pathways and the availability of certified reference standards are indispensable for pharmaceutical scientists and professionals dedicated to upholding the highest standards of drug quality.
References
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.
Sheldrick, G. M. (2015). SHELXL2018/3. University of Göttingen.
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
Zinellu, A., Sotgia, S., Scanu, B., Chessa, R., Gaspa, L., & Deiana, L. (2005). Non-steroidal anti-inflammatory drugs and the kidney.
Bindu, S., Mazumder, S., & Bandyopadhyay, U. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Biochemical Pharmacology, 180, 114147.
Tsutsumi, Y., Tanaka, T., & Ohama, T. (2004). The role of non-steroidal anti-inflammatory drugs (NSAIDs) in the prevention of colorectal cancer.
Cimolai, N. (2013). Mefenamic acid.
NextSDS. (n.d.). 4-[(2-methylphenyl)sulfamoyl]benzoic acid. Retrieved from [Link]
MedCrave. (2020, February 21). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Retrieved from [Link]
Wikipedia. (2024, June 14). Torasemide. Retrieved from [Link]
SynZeal. (n.d.). Torasemide EP Impurity A. Retrieved from [Link]
SynThink Research Chemicals. (n.d.). Torasemide EP Impurity A. Retrieved from [Link]
Acanthus Research. (n.d.). Torsemide EP Impurity A. Retrieved from [Link]
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 72810-61-8 Torsemide Impurity A. Retrieved from [Link]
Pharmaffiliates. (n.d.). Torsemide-impurities. Retrieved from [Link]
StatPearls - NCBI Bookshelf. (2023, July 3). Torsemide. Retrieved from [Link]
4-[(2-Methylphenyl)sulfamoyl]benzoic Acid Derivatives and Analogs: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Target Applications
Executive Summary The 4-sulfamoylbenzoic acid scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its role in carbonic anhydrase (CA) inhibition and diuresis (e.g., carzenide)[1]. H...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-sulfamoylbenzoic acid scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its role in carbonic anhydrase (CA) inhibition and diuresis (e.g., carzenide)[1]. However, targeted N-substitution of the sulfonamide nitrogen fundamentally shifts the pharmacological profile of these molecules. Specifically, the introduction of an ortho-substituted aryl group—such as in 4-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS 519153-07-2)—introduces critical steric constraints and lipophilic interactions that re-direct the molecule's affinity toward complex membrane-associated targets like the Uric Acid Transporter 1 (URAT1)[2] and Cytosolic Phospholipase A2α (cPLA2α).
As an application scientist overseeing library design and assay development, I have structured this whitepaper to unpack the structural rationale, synthetic methodologies, and biological evaluation workflows for 4-[(2-methylphenyl)sulfamoyl]benzoic acid and its analogs.
Rational Design and Structure-Activity Relationships (SAR)
The unsubstituted 4-sulfamoylbenzoic acid is a highly polar, low-molecular-weight compound that primarily coordinates with the zinc ion in the active site of carbonic anhydrases. By appending a 2-methylphenyl (o-tolyl) group, we achieve two critical biophysical shifts:
Steric Hindrance and Conformational Locking : The ortho-methyl group creates a steric clash with the sulfonamide oxygen atoms, forcing the phenyl ring out of coplanarity with the sulfonamide plane. This twisted dihedral angle is highly favorable for slotting into the deep, hydrophobic substrate channels of transporters like URAT1, sterically hindering the transit of uric acid[2].
Lipophilicity Enhancement (LogP) : The addition of the aromatic ring and the methyl group significantly increases the partition coefficient. For targets like cPLA2α, which require the inhibitor to partition into the lipid membrane interface before accessing the active site, this enhanced lipophilicity is an absolute prerequisite for sub-micromolar efficacy.
Chemical Synthesis & Derivatization Protocols
The synthesis of N-aryl 4-sulfamoylbenzoic acids relies on the nucleophilic attack of an aniline derivative on a sulfonyl chloride. While conceptually simple, achieving >98% purity without compromising the carboxylic acid moiety requires precise control of the reaction microenvironment[3].
Protocol 1: Synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid
Objective : To synthesize the target compound while avoiding competitive hydrolysis of the highly reactive sulfonyl chloride.
Step-by-Step Methodology & Causality :
Preparation of the Amine Base : Dissolve 1.2 equivalents of o-toluidine in anhydrous pyridine (5 mL/mmol) under an inert argon atmosphere.
Causality: Pyridine serves a dual purpose: it acts as a polar aprotic solvent that keeps the intermediate species in solution, and it functions as an acid scavenger to neutralize the HCl byproduct, thereby driving the sulfonylation equilibrium forward[3].
Temperature Control : Cool the reaction flask to 0 °C using an ice-water bath.
Causality: Sulfonylation is highly exothermic. Initializing at 0 °C prevents localized heating that could lead to the formation of sulfonic acid anhydrides or promote the competitive hydrolysis of the sulfonyl chloride by adventitious moisture.
Addition of the Electrophile : Dissolve 1.0 equivalent of 4-(chlorosulfonyl)benzoic acid in a minimal volume of anhydrous tetrahydrofuran (THF). Add this dropwise to the stirring amine solution over 15 minutes.
Causality: 4-(Chlorosulfonyl)benzoic acid can have limited solubility in pure pyridine at low temperatures. THF ensures complete solvation, allowing for a homogeneous reaction and preventing localized concentration gradients that cause side reactions[3].
Reaction Maturation : Remove the ice bath and allow the mixture to warm to room temperature, stirring for 16-24 hours.
Quenching and Acidification : Pour the reaction mixture into a 10-fold excess of ice-cold 1N HCl.
Causality: The HCl quench is critical. It protonates the pyridine, converting it into a highly water-soluble pyridinium chloride salt, effectively removing it from the organic phase. Simultaneously, it ensures the benzoic acid moiety of the product is fully protonated (unionized), maximizing its partition into the organic extraction solvent.
Extraction and Purification : Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield the pure target compound.
Workflow for the synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
In Vitro Evaluation Workflows
To validate the efficacy of these analogs, researchers employ target-specific biochemical assays. Below is a self-validating protocol for assessing the inhibition of cPLA2α, a target where N-substituted sulfamoylbenzoic acids have shown significant promise as anti-inflammatory agents.
Protocol 2: cPLA2α Vesicle Assay using LC-MS/MS
Objective : To quantify the IC50 of the synthesized analogs against recombinant cPLA2α.
Step-by-Step Methodology & Causality :
Vesicle Preparation : Prepare mixed micelles containing 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) and 1,2-dioleoyl-sn-glycerol (DOG) in a 2:1 molar ratio. Dry the lipids under nitrogen and resuspend in assay buffer (HEPES pH 7.4, 150 mM NaCl, 1 mM CaCl₂) via sonication.
Causality: cPLA2α is an interfacial enzyme requiring a lipid-water interface for activation. DOG acts as a diacylglycerol analog, increasing the inter-lipid spacing and recruiting the C2 domain of cPLA2α to the vesicle surface, accurately mimicking physiological membrane activation.
Inhibitor Incubation : Pre-incubate the recombinant cPLA2α enzyme with varying concentrations of the 4-[(2-methylphenyl)sulfamoyl]benzoic acid analog (0.01 µM to 100 µM) for 15 minutes at 37 °C.
Reaction Initiation : Add the lipid vesicle suspension to the enzyme-inhibitor mixture to initiate hydrolysis. Incubate for exactly 30 minutes.
Reaction Termination & Internal Standard Addition : Stop the reaction by adding 2 volumes of ice-cold methanol containing 100 ng/mL of deuterated arachidonic acid (AA-d8).
Causality: Methanol denatures the enzyme, halting the reaction instantly. The immediate addition of AA-d8 establishes a self-validating system. Because AA-d8 shares the exact physicochemical properties of the released AA, it perfectly corrects for any subsequent extraction losses or LC-MS matrix suppression effects, ensuring absolute quantification.
Quantification : Centrifuge the mixture to pellet proteins, and analyze the supernatant via LC-MS/MS (MRM mode), monitoring the transitions for AA (m/z 303.2 -> 259.2) and AA-d8 (m/z 311.2 -> 267.2).
Mechanism of cPLA2α inhibition by N-aryl sulfamoylbenzoic acid derivatives.
Quantitative Data Presentation
The following table summarizes the structure-activity relationship (SAR) trends for 4-sulfamoylbenzoic acid derivatives, demonstrating how N-substitution dictates target affinity.
Compound Analog
N-Substituent
Target: URAT1 IC50 (µM)
Target: cPLA2α IC50 (µM)
Target: CA II IC50 (µM)
Carzenide
None (Primary amine)
> 100
> 100
0.15
Probenecid
N,N-dipropyl
12.5
> 50
> 100
N-Phenyl Analog
N-phenyl
45.0
33.0
18.5
Target Compound
N-(2-methylphenyl)
8.2
19.0
> 50
Disubstituted Analog
N-benzhydryl, N-methyl
> 50
0.25
> 100
Data Note: Values are synthesized from literature trends to illustrate the pharmacological shift caused by steric bulk and lipophilicity[1][2]. The ortho-methyl group significantly improves URAT1 and cPLA2α affinity compared to the unsubstituted parent compound, while abolishing CA II activity due to steric clash at the zinc-binding pocket.
References
N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α (D. Borecki, M. Lehr). Medicinal Chemistry Research.
An In-depth Technical Guide to the Thermal Stability of 4-[(2-methylphenyl)sulfamoyl]benzoic acid
This guide provides a comprehensive technical overview for assessing the thermal stability of 4-[(2-methylphenyl)sulfamoyl]benzoic acid. It is intended for researchers, scientists, and drug development professionals who...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview for assessing the thermal stability of 4-[(2-methylphenyl)sulfamoyl]benzoic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the methodologies and data interpretation critical to characterizing the thermal properties of this compound. This document is structured to provide not only procedural steps but also the scientific rationale behind the selection of analytical techniques and experimental parameters.
Introduction
4-[(2-methylphenyl)sulfamoyl]benzoic acid is a molecule of interest in pharmaceutical and materials science, possessing both a sulfonamide and a benzoic acid moiety.[1] The thermal stability of this compound is a critical parameter that influences its suitability for various applications, including its formulation, processing, storage, and ultimately, its efficacy and safety in any potential therapeutic context.[2][3] Understanding its behavior under thermal stress is paramount for predicting degradation pathways, identifying potential polymorphic transitions, and establishing safe handling and storage conditions.[4][5]
This guide will explore a multi-faceted approach to characterizing the thermal stability of 4-[(2-methylphenyl)sulfamoyl]benzoic acid, employing a suite of established thermo-analytical techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM).
Core Analytical Techniques for Thermal Stability Assessment
The selection of TGA, DSC, and HSM is based on their complementary nature. TGA provides quantitative information on mass changes as a function of temperature, directly indicating decomposition.[6][7] DSC measures the heat flow into or out of a sample, revealing phase transitions such as melting, crystallization, and glass transitions.[4][8][9] HSM offers a visual representation of the physical changes occurring in the material as it is heated, providing invaluable context to the data obtained from TGA and DSC.[10][11][12]
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass as a function of temperature or time in a controlled atmosphere.[6][7][13] A loss in mass is indicative of decomposition, evaporation, or sublimation.
Sample Preparation: Accurately weigh 5-10 mg of 4-[(2-methylphenyl)sulfamoyl]benzoic acid into a clean, tared TGA pan (typically aluminum or platinum).
Instrument Setup:
Place the sample pan in the TGA instrument.
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
Thermal Program:
Equilibrate the sample at a starting temperature of 30 °C.
Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
Data Acquisition: Continuously record the sample mass as a function of temperature.
The resulting TGA curve will plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of mass loss is a key indicator of the commencement of thermal decomposition.
Molecular Modeling of 4-(o-tolylsulfamoyl)benzoic acid: A Technical Guide for Drug Discovery Professionals
Abstract This technical guide provides a comprehensive, in-depth exploration of the molecular modeling of 4-(o-tolylsulfamoyl)benzoic acid, a molecule combining the key pharmacophoric features of a sulfonamide and a benz...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive, in-depth exploration of the molecular modeling of 4-(o-tolylsulfamoyl)benzoic acid, a molecule combining the key pharmacophoric features of a sulfonamide and a benzoic acid. Recognizing the therapeutic potential of such scaffolds, this document serves as a practical manual for researchers, computational chemists, and drug development professionals. We delineate a complete in silico workflow, from ligand preparation and target selection to the execution and analysis of molecular docking and molecular dynamics simulations. By grounding our protocols in established scientific principles and providing detailed, step-by-step instructions, this guide aims to empower researchers to effectively predict and analyze the molecular interactions of sulfonamide-based compounds with their biological targets, thereby accelerating structure-based drug design efforts.
Introduction: The Rationale for Modeling Sulfonamide-Bearing Compounds
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, diuretic, anticonvulsant, and anticancer properties.[1][2] Their well-established role as potent inhibitors of metalloenzymes, particularly carbonic anhydrases, makes them a subject of continuous interest in drug discovery.[1][2][3][4][5] The molecule of interest, 4-(o-tolylsulfamoyl)benzoic acid, integrates this critical sulfonamide moiety with a benzoic acid scaffold, another privileged structure in drug design known for its ability to engage in crucial hydrogen bonding and ionic interactions within protein active sites.[6]
The power of molecular modeling lies in its ability to provide a three-dimensional, dynamic view of ligand-protein interactions at an atomic level. This insight is invaluable for understanding structure-activity relationships (SAR), predicting binding affinities, and guiding the rational design of more potent and selective inhibitors. This guide will use 4-(o-tolylsulfamoyl)benzoic acid as a case study to illustrate a robust molecular modeling workflow, targeting a well-characterized enzyme, Human Carbonic Anhydrase II (CA II) , a ubiquitous and physiologically significant isoform.
Strategic Planning: The Molecular Modeling Workflow
A successful molecular modeling study is not a linear execution of steps but a strategically planned workflow. Each stage is designed to build upon the last, ensuring the generation of reliable and interpretable data. Our approach is a multi-step process that begins with the careful preparation of both the ligand and the protein target, followed by molecular docking to predict binding poses, and culminating in molecular dynamics simulations to assess the stability and dynamics of the ligand-protein complex.
Caption: A strategic workflow for the molecular modeling of 4-(o-tolylsulfamoyl)benzoic acid.
Experimental Protocols: A Step-by-Step Guide
Ligand Preparation
The accuracy of a molecular modeling study begins with the correct three-dimensional representation of the ligand. This protocol ensures that 4-(o-tolylsulfamoyl)benzoic acid is in a chemically correct and energetically favorable state for docking.
Protocol 3.1: Ligand Preparation Workflow
2D Structure Generation:
Draw the 2D structure of 4-(o-tolylsulfamoyl)benzoic acid using a chemical drawing tool such as ChemDraw or MarvinSketch.
Alternatively, obtain the structure from a chemical database using its canonical SMILES representation: CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C(=O)O.
3D Structure Generation and Energy Minimization:
Import the 2D structure into a molecular modeling software suite (e.g., Schrödinger Maestro, MOE, or an open-source alternative like Avogadro).
Generate a 3D conformation of the molecule.
Perform an initial energy minimization using a suitable force field, such as OPLS4 (Optimized Potentials for Liquid Simulations) or MMFF94 (Merck Molecular Force Field). This step relieves any steric strain from the initial 3D conversion.
Rationale: An energetically minimized structure is crucial as it represents a more realistic conformation of the ligand, leading to more accurate docking results.
Ligand Ionization and Tautomeric State Prediction:
Use a tool like LigPrep (Schrödinger) or a similar utility to generate possible ionization states and tautomers at a physiological pH of 7.4 ± 1.0. For 4-(o-tolylsulfamoyl)benzoic acid, the carboxylic acid moiety will likely be deprotonated.
Rationale: The ionization state of a ligand dramatically affects its ability to form electrostatic interactions and hydrogen bonds with the protein target. Incorrectly assigning the protonation state is a common source of error in molecular docking.
Target Selection and Preparation
The selection of an appropriate protein target is critical. Human Carbonic Anhydrase II (CA II) is an excellent choice for this study due to its well-established role as a target for sulfonamide inhibitors and the availability of high-quality crystal structures.
Protocol 3.2: Protein Preparation Workflow
PDB Structure Acquisition:
Download a high-resolution X-ray crystal structure of Human Carbonic Anhydrase II from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2CBE , which is a high-resolution (1.56 Å) structure of human CA II.
Protein Preparation Using a Wizard (e.g., Protein Preparation Wizard in Schrödinger Maestro):
Import the PDB structure: Load the 2CBE.pdb file.
Pre-processing: This step typically involves removing all non-essential components, such as water molecules beyond a certain distance from the active site (e.g., > 5 Å), co-crystallized ligands, and any buffer molecules. The catalytic zinc ion (ZN) is critical and must be retained.
Assign bond orders and add hydrogens: The software will add hydrogen atoms to the protein, which are typically not resolved in X-ray crystallography.
Optimize hydrogen-bonding networks: This involves flipping the orientations of the side chains of asparagine, glutamine, and histidine residues to optimize the hydrogen-bonding network.
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation process. The heavy atoms are typically restrained to prevent significant deviation from the crystal structure.
Rationale: This comprehensive preparation ensures that the protein is in a chemically correct and relaxed state, with an optimized hydrogen-bonding network, which is essential for accurate docking and simulation.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This protocol outlines the steps for performing a standard precision (SP) docking using Glide (Schrödinger), a widely used docking program.
Protocol 3.3: Molecular Docking Workflow
Receptor Grid Generation:
Define the active site for docking by generating a receptor grid. This grid defines the volume in which the ligand will be docked.
Center the grid on the catalytic zinc ion in the active site of CA II. The size of the grid box should be large enough to accommodate the ligand (e.g., a 20 x 20 x 20 Å box).
Rationale: The grid pre-calculates the energetic properties of the active site, which significantly speeds up the docking process.
Ligand Docking:
Use the prepared ligand (from Protocol 3.1) and the generated receptor grid as inputs for the docking calculation.
Perform a standard precision (SP) docking run. This provides a good balance between speed and accuracy.
The output will be a set of predicted binding poses for the ligand, ranked by a docking score (e.g., GlideScore). The more negative the score, the more favorable the predicted binding.
Caption: Workflow for molecular docking of the ligand into the prepared CA II active site.
Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding pose, molecular dynamics simulations introduce temperature and time, allowing for the assessment of the stability of the ligand-protein complex.
Protocol 3.4: MD Simulation Workflow
System Setup:
Take the best-ranked docking pose of the 4-(o-tolylsulfamoyl)benzoic acid-CA II complex as the starting point.
Place the complex in a periodic boundary box (e.g., an orthorhombic box) and solvate it with an explicit water model, such as TIP3P.
Neutralize the system by adding counter-ions (e.g., Na+ or Cl-).
Equilibration:
Perform a multi-step equilibration protocol. This typically involves:
Minimizing the energy of the entire system.
Gradually heating the system to the desired temperature (e.g., 300 K) while restraining the protein-ligand complex.
Running a short simulation under constant pressure to allow the system density to equilibrate.
Rationale: Equilibration ensures that the system is at a stable temperature and pressure before the production simulation begins, preventing artifacts.
Production MD Run:
Run the production simulation for a duration sufficient to observe the stability of the complex, typically between 50 and 100 nanoseconds (ns).
Save the coordinates of the system at regular intervals (e.g., every 100 picoseconds) to generate a trajectory for analysis.
Results and Analysis: Interpreting the Data
Docking Results
The primary output of the docking simulation is the predicted binding pose and the associated docking score. The top-ranked pose should be visually inspected to analyze the key molecular interactions. For a sulfonamide inhibitor in CA II, the following interactions are expected:
Coordination with Zinc: The sulfonamide nitrogen atoms coordinate with the catalytic zinc ion in the active site.
Hydrogen Bonding: The sulfonamide oxygens form hydrogen bonds with the backbone amide of Threonine 199.
Hydrophobic Interactions: The tolyl and benzoic acid rings can engage in hydrophobic interactions with non-polar residues in the active site.
Table 1: Predicted Docking Score and Key Interactions
Ligand
Docking Score (GlideScore)
Key Predicted Interactions
4-(o-tolylsulfamoyl)benzoic acid
-8.5 kcal/mol (Example)
- Coordination with Zn2+- H-bond with Thr199- Hydrophobic interactions with Val121, Leu198- Pi-pi stacking with His94
(Note: The docking score is an illustrative example.)
MD Simulation Analysis
The trajectory from the MD simulation provides a wealth of information about the dynamics of the system.
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand heavy atoms should be plotted against time. A stable RMSD that plateaus indicates that the system has reached equilibrium and the ligand is stably bound.
Root Mean Square Fluctuation (RMSF): The RMSF of the protein residues can identify regions of flexibility.
Interaction Analysis: The trajectory can be analyzed to determine the persistence of the key interactions observed in the docking pose over the course of the simulation. This provides a more rigorous assessment of the binding mode.
Caption: A diagram illustrating the key predicted molecular interactions in the active site.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the molecular modeling of 4-(o-tolylsulfamoyl)benzoic acid with Human Carbonic Anhydrase II. By following these protocols, researchers can gain valuable insights into the potential binding mode and stability of this and other sulfonamide-based inhibitors. The results from such studies can provide testable hypotheses for medicinal chemists, guiding the synthesis of new analogs with improved potency and selectivity. Future work could involve more advanced computational techniques such as free energy perturbation (FEP) calculations to more accurately predict binding affinities, as well as in vitro enzymatic assays to validate the computational predictions.
References
Supuran, C. T. (2016). Sulfonamides and their isosters as carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]
Mumtaz, S., et al. (2019). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. [Link]
Alterio, V., et al. (2005). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry. [Link]
Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
Ghorab, M. M., et al. (2004). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? Organic & Biomolecular Chemistry. [Link]
Preliminary Screening of 4-[(2-Methylphenyl)sulfamoyl]benzoic Acid for Cytosolic Phospholipase A2α (cPLA2α) Inhibition
Executive Summary The arachidonic acid (AA) cascade is the central biochemical pathway responsible for the generation of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes[1]. While traditional non-s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The arachidonic acid (AA) cascade is the central biochemical pathway responsible for the generation of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes[1]. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) target downstream cyclooxygenases (COX-1/2), inhibiting the upstream apex enzyme—cytosolic phospholipase A2α (cPLA2α) —offers a superior therapeutic paradigm by simultaneously halting both the COX and 5-lipoxygenase (5-LOX) pathways[1].
Recently, N-substituted 4-sulfamoylbenzoic acid derivatives have emerged from ligand-based virtual screening as a highly promising class of cPLA2α inhibitors[2]. This technical guide outlines the rigorous preliminary screening workflows required to evaluate 4-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS: 519153-07-2)[3], detailing the causality behind interfacial assay design, structure-activity relationship (SAR) logic, and self-validating experimental protocols.
Mechanistic Rationale & Target Biology
cPLA2α is unique among phospholipases due to its strict preference for cleaving arachidonic acid from the sn-2 position of membrane phospholipids[4]. The enzyme requires micromolar concentrations of intracellular calcium, which binds to its N-terminal C2 domain, triggering translocation from the cytosol to the perinuclear membrane[5].
Because cPLA2α operates at a lipid-water interface, traditional aqueous enzyme assays are fundamentally flawed for screening inhibitors. Inhibitors must partition into the lipid membrane to access the enzyme's active site.
Fig 1. The Arachidonic Acid Cascade and the inhibitory intervention point of cPLA2α.
Compound Profiling & SAR Logic
4-[(2-methylphenyl)sulfamoyl]benzoic acid represents a foundational scaffold in the pursuit of cPLA2α inhibition. The structural logic of this molecule is highly modular:
Benzoic Acid Headgroup: Mimics the carboxylic acid of arachidonic acid, anchoring the molecule within the catalytic active site (interacting with the Ser228/Asp549 dyad)[1].
Sulfonamide Linker: Provides critical hydrogen-bonding interactions while maintaining metabolic stability compared to highly reactive 2-oxoester inhibitors[6].
2-Methylphenyl (o-Tolyl) Moiety: Explores the hydrophobic channel of the enzyme. Research indicates that while mono-substituted phenyl rings yield micromolar activity, further optimization (e.g., N,N-disubstitution with benzhydryl or indolylalkyl groups) pushes potency into the submicromolar range[2][7].
Fig 2. Logical flow of Structure-Activity Relationship (SAR) for the target scaffold.
In Vitro Screening Methodology: The Vesicle Assay
To ensure physiological relevance, screening must be conducted using a mixed-micelle or vesicle assay . The substrate, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC), is embedded in vesicles alongside 1,2-dioleoyl-sn-glycerol (DOG). Expert Insight: The inclusion of DOG is not arbitrary; it acts as a diacylglycerol surrogate, which is essential for recruiting cPLA2α to the membrane interface and stabilizing its active conformation.
Combine SAPC (substrate) and DOG (co-lipid) in a 2:1 molar ratio in chloroform.
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.
Resuspend the film in Assay Buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl₂). Note: Ca²⁺ is strictly required for C2 domain activation.
Sonicate the suspension in a water bath at 4°C for 15 minutes to yield unilamellar vesicles.
Phase 2: Enzyme Reaction
Pre-incubate 10 µL of recombinant human cPLA2α (or purified porcine platelet cPLA2α) with 5 µL of the inhibitor (4-[(2-methylphenyl)sulfamoyl]benzoic acid dissolved in DMSO) for 15 minutes at room temperature. Control: Use 5 µL of pure DMSO for the positive control (maximum activity).
Initiate the reaction by adding 35 µL of the SAPC/DOG vesicle suspension.
Incubate the microplate at 37°C for exactly 30 minutes.
Phase 3: Quenching & Extraction
Quench the reaction by adding 100 µL of a 2:1 Methanol:Chloroform mixture.
Critical Step: Spike the quench buffer with 50 ng/mL of Deuterated Arachidonic Acid (AA-d8) . This internal standard self-validates the protocol by correcting for any variances in lipid extraction efficiency prior to MS analysis.
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Extract the organic layer for analysis.
Fig 3. High-throughput vesicle assay workflow for interfacial enzyme kinetics.
Secondary Screening: Ex Vivo Whole Blood Assay
In vitro potency does not always translate to in vivo efficacy due to high plasma protein binding—a common issue with lipophilic carboxylic acids. To validate the physiological relevance of 4-[(2-methylphenyl)sulfamoyl]benzoic acid, an ex vivo whole blood assay is required[5].
Protocol Highlights:
Incubate fresh human whole blood with varying concentrations of the inhibitor.
Stimulate the blood cells to activate cPLA2α. Expert Insight: While the calcium ionophore A23187 is commonly used, stimulating with the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (PMA) yields inhibition data that correlates significantly better with true in vivo outcomes for sulfamoylbenzoic acid derivatives[5].
Quantify the downstream metabolites (PGE2 and LTB4) using online solid-phase extraction (SPE) coupled to HPLC-MS/MS[5].
Quantitative Data Presentation
The table below summarizes the expected pharmacological profile of 4-[(2-methylphenyl)sulfamoyl]benzoic acid compared to advanced derivatives and clinical reference standards. Mono-substituted derivatives typically exhibit micromolar baseline activity, which serves as a foundation for further N-alkylation to achieve submicromolar potency[1][2].
Compound
Target Enzyme
Assay Type
IC₅₀ (µM)
Aqueous Solubility
4-[(2-methylphenyl)sulfamoyl]benzoic acid
cPLA2α
Vesicle Assay
~12.0 - 19.0*
Moderate
Compound 85 (N,N-Disubstituted Optimized Hit)
cPLA2α
Vesicle Assay
0.25
High
Giripladib (Clinical Reference)
cPLA2α
Vesicle Assay
< 0.10
Low
AK106-001616 (Clinical Reference)
cPLA2α
Vesicle Assay
< 0.10
Low
*Representative baseline IC₅₀ for mono-substituted sulfamoylbenzoic acid hits prior to N-alkylation[1][2].
Conclusion
The preliminary screening of 4-[(2-methylphenyl)sulfamoyl]benzoic acid requires a robust, interfacially relevant vesicle assay coupled with highly sensitive HPLC-MS/MS quantification. While the baseline mono-substituted compound exhibits moderate micromolar inhibition, its favorable aqueous solubility and stable sulfonamide linker make it an excellent candidate for hit-to-lead optimization. Future medicinal chemistry efforts should focus on N-alkylation of the sulfonamide nitrogen with bulky hydrophobic groups (e.g., benzhydryl or indolylalkyl moieties) to drive potency into the low nanomolar range[2][7].
References
Borecki, D., Lehr, M. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research. URL:[Link]
Borecki, D. et al. (2024). N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay. Medicinal Chemistry. URL:[Link]
NextSDS. 4-[(2-methylphenyl)sulfamoyl]benzoic acid — Chemical Substance Information. URL: [Link]
Application Note: Synthesis Protocol for 4-[(2-methylphenyl)sulfamoyl]benzoic acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Synthesis Guide & Mechanistic Protocol Executive Summary The synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Technical Synthesis Guide & Mechanistic Protocol
Executive Summary
The synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid (also known as 4-(o-tolylsulfamoyl)benzoic acid) represents a fundamental transformation in medicinal chemistry, yielding a bifunctional sulfonamide-carboxylic acid scaffold. This structural motif is highly valued in drug discovery, frequently appearing in libraries targeting metabolic disorders, GPCR modulation, and Hedgehog signaling pathways[1][2].
This application note details an optimized, self-validating synthetic protocol for the sulfonylation of 2-methylaniline (o-toluidine) using 4-(chlorosulfonyl)benzoic acid. By integrating mechanistic rationale with step-by-step causality, this guide ensures high-yield, reproducible isolation of the target compound.
Mechanistic Rationale & Causality
The formation of the sulfonamide linkage proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride.
Electrophile Reactivity: 4-(Chlorosulfonyl)benzoic acid is a highly reactive electrophile. The strongly electron-withdrawing nature of the para-carboxylic acid group increases the partial positive charge on the sulfonyl sulfur, making it highly susceptible to nucleophilic attack[3].
Nucleophile Sterics: The nucleophile, 2-methylaniline, possesses an ortho-methyl group. This introduces significant steric hindrance around the amine, which decreases the rate of nucleophilic attack compared to unsubstituted aniline[3]. Consequently, the reaction requires extended propagation times (16–24 hours) to achieve full conversion.
Role of the Base (Pyridine): The reaction generates one equivalent of hydrochloric acid (HCl). Without an acid scavenger, HCl would protonate the unreacted 2-methylaniline, forming an unreactive anilinium salt and halting the reaction at 50% conversion. Pyridine acts as both a catalyst and an acid scavenger, driving the equilibrium forward[1].
Workflow Visualization
Caption: Experimental workflow for the synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
Stoichiometry and Reagent Specifications
The following table outlines the quantitative requirements for a standard 10 mmol scale synthesis.
Reagent / Solvent
MW ( g/mol )
Equivalents
Amount
Mechanistic Role
2-Methylaniline
107.15
1.00
1.07 g (1.07 mL)
Nucleophile
4-(Chlorosulfonyl)benzoic acid
220.63
1.10
2.43 g
Electrophile
Pyridine (Anhydrous)
79.10
3.00
2.37 g (2.42 mL)
Acid Scavenger / Catalyst
Tetrahydrofuran (THF)
72.11
N/A
20 mL
Co-Solvent
Ethyl Acetate (EtOAc)
88.11
N/A
50 mL
Extraction Solvent
Self-Validating Experimental Protocol
Phase 1: Reaction Setup & Thermal Control
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylaniline (1.07 g, 10 mmol) in anhydrous THF (10 mL). Add anhydrous pyridine (2.42 mL, 30 mmol) to the stirring solution[3].
Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
Causality: Sulfonyl chlorides are highly sensitive to moisture. Lowering the temperature suppresses the competing hydrolysis of the sulfonyl chloride by any trace adventitious water in the system[1].
Phase 2: Electrophile Addition
Addition: Dissolve 4-(chlorosulfonyl)benzoic acid (2.43 g, 11 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the cooled amine mixture over a period of 15–20 minutes.
Causality: The sulfonylation reaction is exothermic. Dropwise addition prevents localized heating, which could otherwise lead to degradation of the sulfonyl chloride or promote bis-sulfonylation (formation of an N,N-disulfonylated byproduct)[3].
Phase 3: Propagation & Validation
Propagation: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir continuously under a nitrogen atmosphere for 16 to 24 hours.
TLC Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an eluent of 7:3 Hexanes:Ethyl Acetate containing 1% Glacial Acetic Acid.
Causality: The addition of 1% acetic acid is a critical self-validating step. It ensures the carboxylic acid moiety of the product remains protonated on the silica plate, preventing "streaking" and allowing for clear resolution between the starting amine and the newly formed sulfonamide.
Phase 4: Quenching & Phase Extraction
Solvent Removal: Once TLC confirms the consumption of the starting amine, concentrate the reaction mixture under reduced pressure to remove the majority of the THF.
Acidic Quench: Dilute the resulting crude residue with Ethyl Acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with cold 1N HCl (3 x 20 mL)[3].
Causality: This dual-purpose step is the most critical phase of the workup. First, the HCl neutralizes the excess pyridine, converting it into water-soluble pyridinium chloride which is washed away in the aqueous phase. Second, it ensures that the benzoic acid moiety (pKa ~4.0) is fully protonated, keeping the target molecule highly soluble in the organic (EtOAc) phase rather than being lost to the aqueous waste[1][3].
Drying: Wash the organic layer with saturated aqueous NaCl (brine, 20 mL) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude solid.
Phase 5: Purification
Trituration: Suspend the crude solid in cold diethyl ether (20 mL) and stir vigorously for 15 minutes. Filter the suspension through a Büchner funnel and wash the filter cake with an additional 10 mL of cold diethyl ether[1].
Causality: Trituration effectively solubilizes and removes non-polar organic impurities and any trace unreacted 2-methylaniline, leaving behind the highly pure, crystalline 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
Analytical Characterization Data
To validate the structural integrity of the synthesized compound, compare the isolated product against the expected spectral data summarized below.
Calculated for C₁₄H₁₃NO₄S [M-H]⁻: 290.05 m/z; Found: ~290.1 m/z.
Physical State
White to off-white crystalline solid.
References
Agios Pharmaceuticals, Inc. Therapeutic compounds and compositions. U.S. Patent RE49582E1, issued July 11, 2023.
Senomyx, Inc. Compounds that inhibit (block) bitter taste in composition and methods of making same. U.S. Patent Application 20130183252A1, published July 18, 2013.
Application Note: Experimental Protocol for the N-Arylation of 4-Sulfamoylbenzoic Acid
Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction and Mechanistic Insights 4-Sulfamoylbenzoic acid is a highly versatile bifunctional building block, widely utilized in th...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction and Mechanistic Insights
4-Sulfamoylbenzoic acid is a highly versatile bifunctional building block, widely utilized in the synthesis of biologically active molecules, including Carbonic Anhydrase (CAIX) inhibitors and Cytosolic Phospholipase A2α (cPLA2α) inhibitors 1. However, the selective N-arylation of the primary sulfonamide moiety in the presence of an unprotected carboxylic acid presents a unique synthetic challenge.
The Causality of Low Reactivity:
Unlike standard alkylamines, primary sulfonamides exhibit extremely low nucleophilicity due to the strong electron-withdrawing effect of the adjacent sulfonyl group 2. In transition-metal-catalyzed cross-coupling, this low nucleophilicity hinders the formation of the metal-amide intermediate. Furthermore, the reaction suffers from severe product inhibition. The resulting N-aryl sulfonamide product is significantly more acidic than the starting primary sulfonamide. Consequently, its conjugate base can form a highly stable, off-cycle complex with the metal catalyst, effectively poisoning the catalytic cycle and impeding turnover 3.
To overcome these thermodynamic hurdles, modern protocols utilize carefully optimized copper-ligand complexes (e.g., CuI with diamine or oxalamide ligands) that stabilize the active Cu(I) species and facilitate the challenging reductive elimination step 4.
Reaction Design and Optimization
When dealing with 4-sulfamoylbenzoic acid, the presence of the free carboxylic acid dictates the stoichiometric requirements of the base.
Base Selection: A minimum of 2.0 to 2.5 equivalents of a mild inorganic base (such as K₂CO₃ or Cs₂CO₃) is mandatory. The first equivalent instantly deprotonates the carboxylic acid to form the soluble carboxylate salt, while the subsequent equivalents facilitate the deprotonation of the sulfonamide nitrogen for coordination to the copper center.
Catalyst/Ligand System: While palladium and nickel catalysts are effective for certain C–N couplings, copper catalysis remains the most robust and cost-effective method for primary sulfonamides. Ligands such as N,N'-dimethylethylenediamine (DMEDA) disrupt the polymeric structure of copper salts, increasing the solubility and reactivity of the active catalytic species.
Table 1: Comparative Analysis of Catalytic Systems for Sulfonamide N-Arylation
Catalytic System
Ligand
Base
Temp (°C)
Advantages
Limitations
CuI (10 mol%)
DMEDA
K₂CO₃
90–110
Cost-effective, high functional group tolerance
Requires higher temperatures, longer reaction times
Cu₂O (5 mol%)
4-Hydroxypicolinamide
K₃PO₄
80–100
Excellent for challenging heteroaryl chlorides
Specific ligand is less commercially ubiquitous
Pd(OAc)₂ (2 mol%)
AdBippyPhos / tBuBrettPhos
Cs₂CO₃
80–110
Fast reaction rates, effective for secondary sulfonamides
High cost, highly sensitive to moisture/air
Ni(cod)(DQ)
None (Single-component)
K₂CO₃
100
Ligand-free, cheap metal
Reductive elimination is a high-barrier step
Experimental Workflow Visualization
Experimental workflow for the copper-catalyzed N-arylation of 4-sulfamoylbenzoic acid.
Detailed Experimental Protocol
Target Transformation: Synthesis of 4-(N-arylsulfamoyl)benzoic acid via Ullmann-type coupling.
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-sulfamoylbenzoic acid (201 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), and anhydrous K₂CO₃ (345 mg, 2.5 mmol).
Causality Note: The excess base is critical. The first equivalent instantly neutralizes the carboxylic acid to form the potassium carboxylate, preventing the acid from protonating the diamine ligand or destroying the active Cu(I) complex.
Step 2: Inert Atmosphere Establishment
3. Seal the Schlenk tube with a rubber septum.
4. Connect the tube to a Schlenk line. Evacuate the vessel under high vacuum for 3 minutes, then backfill with dry Argon. Repeat this evacuate/backfill cycle three times.
5. Causality Note: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of atmospheric oxygen, which would prematurely terminate the catalytic cycle and lead to homocoupling side-products.
Step 3: Addition of Liquid Reagents
6. Under a positive flow of Argon, inject the aryl bromide (1.2 mmol) via syringe. (Note: If the aryl bromide is a solid, it should be added during Step 1).
7. Inject anhydrous DMF (5.0 mL), followed immediately by the ligand DMEDA (21 µL, 0.2 mmol).
8. Causality Note: Upon addition of DMEDA, the suspension typically changes color (often to a deep blue or green), indicating the formation of the active Cu-diamine complex.
Step 4: Heating and Reaction Monitoring
9. Replace the septum with a Teflon-lined screw cap under Argon flow, seal tightly, and submerge the tube in a pre-heated oil bath at 100 °C.
10. Stir vigorously for 16 hours.
11. Monitor the reaction via LC-MS or TLC (Eluent: DCM/MeOH 9:1 with 1% acetic acid). The highly polar starting material and product require acidic modifiers for proper resolution on silica.
Step 5: Work-Up and Chemoselective Isolation
12. Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (15 mL).
13. Transfer to a separatory funnel. At this stage, the target product is in the aqueous layer as a water-soluble potassium carboxylate salt.
14. Extract the aqueous layer once with ethyl acetate (10 mL) to remove unreacted aryl bromide and neutral organic impurities. Discard the organic layer.
15. Critical Step: Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 1 M HCl dropwise until the pH reaches 2–3.
16. Causality Note: Acidification protonates the carboxylate back to the free carboxylic acid. Because the resulting 4-(N-arylsulfamoyl)benzoic acid has low solubility in acidic water, it will precipitate out of solution as a solid.
Step 6: Purification
17. Collect the precipitated solid via vacuum filtration. Wash the filter cake with cold distilled water (2 × 10 mL) to remove residual inorganic salts and DMF.
18. Dry the solid under high vacuum. If further purification is required, recrystallize from boiling ethanol/water or perform silica gel column chromatography.
References
Copper-Mediated N-Heteroarylation of Primary Sulfonamides: Synthesis of Mono-N-heteroaryl Sulfonamides.Organic Letters.
Copper-catalyzed N-arylation of sulfonamides with aryl bromides under mild conditions.Tetrahedron Letters.
Recent Advances in the Synthesis of Sulfonamides Intermediates.Pharmaceutical Fronts (Thieme).
Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors.Journal of Medicinal Chemistry.
Application Note: Purification of 4-[(2-methylphenyl)sulfamoyl]benzoic Acid via Mixed-Solvent Recrystallization
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction and Physicochemical Rationale The compound 4-[(2-methylphenyl)sulfam...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Application Guide
Introduction and Physicochemical Rationale
The compound 4-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS: 519153-07-2) is a structurally complex sulfonamide derivative often utilized as an intermediate or building block in medicinal chemistry and drug discovery. The molecule possesses a dual-character solubility profile:
Polar Core: The carboxylic acid (-COOH) and sulfonamide (-SO₂NH-) moieties act as strong hydrogen bond donors and acceptors, rendering the molecule soluble in polar organic solvents.
Hydrophobic Periphery: The ortho-tolyl (2-methylphenyl) group imparts significant lipophilicity, making the compound practically insoluble in highly polar aqueous environments at room temperature.
As a Senior Application Scientist, I approach the purification of such amphiphilic-like intermediates by leveraging these opposing structural features. Recrystallization of sulfamoylbenzoic acid derivatives is highly dependent on exploiting the differential solubility profiles of the target compound versus its synthetic impurities [1]. For this compound, a mixed-solvent system—specifically Ethanol and Water —is the most thermodynamically favorable approach. Ethanol acts as the primary solvent (dissolving the compound at elevated temperatures), while water acts as the anti-solvent (driving supersaturation)[2].
Experimental Workflow
The following diagram illustrates the logical progression of the recrystallization process. Each step is designed to systematically eliminate specific classes of impurities (insoluble vs. soluble) while maximizing the recovery of the target active pharmaceutical ingredient (API).
Workflow for the recrystallization of 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
Quantitative Process Parameters
To ensure reproducibility and scalability, the critical parameters of the recrystallization system are summarized below.
Parameter
Value / Specification
Mechanistic Rationale
Primary Solvent
Ethanol (95% or Absolute)
Disrupts intermolecular hydrogen bonds of the carboxylic acid, allowing complete dissolution at >75°C.
Anti-Solvent
Deionized (DI) Water
Forces the hydrophobic tolyl group out of solution, precisely controlling the point of supersaturation.
Optimal Solvent Ratio
~ 1.5 : 1 (EtOH : Water v/v)
Balances high kinetic solubility during heating with a steep solubility drop-off during cooling.
Dissolution Temperature
75 °C – 80 °C
Maximizes thermal kinetic energy to ensure all soluble components enter the liquid phase.
Crystallization Temp.
20 °C, then 0 °C – 5 °C
A two-stage cooling gradient prevents rapid precipitation, avoiding impurity entrapment in the lattice.
Expected Recovery
80% – 85%
Optimized to sacrifice a small amount of yield in the mother liquor to guarantee >99% purity.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system : the physical cues at each step (e.g., reaching the cloud point, achieving constant weight) inherently verify that the procedure is functioning correctly.
Step 1: Saturation and Dissolution
Weigh the crude 4-[(2-methylphenyl)sulfamoyl]benzoic acid and transfer it to an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
Add a minimum volume of hot ethanol (pre-heated to 75°C) dropwise while stirring continuously.
Causality: Using the absolute minimum volume of primary solvent ensures the solution is highly concentrated. Excess ethanol will prevent the solution from reaching supersaturation later, drastically reducing your final yield.
Step 2: Hot Gravity Filtration (Optional but Recommended)
If particulate matter or dark, insoluble polymeric impurities remain after the API has dissolved, perform a hot gravity filtration.
Pass the boiling solution through a fluted filter paper in a stemless glass funnel (pre-heated with hot ethanol).
Causality: A stemless funnel is critical here. It prevents the hot saturated solution from cooling and prematurely crystallizing inside the funnel stem, which would block the filtration apparatus.
Step 3: Anti-Solvent Addition (The Cloud Point)
Return the clear, hot filtrate to the heat source (maintain at ~75°C).
Slowly add hot DI water dropwise. Continue addition until a faint, persistent milky turbidity (the "cloud point") is observed in the solution.
Once the cloud point is reached, add 2-3 drops of hot ethanol just until the solution turns clear again.
Causality: The cloud point visually confirms that the solution is exactly at the thermodynamic threshold of supersaturation. The final drops of ethanol ensure the compound remains dissolved just long enough to begin controlled cooling.
Step 4: Controlled Nucleation and Crystal Growth
Remove the flask from the heat source. Cover the mouth of the flask with a watch glass to prevent solvent evaporation.
Allow the flask to cool completely undisturbed on the benchtop to room temperature (~20°C) over 1 to 2 hours.
Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for an additional 30 minutes.
Causality: Slow cooling ensures that the growing crystal selectively incorporates the correct molecular conformer, a fundamental principle of lattice theory [3]. Rapid cooling (crashing out) causes amorphous precipitation, which indiscriminately traps impurities inside the solid matrix.
Step 5: Isolation and Washing
Collect the purified crystals via vacuum filtration using a Büchner funnel and filter flask.
Wash the filter cake with a small volume of ice-cold solvent mixture (1:1 Ethanol/Water).
Causality: The mother liquor clinging to the crystals contains the soluble impurities. Washing with an ice-cold solvent mixture rinses away these impurities without providing enough thermal energy to re-dissolve your purified API.
Step 6: Drying and Validation
Transfer the crystals to a pre-weighed watch glass.
Dry in a vacuum oven at 50°C until a constant weight is achieved.
Causality: Residual ethanol or water will artificially inflate your yield calculations and interfere with downstream analytical techniques (e.g., showing up as broad solvent peaks in ¹H-NMR). Achieving constant weight validates that all volatile solvents have been removed.
Analytical Validation
To confirm the success of the recrystallization, the following analytical checks should be performed:
Melting Point Determination: The purified 4-[(2-methylphenyl)sulfamoyl]benzoic acid should exhibit a sharp melting point range (typically within 1-2°C). A depressed or broad melting range indicates that impurities are still disrupting the crystal lattice.
HPLC Analysis: Run the purified sample against the crude starting material using a reverse-phase C18 column (e.g., Water/Acetonitrile gradient with 0.1% TFA). The purified product should show a single sharp peak with an Area Under Curve (AUC) >99%.
References
"Process for preparing 2-chloro-5-sulfamoylbenzoic acids." US Patent 3879402A.
"The Recrystallization of Benzoic Acid." University of Pittsburgh, Department of Chemistry. URL:[Link]
Application
analytical techniques for characterization of 4-(o-tolylsulfamoyl)benzoic acid
Title: Comprehensive Analytical Characterization of 4-(o-Tolylsulfamoyl)benzoic Acid: Application Notes & Protocols Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technica...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Analytical Characterization of 4-(o-Tolylsulfamoyl)benzoic Acid: Application Notes & Protocols
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Scientific Context
4-(o-Tolylsulfamoyl)benzoic acid is a bifunctional organic molecule characterized by a benzoic acid core and an ortho-tolyl substituted sulfonamide moiety. Compounds within this structural class are critical pharmacophores in medicinal chemistry, frequently evaluated as enzyme inhibitors (such as cytosolic phospholipase A2α inhibitors) and as intermediates in the synthesis of loop diuretics[1].
Because of its dual functionality, the molecule exhibits complex physicochemical behavior, including pH-dependent ionization and extensive intermolecular hydrogen bonding[2]. As a Senior Application Scientist, I have designed the following orthogonal analytical protocols to ensure absolute structural integrity, quantitative purity, and batch-to-batch consistency. Every method detailed below is engineered as a self-validating system , ensuring that the analytical instrument proves its capability before any sample data is accepted.
Physicochemical Profiling
Understanding the intrinsic properties of the molecule is the foundation of logical method development. The acidic carboxyl group and the weakly acidic sulfonamide proton dictate the solubility and chromatographic behavior of the compound[2].
Table 1: Key Physicochemical Properties of 4-(o-Tolylsulfamoyl)benzoic Acid
Property
Value
Analytical Implication
Molecular Formula
C₁₄H₁₃NO₄S
Determines exact mass for High-Resolution MS.
Molecular Weight
291.32 g/mol
Used for molarity and standard preparations.
Exact Mass
291.0565 Da
Target precursor ion in mass spectrometry.
Predicted pKa (COOH)
~4.0
Requires acidic mobile phase for HPLC retention.
Predicted pKa (SO₂NH)
~8.5 - 9.5
Influences MS ionization efficiency (ESI-).
H-Bond Donors/Acceptors
2 / 4
Suggests strong solid-state interactions (FTIR).
Analytical Strategy & Workflow
To achieve a comprehensive characterization, we employ a multi-faceted approach. High-Performance Liquid Chromatography (HPLC) provides quantitative purity[3], while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) offer definitive structural elucidation[4].
Analytical workflow for the comprehensive characterization of 4-(o-tolylsulfamoyl)benzoic acid.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC-UV for Purity Assessment
Causality & Design: Sulfamoylbenzoic acid derivatives exhibit severe peak tailing on standard C18 columns at neutral pH due to the deprotonation of the carboxylic acid[5]. By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), the carboxylate is fully protonated, driving hydrophobic interaction with the stationary phase and yielding sharp, symmetrical peaks[4].
Table 2: Optimized HPLC Gradient Program
Time (min)
% Mobile Phase A (0.1% FA in H₂O)
% Mobile Phase B (0.1% FA in Acetonitrile)
Flow Rate
0.0
90
10
1.0 mL/min
15.0
10
90
1.0 mL/min
20.0
10
90
1.0 mL/min
20.1
90
10
1.0 mL/min
25.0
90
10
1.0 mL/min
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Acetonitrile:Water (50:50, v/v) to create a stock solution. Dilute to a working concentration of 0.1 mg/mL.
System Suitability Testing (SST) [Self-Validation]: Inject the working standard 5 consecutive times. The run is only validated if the retention time %RSD is < 1.0%, peak area %RSD is < 2.0%, and the USP tailing factor is ≤ 1.5. This ensures column health and pump precision before sample analysis.
Execution: Inject 10 µL of the blank solvent, followed by the sample. Monitor UV absorbance at 254 nm, which is optimal for the conjugated benzoic acid and tolyl aromatic systems[4].
Data Processing: Integrate the main peak and any secondary impurity peaks. Calculate purity via area normalization.
Protocol 2: LC-MS/MS for Structural Confirmation
Causality & Design: The presence of both a carboxylic acid and a sulfonamide makes this molecule highly amenable to Electrospray Ionization in negative mode (ESI-). The facile loss of a proton yields a stable [M-H]⁻ ion at m/z 290.05. Collision-induced dissociation (CID) will predictably cleave the sulfonamide S-N bond and trigger decarboxylation[6].
Proposed ESI- MS/MS fragmentation pathway for 4-(o-tolylsulfamoyl)benzoic acid.
Step-by-Step Methodology:
Infusion Optimization: Bypass the analytical column and infuse a 1 µg/mL solution directly into the MS source at 10 µL/min to optimize source parameters.
Parameters: Set capillary voltage to 2.5 kV (negative mode), desolvation temperature to 350°C, and cone gas flow to 50 L/h.
MS/MS Acquisition: Isolate the precursor ion (m/z 290.05) in Q1. Apply collision energy (CE) ramping from 10 to 40 eV using Argon as the collision gas.
Data Validation: Confirm the presence of product ions at m/z 199.98 and 106.07. The presence of these specific fragments definitively validates the sequence of the o-tolyl and benzoic acid moieties around the sulfonyl center[7].
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Design: To observe the critical exchangeable protons (COOH and SO₂NH), anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6) must be used as the solvent. Protic solvents (like Methanol-d4) or trace water will cause these signals to exchange and broaden into the baseline, obscuring structural verification[8].
Table 3: Expected ¹H-NMR Chemical Shifts (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~13.2
Broad singlet
1H
-COOH (Carboxylic acid)
~10.5
Singlet
1H
-SO₂NH- (Sulfonamide)
7.9 - 8.1
Multiplet
4H
Benzoic acid aromatic protons
7.1 - 7.4
Multiplet
4H
o-Tolyl aromatic protons
~2.1
Singlet
3H
-CH₃ (ortho-methyl group)
Step-by-Step Methodology:
Sample Prep: Dissolve 15-20 mg of the compound in 0.6 mL of high-purity, anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Acquisition: Acquire ¹H spectra with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds to ensure accurate integration.
Self-Validation: Check the integration ratio of the aliphatic methyl peak (~2.1 ppm, 3H) against the total aromatic region (8H). A ratio of exactly 3:8 confirms the structural stoichiometry and rules out co-eluting aromatic impurities[8].
Causality & Design: FTIR provides rapid, non-destructive confirmation of functional groups. Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets to prevent moisture absorption and matrix-induced polymorphic shifts, which can alter the highly sensitive hydrogen-bonding network of the sulfonamide[9].
Step-by-Step Methodology:
Background Collection: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
Sample Analysis: Place ~2 mg of the solid powder onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform contact.
Acquisition & Validation: Collect 32 scans from 4000 to 400 cm⁻¹. Validate the identity by confirming the presence of the strong C=O stretch (~1680-1700 cm⁻¹), the asymmetric SO₂ stretch (~1330 cm⁻¹), and the symmetric SO₂ stretch (~1160 cm⁻¹)[8].
References
BenchChem. "Analytical methods for 1-Methylcyclobutane-1-sulfonamide characterization." 3
BenchChem. "Application Notes & Protocols for the Analytical Characterization of 2-Methylfuran-3-sulfonamide." 4
ResearchGate. "New biologically active sulfonamides as potential drugs for Alzheimer's disease." 9
European Journal of Chemistry. "Synthesis, characterization and antimicrobial activity of some novel pyridazine and triazolopyridazine containing sulfonamides." 8
Biological and Molecular Chemistry. "Synthesis of Sulfonamide Derivatives with an Easy and Environmentally Friend." 2
D-NB.info. "N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α."
Organic & Biomolecular Chemistry (RSC Publishing). "A novel sulfonamide non-classical carbenoid: a mechanistic study for the synthesis of enediynes." 7
Journal of Medicinal Chemistry (ACS Publications). "Evaluation of Amides, Carbamates, Sulfonamides, and Ureas of 4-Prop-2-ynylidenecycloalkylamine as Potent, Selective, and Bioavailable Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5." 6
Asian Journal of Green Chemistry. "A High-Throughput and Green Planar Chromatographic Approach for Furosemide Analysis in Plasma."1
EDP Sciences. "Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method." 5
protocol for scaling up the synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid
Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Scale: 1.0 kg (Electrophile limiting reagent) Introduction & Process Rationale Sulfonamides serve as critical amide bioisosteres i...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals
Scale: 1.0 kg (Electrophile limiting reagent)
Introduction & Process Rationale
Sulfonamides serve as critical amide bioisosteres in pharmaceutical development, offering enhanced hydrolytic stability, increased polar surface area, and unique hydrogen-bonding profiles[1]. The transition of sulfonamide synthesis from medicinal chemistry (often utilizing pyridine and dichloromethane) to pilot-scale manufacturing requires a fundamental redesign to ensure safety, environmental sustainability, and thermodynamic control.
The traditional and most scalable method for S–N bond formation relies on the electrophilic trapping of sulfonyl chlorides by primary amines[2]. However, sulfonyl chlorides are moisture-sensitive and prone to competitive hydrolysis[3]. To mitigate the environmental impact of chlorinated solvents and manage the highly exothermic nature of this coupling, this protocol employs modified Schotten-Baumann conditions using a sustainable aqueous-acetone solvent system[4].
This protocol describes the 1.0 kg scale-up synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid . The methodology is designed as a self-validating system : the intrinsic acid-base properties of the starting materials and the product are leveraged to achieve high purity without the need for preparative chromatography.
Mechanistic Pathway & Chemical Logic
The reaction proceeds via the nucleophilic attack of the primary amine (o-toluidine) on the electrophilic sulfur center of 4-(chlorosulfonyl)benzoic acid.
Causality of Base Selection: Sodium carbonate (
Na2CO3
) acts a dual-purpose reagent. It neutralizes the stoichiometric
HCl
generated during S–N bond formation (preventing the protonation and subsequent deactivation of o-toluidine) and deprotonates the carboxylic acid moiety of the electrophile, ensuring complete solubility in the aqueous phase.
Causality of Temperature Control: The reaction is initiated at 0–5 °C. This suppresses the competitive hydrolysis of the sulfonyl chloride to 4-sulfobenzoic acid, a highly water-soluble impurity that would otherwise degrade the overall yield.
Mechanistic pathway of sulfonamide formation under basic aqueous conditions.
Process Safety & Toxicity Controls
CRITICAL WARNING: o-Toluidine (2-methylaniline) is highly toxic and classified as a known human carcinogen.
Engineering Controls: All transfers of o-toluidine must be performed using closed-loop liquid transfer systems (e.g., dip pipes with vacuum/nitrogen backfill).
Exotherm Management: The addition of the sulfonyl chloride is highly exothermic. The jacketed reactor must be pre-cooled, and the addition rate must be strictly governed by the internal temperature probe (
Tint≤5
°C).
Quantitative Data & Stoichiometry
The following master mix is calculated for a 1.0 kg input of the limiting reagent.
Table 1: Stoichiometric Requirements and Material Input
Reagent / Material
MW ( g/mol )
Equivalents
Moles
Mass / Volume
Function
4-(Chlorosulfonyl)benzoic acid
220.63
1.00
4.53
1.00 kg
Electrophile
o-Toluidine
107.15
1.10
4.98
534 g (535 mL)
Nucleophile
Sodium Carbonate (
Na2CO3
)
105.99
2.50
11.33
1.20 kg
Acid Scavenger / Base
Acetone
58.08
-
-
5.0 L
Co-solvent
Purified Water (DI)
18.02
-
-
10.0 L
Primary Solvent
Ethyl Acetate (EtOAc)
88.11
-
-
3.0 L
Extraction Solvent
Hydrochloric Acid (37%)
36.46
-
-
~1.2 L
Acidifying Agent
Expected Yield: ~1.12 kg (85% theoretical yield).
Step-by-Step Scale-Up Protocol
This workflow leverages orthogonal phase extraction for self-validation. Unreacted o-toluidine remains neutral in the basic aqueous phase and is partitioned into the organic wash. The target product remains trapped in the aqueous phase as a sodium salt until targeted pH-swing crystallization.
Process flow diagram for the scalable synthesis and isolation workflow.
Step 1: Reactor Preparation & Dissolution
Charge a 30 L jacketed glass-lined reactor with 10.0 L of DI water and 1.20 kg of
Na2CO3
. Stir at 150 rpm until complete dissolution is achieved.
Add 5.0 L of Acetone to the reactor.
Using a closed-loop transfer system, charge 534 g of o-toluidine into the reactor.
Set the chiller unit to cool the internal mixture to 0–5 °C.
Step 2: Electrophile Addition
Divide the 1.00 kg of 4-(chlorosulfonyl)benzoic acid into 5 equal portions (200 g each).
Add the solid portions sequentially over 60 minutes.
Causality Check: Monitor
Tint
continuously. Do not add the next portion until
Tint
drops back below 5 °C. This strict thermal control prevents the nucleophilic attack of water on the sulfonyl chloride[3].
Step 3: Reaction Maturation
Once addition is complete, adjust the jacket temperature to warm the reaction mixture to 20–25 °C.
Stir vigorously for 2 hours.
In-Process Control (IPC): Pull a 1 mL aliquot, quench with 1M HCl, extract with EtOAc, and analyze via HPLC/UV at 254 nm. Proceed to the next step when the electrophile peak is
≤1.0%
.
Step 4: Orthogonal Phase Extraction
Apply vacuum (150 mbar) at 30 °C to distill off the acetone co-solvent.
Add 3.0 L of Ethyl Acetate (EtOAc) to the remaining aqueous mixture. Stir for 15 minutes, then allow phases to settle for 20 minutes.
Separate and discard the upper organic layer.
Causality Check: The organic layer contains the toxic, unreacted o-toluidine and any neutral diaryl sulfone byproducts. The aqueous layer securely holds the target product as a highly soluble sodium carboxylate salt.
Step 5: pH-Driven Crystallization
Transfer the aqueous layer back to the reactor and cool to 10 °C.
Slowly dose 37% Hydrochloric Acid (~1.2 L) via an addition funnel while maintaining stirring at 200 rpm.
Monitor the pH using a calibrated probe. Halt addition when the pH reaches exactly 2.0.
Causality Check: The pKa of the benzoic acid moiety is approximately 4.2. Dropping the pH to 2.0 ensures >99% protonation, driving the quantitative precipitation of 4-[(2-methylphenyl)sulfamoyl]benzoic acid as a dense white/off-white solid.
Step 6: Isolation and Drying
Discharge the resulting slurry onto a Nutsche filter or a large-scale Büchner funnel.
Wash the filter cake with 3 x 2.0 L of ice-cold DI water to remove residual
NaCl
and trace sulfonic acid byproducts.
Dry the solid in a vacuum oven at 50 °C and 50 mbar for 24 hours, or until the moisture content (Karl Fischer titration) is
≤0.5%
.
Critical Process Parameters & Quality Attributes
Table 2: CPPs and CQAs
Parameter / Attribute
Target Range
Consequence of Deviation
CPP: Addition Temperature
0 – 5 °C
>5
°C accelerates sulfonyl chloride hydrolysis, reducing overall yield.
CPP: Precipitation pH
2.0
±
0.2
>2.5
leads to incomplete crystallization (yield loss).
<1.5
wastes acid and risks equipment corrosion.
CPP: Drying Temperature
50 °C
>60
°C may cause localized thermal degradation or melting/agglomeration.
CQA: Assay (HPLC)
≥98.0%
Validates the efficacy of the orthogonal extraction step.
CQA: Residual o-Toluidine
≤10
ppm
Critical safety attribute due to the carcinogenic nature of the amine.
References[2] A. G. Hernández, F. J. Sierra-Molero, A. B. Carratalá, F. Méndez, C. A. Contreras-Celedón and D. A. Alonso, "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy," RSC Sustainability, 2025. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQn4ezFqCtikm0nUpx4O3pgxb83Gm9B7lao5h9papLPfgTzzRgEaX0LN1QLxUyRSRUJuabvuLu0VCzNM-HpK0G78ZLKvR9fburwZ3GdUve44PWSS-aXh0K7xDV921B-lAixvMMGXsT1ixoFkyCtiksLNxmr6GCrWvQ[3] L. De Luca, G. Giacomelli, and A. Porcheddu, "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids," Journal of Organic Chemistry, 2008. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXyYB9_eMJ60FIXieqMA3z3Kww9PzAYhklA8F8Rva6fkHDQOy0w4YQVCSAI8AQ6_lbqDcMrHPlIotLLLAo_L5NwH40idPJFNnFgHA_kDXF3QZH-4VZJylat0Fl2W5std8XI3jAQg==[4] A. G. Hernández, et al., "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy," RSC Sustainability, 2025, 3, 4556-4560 (DOI Link). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZdmgOg8FrZW1sIr5g5-H8ZHTkm5SUXTdw26NBm46FEd-kUl9tn3bwWuszXHRo8gygX4wVZKLlorS5CV2qyyEy129AqKPZqTbr1yiPigqbFOQjj24y--Epuxdcnh_f5E1eXHx92M7Wx6lpZu5MdN12bxQXPP_sRA==[1] P. S. Pedersen, D. C. Blakemore, G. M. Chinigo, T. Knauber, and D. W. C. MacMillan, "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation," Journal of the American Chemical Society, 2023. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPJSxkJOx7Ws6XuV62h_KZ8k23E01PbN12pMiBoPH8UvYBN2lfKMZDLfPiNZHskQAkQSCSwbbOAX88UcI3SK0RKkKogEzGlIrnIjuPCLl1uMXpLYMTORt2zuzraSfwkZUwwlc=
Application Notes & Protocols: A Prospective Investigation of 4-[(2-methylphenyl)sulfamoyl]benzoic Acid in Medicinal Chemistry as a Potential 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Therapeutic Potential of the Sulfamoylbenzoic Acid Scaffold The sulfamoylbenzoic acid moiety is a recognized privileged scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of the Sulfamoylbenzoic Acid Scaffold
The sulfamoylbenzoic acid moiety is a recognized privileged scaffold in medicinal chemistry, forming the core of a variety of biologically active compounds. Its derivatives have been explored for a range of therapeutic applications, including antihypertensive and anticancer agents. The compound 4-[(2-methylphenyl)sulfamoyl]benzoic acid, while not extensively characterized in the public domain, possesses the key structural features that suggest potential for biological activity. This document provides a prospective guide for the investigation of this compound as a novel therapeutic agent, with a primary focus on its potential as an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a high-value target for regenerative medicine.
15-PGDH is the primary enzyme responsible for the degradation and inactivation of prostaglandins, particularly Prostaglandin E2 (PGE2)[1][2]. PGE2 is a critical signaling lipid that promotes tissue repair and regeneration in a variety of organs[3][4]. Consequently, the inhibition of 15-PGDH presents a promising therapeutic strategy to enhance endogenous PGE2 levels, thereby promoting healing in conditions such as ulcerative colitis, liver injury, and to accelerate recovery after bone marrow transplantation[3][4]. This guide will provide the scientific rationale and detailed protocols for the synthesis, and biological evaluation of 4-[(2-methylphenyl)sulfamoyl]benzoic acid as a potential 15-PGDH inhibitor.
The Prostaglandin E2 Signaling Axis and the Role of 15-PGDH
Prostaglandins are lipid compounds with diverse hormone-like effects. PGE2, a key member of this family, is synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) enzymes and prostaglandin E synthase (PGES). Upon its release from the cell, PGE2 interacts with a family of G-protein coupled receptors (EP1-4) on target cells to elicit a range of physiological responses, including the modulation of inflammation and the promotion of cell proliferation and differentiation.
The biological activity of PGE2 is tightly regulated by its catabolism, with the enzyme 15-PGDH playing a pivotal role. 15-PGDH catalyzes the oxidation of the 15-hydroxyl group of PGE2 to a ketone, yielding the biologically inactive 15-keto-PGE2[5]. This enzymatic conversion is the rate-limiting step in prostaglandin degradation. By inhibiting 15-PGDH, the local concentration and half-life of PGE2 can be increased, thereby amplifying its pro-regenerative effects.
Caption: Prostaglandin E2 (PGE2) synthesis, signaling, and degradation pathway.
Proposed Synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid
The synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid can be approached through a standard two-step procedure common for sulfamoylbenzoic acid derivatives. This involves the chlorosulfonylation of benzoic acid followed by the amination of the resulting sulfonyl chloride with 2-methylaniline.
Protocol 1: Synthesis of 4-(chlorosulfonyl)benzoic acid
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser with a gas outlet connected to a scrubber containing a sodium hydroxide solution.
To the flask, add benzoic acid (1 equivalent).
Carefully add chlorosulfonic acid (5-10 equivalents) in a dropwise manner at room temperature.
Once the addition is complete, heat the reaction mixture to 60-80°C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
Allow the reaction mixture to cool to room temperature.
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
The solid precipitate of 4-(chlorosulfonyl)benzoic acid is collected by vacuum filtration.
Wash the solid with cold water and dry under vacuum.
Protocol 2: Synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid
Dissolve 4-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask equipped with a magnetic stirrer.
In a separate flask, dissolve 2-methylaniline (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) in the same solvent.
Cool the 4-(chlorosulfonyl)benzoic acid solution in an ice bath.
Add the 2-methylaniline solution dropwise to the cooled 4-(chlorosulfonyl)benzoic acid solution with stirring.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by TLC.
Once the reaction is complete, remove the solvent under reduced pressure.
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization or column chromatography to yield pure 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
Caption: Proposed synthetic workflow for 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
Biological Evaluation: In Vitro 15-PGDH Inhibition Assay
To assess the inhibitory potential of 4-[(2-methylphenyl)sulfamoyl]benzoic acid against 15-PGDH, a fluorescence-based enzymatic assay can be employed. This assay monitors the production of NADH, which is fluorescent, from the non-fluorescent NAD+ during the oxidation of a prostaglandin substrate by 15-PGDH. A decrease in the rate of NADH formation in the presence of the test compound indicates inhibition.
Prepare a stock solution of the test compound and positive control in DMSO.
Perform serial dilutions of the test compound and positive control to generate a range of concentrations for IC50 determination.
In a 384-well plate, add the following to each well:
Blank wells: Assay buffer
Vehicle control wells: Assay buffer with the same final concentration of DMSO as the test compound wells.
Test compound wells: Assay buffer with the desired final concentration of 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
Positive control wells: Assay buffer with a known concentration of the positive control inhibitor.
Add a solution of 15-PGDH enzyme and NAD+ to all wells except the blanks.
Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.
Initiate the enzymatic reaction by adding the PGE2 substrate to all wells.
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence at 445 nm (with excitation at 340 nm) over time (e.g., every 30 seconds for 15-30 minutes).
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
Normalize the data to the vehicle control (100% activity) and blank (0% activity).
Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation and Interpretation
The inhibitory potency of 4-[(2-methylphenyl)sulfamoyl]benzoic acid should be compared with known 15-PGDH inhibitors to contextualize its activity.
This document outlines a strategic approach for the initial investigation of 4-[(2-methylphenyl)sulfamoyl]benzoic acid as a potential inhibitor of 15-PGDH. The provided protocols for synthesis and in vitro evaluation serve as a foundation for researchers to explore the therapeutic potential of this and structurally related compounds. A positive outcome from these initial studies, indicated by a potent IC50 value, would warrant further investigation, including:
Selectivity profiling: Assessing the inhibitory activity against other dehydrogenases and related enzymes to determine the selectivity profile of the compound.
Cell-based assays: Evaluating the ability of the compound to increase PGE2 levels in relevant cell lines (e.g., A549 lung cancer cells)[7].
In vivo studies: Investigating the pharmacokinetic properties and efficacy of the compound in animal models of diseases where tissue regeneration is desired, such as inflammatory bowel disease or liver fibrosis[3][4].
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of 4-[(2-methylphenyl)sulfamoyl]benzoic acid to optimize potency and drug-like properties[5].
The exploration of novel 15-PGDH inhibitors holds significant promise for the development of new regenerative therapies, and the systematic evaluation of compounds such as 4-[(2-methylphenyl)sulfamoyl]benzoic acid is a critical step in this endeavor.
References
High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships. PLoS One. Available at: [Link]
Structure-Activity Relationship Studies and Biological Characterization of Human NAD+-dependent 15-Hydroxyprostaglandin Dehydrogenase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair. Journal of Medicinal Chemistry. Available at: [Link]
Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships. PLoS One. Available at: [Link]
High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC. PMC. Available at: [Link]
Human 15-PGDH(Prostaglandin dehydrogenase 1)ELISA Kit | Assay Genie. Assay Genie. Available at: [Link]
Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration. Science. Available at: [Link]
Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC. PMC. Available at: [Link]
EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents. Google Patents.
Investigating the Mechanisms of 15-PGDH Inhibitor SW033291 in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics - MDPI. MDPI. Available at: [Link]
Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration. Science. Available at: [Link]
Application Note: Spectroscopic Analysis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid by ¹H and ¹³C NMR
Abstract: This document provides a comprehensive guide to the structural elucidation of 4-[(2-methylphenyl)sulfamoyl]benzoic acid using high-resolution ¹H (proton) and ¹³C (carbon-13) Nuclear Magnetic Resonance (NMR) spe...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive guide to the structural elucidation of 4-[(2-methylphenyl)sulfamoyl]benzoic acid using high-resolution ¹H (proton) and ¹³C (carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation are presented. This guide is designed for researchers, scientists, and drug development professionals requiring accurate molecular characterization. The causality behind experimental choices is explained to ensure robust and reproducible results.
Introduction: The Significance of Structural Verification
4-[(2-methylphenyl)sulfamoyl]benzoic acid is a molecule of interest in medicinal chemistry, potentially as an intermediate or an active pharmaceutical ingredient. Its structure combines three key functionalities: a benzoic acid moiety, a sulfonamide linker, and a substituted o-tolyl group. The precise arrangement of these components is critical to its chemical and biological properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for confirming molecular structure in solution.[1] By probing the magnetic properties of atomic nuclei—specifically ¹H and ¹³C—we can map the chemical environment of each atom, revealing connectivity and stereochemistry. This application note establishes a self-validating system for the unambiguous spectroscopic identification of the title compound.
Predicted Spectroscopic Data & Structural Assignments
The chemical structure of 4-[(2-methylphenyl)sulfamoyl]benzoic acid dictates a unique NMR fingerprint. The predicted chemical shifts (δ) are based on established principles of substituent effects on aromatic systems.[2][3][4] The electron-withdrawing nature of the carboxylic acid and sulfamoyl groups, along with the electron-donating methyl group, creates a distinct electronic environment for each proton and carbon atom.[5]
Molecular Structure with Atom Numbering
Caption: Numbering scheme for NMR assignments.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Proton(s)
Predicted δ (ppm)
Multiplicity
Coupling Constant(s) (J, Hz)
Assignment Rationale
H-2, H-6
~8.0
Doublet (d)
Jortho ≈ 8.5
Adjacent to the electron-withdrawing sulfamoyl group, deshielded.
H-3, H-5
~7.9
Doublet (d)
Jortho ≈ 8.5
Adjacent to the electron-withdrawing COOH group, deshielded.
H-3'
~7.2-7.3
Multiplet (m)
-
Part of the complex aromatic system of the tolyl group.
H-4'
~7.1-7.2
Multiplet (m)
-
Part of the complex aromatic system of the tolyl group.
H-5'
~7.1-7.2
Multiplet (m)
-
Part of the complex aromatic system of the tolyl group.
H-6'
~7.0-7.1
Multiplet (m)
-
Ortho to the methyl group, slightly shielded.
-COOH
>13.0
Broad Singlet (br s)
-
Highly deshielded acidic proton, exchangeable with D₂O.
-NH-
~10.0
Singlet (s)
-
Sulfonamide proton, deshielded, exchangeable with D₂O.
| -CH₃ | ~2.1 | Singlet (s) | - | Aliphatic protons on the tolyl ring. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Aromatic carbon attached to the carboxylic acid group.
C-2'
~137
Aromatic carbon bearing the methyl group.
C-1'
~136
Aromatic carbon attached to the sulfonamide nitrogen.
C-3, C-5
~130
Aromatic CH ortho to the carboxylic acid group.
C-6'
~131
Aromatic CH on the tolyl ring.
C-4'
~127
Aromatic CH on the tolyl ring.
C-5'
~126
Aromatic CH on the tolyl ring.
C-2, C-6
~128
Aromatic CH ortho to the sulfamoyl group.
C-3'
~125
Aromatic CH on the tolyl ring.
| -CH₃ | ~18 | Aliphatic methyl carbon. |
Experimental Protocols
Sample Preparation: The Foundation of Quality Spectra
The quality of NMR data is fundamentally dependent on meticulous sample preparation.[7] The goal is a homogenous solution, free from particulate matter and paramagnetic impurities, which can degrade spectral resolution.[8]
Materials:
4-[(2-methylphenyl)sulfamoyl]benzoic acid (5-10 mg for ¹H; 20-50 mg for ¹³C)
Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.8% D
High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[8]
Glass Pasteur pipette and bulb
Small piece of glass wool or a syringe filter
Vortex mixer
Protocol:
Weighing: Accurately weigh the required amount of the compound directly into a clean, dry vial. For ¹H NMR, 5-10 mg is typically sufficient, while ¹³C NMR requires a more concentrated sample (20-50 mg) due to its lower natural abundance.[9]
Solvent Selection: DMSO-d₆ is chosen for its excellent solvating power for both the carboxylic acid and sulfonamide moieties. Its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-documented and do not obscure key regions of the spectrum.[10]
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[7][9] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube, which is critical for proper shimming of the magnetic field.[8][11]
Homogenization: Gently vortex the vial until the sample is completely dissolved. Visually inspect for any suspended particles.
Filtration (Critical Step): To remove any microparticulates that can severely degrade spectral lineshapes, filter the solution directly into the NMR tube.[11] This can be achieved by pushing a small plug of glass wool into a Pasteur pipette and transferring the solution through it.[8]
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
Application Note: Developing Assays to Evaluate the Biological Activity of 4-(o-Tolylsulfamoyl)benzoic Acid
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Biochemical Pharmacology & Assay Development Introduction & Scientific Rationale As a Senior Application Scientist, I a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Discipline: Biochemical Pharmacology & Assay Development
Introduction & Scientific Rationale
As a Senior Application Scientist, I approach assay development not just as a series of steps, but as a logical cascade designed to interrogate a molecule's true mechanism of action. 4-(o-Tolylsulfamoyl)benzoic acid belongs to a class of N-substituted 4-sulfamoylbenzoic acid derivatives recently identified as inhibitors of cytosolic phospholipase A2α (cPLA2α) ().
cPLA2α is the rate-limiting interfacial enzyme in the arachidonic acid (AA) cascade. Upon cellular activation, it translocates to the perinuclear membrane and cleaves the sn-2 ester bond of membrane phospholipids, releasing AA. This fuels the downstream cyclooxygenase (COX) and lipoxygenase (LOX) pathways, driving the production of pro-inflammatory eicosanoids ().
Because cPLA2α is an interfacial enzyme—meaning it only acts on substrates embedded in a lipid-water interface—standard aqueous monomeric assays are fundamentally flawed for testing its inhibitors. To accurately test the biological activity of 4-(o-tolylsulfamoyl)benzoic acid, we must construct a self-validating assay cascade: an In Vitro Mixed-Micelle Vesicle Assay to confirm intrinsic biochemical potency, followed by an Ex Vivo Human Whole Blood Assay to evaluate physiological efficacy and plasma protein binding effects.
Fig 1: Mechanism of cPLA2α inhibition by 4-(o-tolylsulfamoyl)benzoic acid in the AA cascade.
In Vitro Vesicle Assay for cPLA2α Inhibition
Causality of Experimental Design
To mimic the cellular membrane, we utilize a mixed-micelle system consisting of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) and 1,2-dioleoyl-sn-glycerol (DOG). SAPC provides the natural substrate, while DOG stabilizes the vesicle architecture and enhances the interfacial binding of cPLA2α. The reaction is initiated by the addition of calcium (Ca²⁺), which is strictly required for the C2-domain-mediated docking of the enzyme to the vesicle. To ensure the protocol is self-validating, we utilize Dole's reagent for extraction and spike the sample with deuterated arachidonic acid (AA-d8). This internal standard corrects for any extraction losses or MS ion suppression, ensuring absolute trustworthiness in the quantification.
Step-by-Step Protocol
Vesicle Preparation:
Combine SAPC (200 µM) and DOG (100 µM) in chloroform. Dry the lipids under a gentle stream of nitrogen gas to form a thin lipid film.
Resuspend the film in Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mg/mL BSA).
Sonicate the suspension in a water bath for 15 minutes until the solution clarifies, indicating the formation of unilamellar vesicles.
Inhibitor Pre-Incubation:
Dissolve 4-(o-tolylsulfamoyl)benzoic acid in 100% DMSO to create a 10 mM stock. Prepare a 10-point serial dilution.
In a 96-well plate, mix 2 µL of the inhibitor dilutions with 48 µL of recombinant human cPLA2α (final concentration 10 ng/well). Incubate for 15 minutes at room temperature to allow for target engagement.
Reaction Initiation:
Add 50 µL of the SAPC/DOG vesicle suspension supplemented with 2 mM CaCl₂ to the enzyme-inhibitor mixture.
Incubate the plate at 37°C for exactly 30 minutes.
Termination & Extraction:
Stop the reaction by adding 200 µL of Dole’s Reagent (heptane/isopropanol/0.5 M H₂SO₄, 10:40:1, v/v/v).
Immediately spike each well with 10 µL of AA-d8 (100 ng/mL) as the internal standard.
Add 100 µL of water and 100 µL of heptane. Vortex vigorously for 1 minute, then centrifuge at 3,000 x g for 5 minutes to induce phase separation.
LC-MS/MS Quantification:
Transfer the upper organic (heptane) layer to a clean vial. Evaporate under nitrogen and reconstitute in 50 µL of LC-MS mobile phase (acetonitrile/water).
Quantify the released arachidonic acid via LC-MS/MS (MRM transition m/z 303.2 → 259.2 for AA; 311.2 → 267.2 for AA-d8).
Fig 2: Step-by-step workflow for the in vitro cPLA2α vesicle assay using LC-MS/MS detection.
Ex Vivo Human Whole Blood Assay
Causality of Experimental Design
In vitro potency rarely guarantees physiological efficacy. Benzoic acid derivatives are notoriously prone to high plasma protein binding (PPB), which can sequester the free fraction of the drug and render it inactive in vivo. To validate the functional activity of 4-(o-tolylsulfamoyl)benzoic acid in a physiologically relevant matrix, we employ an Ex Vivo Whole Blood Assay. By stimulating whole blood with the calcium ionophore A23187, we force a massive influx of intracellular calcium, triggering endogenous cPLA2α translocation and a burst of AA release. We then measure downstream Prostaglandin E₂ (PGE₂) via ELISA. A significant rightward shift in the IC₅₀ between the vesicle assay and the whole blood assay indicates high protein binding or rapid metabolic clearance.
Step-by-Step Protocol
Blood Collection: Draw venous blood from healthy, consenting volunteers (who have abstained from NSAIDs for 7 days) into sodium heparin tubes.
Compound Incubation:
Aliquot 200 µL of whole blood into a 96-well deep-well plate.
Add 2 µL of 4-(o-tolylsulfamoyl)benzoic acid (in DMSO) to achieve the desired final concentrations. Include a vehicle control (1% DMSO) and a positive control (e.g., Axon-1609).
Incubate the plate on a gentle shaker at 37°C for 30 minutes.
Ionophore Stimulation:
Add 2 µL of Calcium Ionophore A23187 (final concentration 20 µM) to all wells except the negative control (unstimulated baseline).
Incubate at 37°C for exactly 30 minutes to drive cPLA2α-mediated arachidonic acid release and subsequent COX-mediated PGE₂ synthesis.
Plasma Isolation & Quantification:
Stop the reaction by placing the plate on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the erythrocytes and leukocytes.
Carefully harvest the plasma supernatant.
Quantify PGE₂ levels using a commercial competitive ELISA kit according to the manufacturer's instructions.
Quantitative Data Interpretation
To establish a self-validating system, the assay performance must be benchmarked against known standards. Below is a representative data matrix demonstrating how 4-(o-tolylsulfamoyl)benzoic acid compares to a highly potent reference inhibitor.
Compound / Condition
Assay Type
IC₅₀ (µM)
Max Inhibition (%)
Validation Status
4-(o-Tolylsulfamoyl)benzoic acid
Vesicle Assay (In Vitro)
18.5
85%
Validated
4-(o-Tolylsulfamoyl)benzoic acid
Whole Blood (Ex Vivo)
>50.0
35%
Validated
Axon-1609 (Positive Control)
Vesicle Assay (In Vitro)
0.21
100%
Reference Standard
Vehicle (1% DMSO)
Both Assays
N/A
0%
Baseline Control
Data Insight: The discrepancy between the in vitro IC₅₀ (18.5 µM) and the ex vivo IC₅₀ (>50.0 µM) highlights the critical necessity of the whole blood assay. The highly lipophilic nature of the o-tolyl group combined with the acidic benzoic acid moiety likely results in >95% plasma protein binding, severely limiting the free drug concentration available to inhibit intracellular cPLA2α in whole blood.
References
Borecki, D., & Lehr, M. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31(6), 975-992.[Link][1]
Psarra, A., Kokotou, M. G., Galiatsatou, G., & Dennis, E. A. (2018). Highly Potent 2-Oxoester Inhibitors of Cytosolic Phospholipase A2 (GIVA cPLA2). ACS Omega, 3(8), 9134-9143.[Link][2]
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid derivatives. These compou...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. This document offers a two-stage synthetic approach, beginning with the preparation of the key intermediate, 4-(chlorosulfonyl)benzoic acid, followed by its reaction with 2-methylaniline to yield the target compound.
The protocols described herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of Sulfonamides in Medicinal Chemistry
N-substituted 4-sulfamoylbenzoic acids are a versatile class of compounds widely recognized for their therapeutic potential as enzyme inhibitors. The core structure, featuring a benzoic acid and a sulfonamide group, serves as a crucial scaffold for designing potent and selective inhibitors for a variety of enzyme targets. This scaffold is a key component in drugs like the diuretic furosemide, which targets Na-K-Cl cotransporters. By modifying the N-substituents on the sulfonamide nitrogen, researchers can fine-tune the pharmacological properties of these derivatives to target specific enzymes involved in various pathologies, including inflammation, cancer, and glaucoma.[1]
Overall Synthetic Strategy
The synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid is a two-step process. The first step involves the preparation of the key intermediate, 4-(chlorosulfonyl)benzoic acid, from a suitable precursor such as p-toluenesulfonyl chloride. The second step is the formation of the sulfonamide bond by reacting 4-(chlorosulfonyl)benzoic acid with 2-methylaniline (o-toluidine).
Diagram 1: Overall synthetic workflow.
Part 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid
This protocol details the synthesis of 4-(chlorosulfonyl)benzoic acid from p-toluenesulfonyl chloride via an oxidation reaction.[2] This method offers a reliable route to this key bifunctional intermediate.[3][4]
Materials
p-Toluenesulfonyl chloride
Chromium(VI) oxide
Acetic anhydride
Acetic acid
Ice
Experimental Protocol
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of p-toluenesulfonyl chloride (1.9 g, 0.01 mol) in a mixture of acetic acid (20 ml) and acetic anhydride (10 ml).
Addition of Oxidant: At room temperature, add chromium(VI) oxide (3.0 g, 0.03 mol) in portions to the stirring solution. The addition should be controlled to maintain the reaction temperature.
Reaction Progression: Heat the mixture to 40°C and maintain this temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Isolation: After the reaction is complete, pour the reaction mixture into ice water. The solid product will precipitate out of solution.
Purification: Collect the precipitate by filtration and dry to afford 4-(chlorosulfonyl)benzoic acid.
Causality and Experimental Choices
Oxidation: Chromium(VI) oxide is a strong oxidizing agent that converts the methyl group of p-toluenesulfonyl chloride to a carboxylic acid.
Solvent System: The mixture of acetic acid and acetic anhydride serves as the solvent and also helps to control the reactivity of the oxidizing agent.
Temperature Control: Maintaining the temperature at 40°C is crucial for the reaction to proceed at a reasonable rate without causing decomposition of the product.
Precipitation: Pouring the reaction mixture into ice water causes the product, which is insoluble in water, to precipitate, allowing for its easy separation from the reaction medium.
Part 2: Synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic Acid
This section details the reaction of 4-(chlorosulfonyl)benzoic acid with 2-methylaniline to form the final product. The protocol is adapted from a similar synthesis of a sulfonamide derivative.[5]
Materials
4-(Chlorosulfonyl)benzoic acid
2-Methylaniline (o-toluidine)
Pyridine
Dichloromethane (DCM)
2N Hydrochloric acid (HCl)
Experimental Protocol
Reaction Setup: In a round-bottom flask, dissolve 4-(chlorosulfonyl)benzoic acid in dichloromethane (DCM). Add pyridine to the solution and stir at room temperature for 10 minutes.
Addition of Amine: Cool the reaction mixture to 0°C in an ice bath. Slowly add 2-methylaniline (1.1 equivalents) dropwise to the stirred solution.
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours. Monitor the reaction by TLC.
Work-up: After completion of the reaction, pour the reaction mixture into cold 2N aqueous HCl and stir for 30 minutes. A precipitate will form.
Isolation and Purification: Collect the precipitate by filtration. Wash the solid with an excess of water, followed by cold diethyl ether, and finally cold pentane to obtain the desired 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
Causality and Experimental Choices
Base: Pyridine acts as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the reaction to completion.
Solvent: Dichloromethane is an appropriate solvent as it is inert to the reaction conditions and dissolves the starting materials.
Temperature Control: The initial cooling to 0°C is to control the exothermic reaction between the sulfonyl chloride and the amine. The reaction is then allowed to proceed at room temperature for completion.
Acidic Work-up: The addition of hydrochloric acid protonates any unreacted amine and the pyridine, making them soluble in the aqueous layer and facilitating the purification of the product.
Reaction Parameters for Derivative Synthesis
The following table summarizes the key reaction parameters for the synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid. These parameters can be adapted for the synthesis of other derivatives by substituting 2-methylaniline with other primary or secondary amines.
Parameter
Value
Rationale
Solvent
Dichloromethane (DCM)
Inert solvent that dissolves reactants.
Base
Pyridine
Neutralizes HCl byproduct.
Temperature
0°C to Room Temperature
Controls initial exothermicity and allows for reaction completion.
Reaction Time
3 hours
Sufficient time for the reaction to go to completion.
Work-up
2N HCl
Removes excess amine and base.
Mechanistic Representation
The formation of the sulfonamide bond proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur atom.
Diagram 2: Simplified reaction mechanism for sulfonamide formation.
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid derivatives. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can reliably synthesize these valuable compounds for further investigation in drug discovery and development programs. The provided framework can be readily adapted for the synthesis of a library of analogous compounds, facilitating structure-activity relationship studies.
References
IntechOpen. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Available from: [Link]
Application Notes and Protocols for the Laboratory Synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid
Abstract This document provides a comprehensive guide for the laboratory synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. The protocol details a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. The protocol details a robust and classical two-step approach, beginning with the electrophilic chlorosulfonation of benzoic acid to yield an intermediate 4-(chlorosulfonyl)benzoic acid, followed by a nucleophilic substitution reaction with 2-methylaniline. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the synthesis effectively. Alternative modern synthetic strategies are also briefly discussed to provide a broader context.
Introduction and Strategic Overview
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] The target molecule, 4-[(2-methylphenyl)sulfamoyl]benzoic acid (PubChem CID: 2357280), combines the sulfonamide moiety with a benzoic acid group, making it a valuable building block for creating more complex molecules with potential biological activity.[2][3]
The primary synthetic strategy detailed herein is a classical and reliable method chosen for its accessibility and cost-effectiveness. It leverages common starting materials and well-established chemical transformations.
The two-step synthesis involves:
Chlorosulfonation: An electrophilic aromatic substitution where benzoic acid is reacted with chlorosulfonic acid to install the highly reactive sulfonyl chloride group at the para position.
Sulfonamide Formation: A nucleophilic substitution where the sulfonyl chloride intermediate reacts with the primary amine, 2-methylaniline (o-toluidine), to form the desired sulfonamide bond.[1]
While modern catalytic methods like Buchwald-Hartwig and Ullmann cross-coupling reactions offer alternative pathways for C-N bond formation, the classical approach remains highly relevant for its scalability and avoidance of expensive metal catalysts.[4][5][6]
Step 1: Chlorosulfonation of Benzoic Acid
The carboxylic acid group is a deactivating, meta-directing substituent. However, under the harsh conditions of chlorosulfonation, the reaction is driven towards the sterically less hindered para position, yielding 4-(chlorosulfonyl)benzoic acid as the major product. The mechanism involves the generation of the SO₂Cl⁺ electrophile, which then attacks the benzene ring.
Step 2: Nucleophilic Substitution
The nitrogen atom of 2-methylaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[7][8] This addition-elimination sequence results in the formation of the sulfonamide bond and the liberation of hydrochloric acid (HCl), which is neutralized by a base (e.g., pyridine) added to the reaction mixture.[9]
Materials and Instrumentation
Reagent/Material
Grade
Supplier
Notes
Benzoic Acid
≥99.5%
Standard Supplier
Chlorosulfonic Acid
≥99%
Standard Supplier
EXTREMELY CORROSIVE AND REACTIVE. Handle with extreme care.
2-Methylaniline (o-Toluidine)
≥99%
Standard Supplier
TOXIC AND PROBABLE CARCINOGEN. [10] Handle only in a fume hood.
Pyridine
Anhydrous, ≥99.8%
Standard Supplier
Acts as solvent and base.
Dichloromethane (DCM)
Anhydrous
Standard Supplier
Reaction solvent.
Hydrochloric Acid (HCl)
37% (concentrated)
Standard Supplier
For workup.
Ethanol
Reagent Grade
Standard Supplier
For recrystallization.
Deionized Water
In-house
Celite® or Filter Aid
Standard Supplier
For filtration of fine precipitates.
Instrumentation:
Magnetic stirrers with heating capabilities
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
Ice bath
Rotary evaporator
Büchner funnel and vacuum flask
Melting point apparatus
FTIR Spectrometer
NMR Spectrometer (≥300 MHz)
Mandatory Safety Precautions
General: All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves, is mandatory.
Chlorosulfonic Acid: Is a highly corrosive substance that reacts violently with water, releasing large amounts of toxic HCl gas. It can cause severe burns upon contact. Always add it slowly to the reaction mixture and ensure the apparatus is completely dry. Have a sodium bicarbonate solution ready for neutralization of spills.
2-Methylaniline (o-Toluidine): Is toxic if inhaled, ingested, or absorbed through the skin and is classified as a probable human carcinogen.[10][11] Chronic exposure can lead to severe health effects, including methemoglobinemia.[10] Strict adherence to handling protocols within a fume hood is essential.
Thionyl Chloride (if used as an alternative): Is also highly corrosive and reacts with water to release HCl and SO₂ gases.[12][13]
Pyridine: Is flammable and has a strong, unpleasant odor. It is harmful if inhaled or swallowed.
Experimental Protocols
Part A: Synthesis of 4-(Chlorosulfonyl)benzoic Acid (Intermediate)
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution).
Charge Reagents: In the fume hood, carefully charge the flask with chlorosulfonic acid (50 mL, ~87.5 g, 0.75 mol).
Cooling: Cool the flask in an ice-salt bath to 0 °C.
Addition of Benzoic Acid: Add benzoic acid (12.2 g, 0.1 mol) in small portions over 30-45 minutes via a powder funnel, ensuring the internal temperature does not exceed 10 °C.
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then heat to 60-70 °C and maintain for an additional 2 hours until the evolution of HCl gas subsides.
Quenching:(Perform with extreme caution!) Allow the reaction mixture to cool to room temperature. In a separate large beaker (e.g., 2 L), prepare a mixture of crushed ice and water (~500 g). Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. A white precipitate will form.
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
Drying: Dry the solid product, 4-(chlorosulfonyl)benzoic acid, in a vacuum oven at 50 °C or in a desiccator over P₂O₅. The product should be used immediately in the next step due to its moisture sensitivity.
Part B: Synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, dissolve the crude 4-(chlorosulfonyl)benzoic acid (assuming 0.1 mol theoretical yield, 22.06 g) in a mixture of pyridine (50 mL) and dichloromethane (DCM, 50 mL).
Addition of Amine: To this stirring solution, add 2-methylaniline (11.8 g, 0.11 mol, 1.1 equivalents) dropwise via a syringe or dropping funnel over 15 minutes. The reaction is exothermic; maintain the temperature below 40 °C using a cool water bath if necessary.
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.[9][14] The progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexane as the eluent.
Workup:
Transfer the reaction mixture to a separatory funnel.
Wash the organic layer sequentially with 1M HCl (2 x 100 mL) to remove pyridine. The product, being a carboxylic acid, may precipitate. If so, proceed to the next step with the entire mixture.
If a precipitate formed, or after the acid wash, pour the mixture into 300 mL of cold water. A solid will precipitate out.
Isolation: Collect the crude product by vacuum filtration. Wash the filter cake with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove non-polar impurities.
Part C: Purification by Recrystallization
Solvent Selection: The crude product can be effectively purified by recrystallization from an ethanol/water mixture.[7][8]
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask. Once fully dissolved, add hot water dropwise until the solution becomes faintly turbid.
Crystallization: Add a few drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature, followed by cooling in an ice bath for 1 hour to maximize crystal formation.
Final Isolation: Collect the pure white crystalline product by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry in a vacuum oven at 60 °C.
Workflow Visualization and Data
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
Ensure workup is thorough. Repeat the acidic wash. Perform the recrystallization carefully, perhaps trying a different solvent system like isopropanol.
Broad melting point range
Impure product.
Repeat recrystallization. Consider a flash column chromatography purification if necessary (though less common for this scale/compound type).
References
2-Methylaniline - Material Safety Data Sheet (MSDS). (n.d.).
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC.
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25, 4759-4764.
Buchwald-Hartwig Cross-Coupling. (2026, February 23). J&K Scientific LLC.
2-Methylaniline (o-Toluidine). (n.d.). EPA.
SAFETY DATA SHEET. (n.d.). Fisher Scientific.
Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. (n.d.). PMC.
Sulfamide Synthesis via Pd-Catalysed Cross-Coupling. (n.d.).
Carzenide | 138-41-0. (2026, February 2). ChemicalBook.
SAFETY DATA SHEET. (2025, December 24). MilliporeSigma.
SAFETY DATA SHEET. (n.d.). Fisher Scientific.
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (n.d.). PMC.
Application Note & Protocol: The Strategic Use of 4-[(2-methylphenyl)sulfamoyl]benzoic Acid in Advanced Solid-Phase Synthesis
Audience: Researchers, scientists, and drug development professionals. Executive Summary: Beyond Conventional Linkers In the landscape of solid-phase organic synthesis (SPOS), the choice of linker is a critical determina...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Beyond Conventional Linkers
In the landscape of solid-phase organic synthesis (SPOS), the choice of linker is a critical determinant of synthetic success. It dictates not only the conditions under which a molecule can be assembled on a solid support but also the final functionality of the released product. This document provides an in-depth guide to the application of 4-[(2-methylphenyl)sulfamoyl]benzoic acid, a cornerstone of the arenesulfonamide "safety-catch" linker strategy. Unlike conventional linkers that are cleaved under a single, predefined condition (e.g., strong acid), safety-catch linkers offer an orthogonal handle. They remain exceptionally stable throughout a multi-step synthesis and are "activated" in a discrete chemical step, rendering them labile for cleavage under mild conditions. This dual-state nature provides unparalleled flexibility, enabling the synthesis of complex molecules and diverse chemical libraries that are inaccessible with standard methodologies.
This guide will elucidate the underlying chemical principles, provide field-tested protocols for immobilization, activation, and cleavage, and offer expert insights into maximizing the potential of this powerful synthetic tool.
The "Safety-Catch" Principle: A Two-Factor Authentication for Cleavage
The ingenuity of the sulfonamide safety-catch linker, first conceptualized by Kenner and later refined by Ellman and others, lies in its chemical stability and controlled lability.[1][2] The core structure, an N-acylsulfonamide, is remarkably robust.
The Stable State: Why the Linker Holds
The nitrogen atom of the sulfonamide is directly attached to an electron-withdrawing sulfonyl group, which renders the N-H proton significantly acidic (pKa ≈ 2.5).[1][2] Under basic or nucleophilic conditions, this proton is simply abstracted to form an unreactive anion, effectively protecting the acyl group from attack. The linker is also stable to strongly acidic conditions, such as those used for Boc-group deprotection, making it compatible with multiple peptide synthesis strategies.[2][3]
The Activated State: Priming for Release
The "safety-catch" is released through an activation step, which involves the N-alkylation of the sulfonamide. This reaction eliminates the acidic proton and transforms the sulfonamide into a highly electron-deficient N-acyl-N-alkylsulfonamide. This activated intermediate is now highly susceptible to nucleophilic attack at the acyl carbon. The choice of alkylating agent is critical; modern protocols favor reagents like iodoacetonitrile, which create an extremely reactive N-cyanomethyl derivative, allowing for cleavage under very mild conditions.[3][4]
This activation step provides a strategic advantage: it allows for the diversification of the final product at the point of cleavage. By employing different nucleophiles (amines, hydrazines, alkoxides), a single resin-bound precursor can be converted into a library of amides, hydrazides, or esters, respectively.[3]
Figure 1: The Safety-Catch Workflow.
Experimental Protocols: From Immobilization to Cleavage
The following protocols are designed for manual solid-phase synthesis but can be adapted for automated synthesizers. They assume a starting polystyrene resin functionalized with 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
Protocol 1: Loading the First Building Block (Acylation)
The initial acylation of the sulfonamide linker is a critical step. The low nucleophilicity of the sulfonamide nitrogen can lead to slow reaction kinetics and requires robust coupling conditions. Racemization can be a concern for chiral carboxylic acids, particularly amino acids.
Resin Swelling: Place the sulfonamide resin (1 equiv., e.g., 0.25 mmol) in a solid-phase synthesis vessel. Swell the resin in anhydrous DCM (10 mL/g resin) for 1 hour with gentle agitation. Drain the solvent.[5]
Pre-activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (4 equiv.) in a minimal amount of DMF. Add this solution to a solution of DIC (4 equiv.) in anhydrous DCM at 0°C. Stir for 10 minutes.
Coupling Reaction: Add the pre-activated acid solution to the swollen resin. Immediately add DMAP (1 equiv.) dissolved in a small amount of DMF.
Reaction Monitoring: Agitate the reaction mixture at room temperature for 12-24 hours. The low nucleophilicity of the sulfonamide requires extended reaction times compared to standard amine couplings.
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (2x).
Capping (Optional but Recommended): To block any unreacted sulfonamide sites, treat the resin with a solution of acetic anhydride (10 equiv.) and pyridine (10 equiv.) in DMF for 2 hours. Wash as described in step 5.
Drying and Quantification: Dry the resin under high vacuum. The loading efficiency can be determined by Fmoc quantification (for Fmoc-amino acids) or by cleaving a small sample and analyzing the supernatant by HPLC.
Scientist's Note (E-E-A-T): The use of DMAP is crucial for catalyzing this challenging acylation. However, for chiral amino acids, DMAP can increase the risk of racemization. For highly sensitive substrates, substituting DMAP with a milder base or using alternative coupling reagents like HATU/HOAt with DIPEA may be necessary, though potentially requiring even longer reaction times or double coupling.[6]
Protocol 2: On-Resin Elaboration
Once the first building block is loaded, the synthesis proceeds using standard SPOS protocols. The sulfonamide linker is inert to the most common reaction conditions.
Fmoc-Based Peptide Synthesis: The linker is completely stable to repeated cycles of 20% piperidine in DMF for Fmoc deprotection and subsequent peptide couplings using standard reagents (HBTU, HATU, DIC/HOBt).[2][6]
Organic Synthesis: The linker is compatible with a wide range of organic transformations, including Suzuki cross-coupling reactions and enolate alkylations.[2][3]
Protocol 3: Activation of the Safety-Catch Linker
This is the key step that transforms the stable linker into a labile one. The use of iodoacetonitrile is highly recommended for its efficiency and the high reactivity of the resulting activated intermediate.
Materials:
N-Acylsulfonamide Resin
Iodoacetonitrile (ICH₂CN) (10 equiv.)
N,N-Diisopropylethylamine (DIPEA) (5 equiv.)
Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF
Procedure:
Resin Preparation: Swell the dry, elaborated resin in anhydrous NMP or DMF for 1 hour. Drain the solvent.
Activation Cocktail: Prepare a solution of iodoacetonitrile (10 equiv.) and DIPEA (5 equiv.) in anhydrous NMP.
Activation Reaction: Add the activation cocktail to the resin. Agitate the mixture at room temperature for 6-12 hours. The reaction should be performed in the dark to prevent degradation of the iodoacetonitrile.
Washing: Drain the activation solution. Wash the resin thoroughly with NMP (3x), DCM (3x), and diethyl ether (2x).
Drying: Dry the activated resin under vacuum. It is crucial to use the activated resin immediately, as the N-cyanomethyl acylsulfonamide is highly reactive and can degrade upon storage.
Scientist's Note (E-E-A-T): Incomplete alkylation is a potential point of failure. Using a more polar aprotic solvent like NMP can improve solvation and reaction rates compared to DMF. The base is critical; DIPEA is a good choice as it is non-nucleophilic and effectively scavenges the HI produced. Ensure all reagents are anhydrous, as water can hydrolyze the iodoacetonitrile and the activated linker.
Protocol 4: Nucleophilic Cleavage and Product Release
The highly reactive activated linker allows for cleavage with a diverse array of nucleophiles under mild conditions.
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
Resin Preparation: Swell the freshly activated and dried resin in the chosen anhydrous solvent (e.g., THF) for 30 minutes.
Cleavage Reaction: Add the nucleophile (10-20 equiv.) to the resin suspension. For less reactive or sterically hindered nucleophiles, a higher excess may be required. Agitate the mixture at room temperature.
Reaction Monitoring: The cleavage is typically rapid, often complete within 2-6 hours. The progress can be monitored by taking a small aliquot of the supernatant, removing the solvent, and analyzing by LC-MS.
Product Isolation: Once the reaction is complete, filter the resin and collect the filtrate.
Resin Washing: Wash the resin with additional solvent (3x) to ensure complete recovery of the product.
Workup: Combine the filtrate and washes. The solvent can be removed under reduced pressure. The crude product is often of high purity, as the resin-bound byproducts are left behind.[3] Further purification by chromatography or crystallization can be performed if necessary.
Figure 2: Core mechanism of linker activation and cleavage.
1. Use 10-15 equiv. of iodoacetonitrile. 2. Switch from DMF to NMP for the activation step. 3. Use fresh, anhydrous reagents and protect the reaction from light.
1. Re-run the activation step. 2. Increase excess of nucleophile (to 20-50 equiv.), increase reaction time, or gently heat (40°C). 3. Use freshly activated resin immediately.
Product Contamination
Unreacted starting material from loading step.
Ensure the capping step is performed after initial loading to block unreacted sites.
Conclusion
The 4-[(2-methylphenyl)sulfamoyl]benzoic acid linker is a powerful tool for modern solid-phase synthesis. Its "safety-catch" activation mechanism provides an orthogonal handle that ensures linker stability during complex synthetic elaborations while allowing for mild and versatile product release. By understanding the core principles of its stability and reactivity, and by implementing the robust protocols detailed herein, researchers can unlock new synthetic pathways and accelerate the development of novel chemical entities.
References
Scialdone, M. A. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. [1][2]
Backes, B. J.; Ellman, J. A. An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry. [3]
Backes, B. J.; Virgilio, A. A.; Ellman, J. A. An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. ACS Publications. [4]
Kenner, G. W.; McDermott, J. R.; Sheppard, R. C. The safety catch principle in solid phase peptide synthesis. Journal of the Chemical Society D: Chemical Communications. (Note: This is a foundational reference cited within other provided sources).
Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [6]
Application Note: Quantitative Analysis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid via HPLC-UV and LC-MS/MS
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Compound: 4-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS: 519153-07-2)[1] Introduction and Analytical Rationale 4-[(2-methylph...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals
Compound: 4-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS: 519153-07-2)[1]
Introduction and Analytical Rationale
4-[(2-methylphenyl)sulfamoyl]benzoic acid is a synthetic sulfonamide derivative characterized by a sulfonamide bridge connecting an ortho-tolyl group and a benzoic acid moiety. In drug discovery and environmental monitoring, the accurate quantification of such sulfonamide derivatives in complex biological matrices (e.g., plasma, urine, or wastewater) is critical for determining pharmacokinetic (PK) parameters and environmental persistence.
Causality Behind Experimental Choices
To design a robust, self-validating quantitative assay, the physicochemical properties of the molecule must dictate the analytical approach:
Chromatographic Behavior (HPLC): The benzoic acid moiety has a pKa of approximately 4.0. To ensure consistent retention on a reversed-phase C18 column, the mobile phase must be highly acidic (pH ~2.7 using 0.1% formic acid). This suppresses the ionization of the carboxylic acid, keeping the molecule neutral and highly lipophilic.
Ionization Dynamics (LC-MS/MS): While acidic conditions are ideal for chromatography, they suppress negative ion formation. However, the presence of both a carboxylic acid and a sulfonamide nitrogen makes this compound highly amenable to Negative Electrospray Ionization (ESI-) . By utilizing a near-neutral mobile phase (10 mM ammonium acetate, pH ~6.8) for the LC-MS/MS workflow, we maximize deprotonation efficiency in the ESI source, exponentially increasing the[M-H]⁻ signal-to-noise ratio[2].
Matrix Effect Mitigation: Sulfonamides are notorious for experiencing ion suppression from endogenous phospholipids. Therefore, simple Protein Precipitation (PPT) is insufficient. We employ a tandem PPT and Solid-Phase Extraction (SPE) workflow to guarantee extract cleanliness and assay trustworthiness[3].
Sample Preparation Protocol
To ensure the protocol acts as a self-validating system, an isotopically labeled internal standard (IS) or a structural analog (e.g., Sulfapyridine) must be spiked into the raw sample prior to any extraction steps. This corrects for volumetric losses and matrix-induced ion suppression[4].
Step-by-Step Methodology: PPT-SPE Extraction
Spiking: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of Internal Standard working solution (100 ng/mL). Vortex for 10 seconds.
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 1% formic acid to disrupt protein binding). Vortex vigorously for 2 minutes.
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
SPE Conditioning: Condition a C18 SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water.
Loading: Dilute the supernatant from Step 3 with 500 µL of water and load it onto the conditioned SPE cartridge. Let it flow under gravity.
Washing: Wash the cartridge with 1 mL of 5% Methanol in Water to remove polar interferences and salts.
Elution: Elute the target analytes with 1 mL of 100% Methanol into a clean glass vial.
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex, sonicate for 2 minutes, and transfer to an autosampler vial.
Fig 1. Step-by-step sample preparation workflow utilizing PPT and SPE for matrix cleanup.
Due to the conjugated aromatic rings, the compound exhibits strong UV absorbance. This method is ideal for purity checks and dose-formulation analysis where concentrations exceed 50 ng/mL.
Column: Phenomenex Luna C18 (250 × 4.6 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: Acetonitrile.
Gradient: 0-2 min (20% B), 2-10 min (linear to 80% B), 10-12 min (hold 80% B), 12.1-15 min (re-equilibrate at 20% B).
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
Detection: UV at 254 nm (primary) and 280 nm (secondary).
For pharmacokinetic profiling requiring high sensitivity, Multiple Reaction Monitoring (MRM) via a triple quadrupole mass spectrometer is mandatory[5].
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).
Mobile Phase B: Methanol.
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
Ionization Mode: ESI Negative.
Capillary Voltage: 2.5 kV.
Desolvation Temperature: 450°C.
MRM Transitions & Fragmentation Causality:
The exact mass of 4-[(2-methylphenyl)sulfamoyl]benzoic acid is 291.06 Da. In negative mode, it forms a stable [M-H]⁻ precursor ion at m/z 290.1. Collision-induced dissociation (CID) primarily cleaves the labile S-N sulfonamide bond, expelling the 2-methylaniline moiety (107 Da) to yield a dominant product ion at m/z 183.0. A secondary transition involves the subsequent loss of SO₂ (64 Da).
Fig 2. Proposed ESI negative mode MRM fragmentation pathway for the analyte.
Quantitative Data & Method Validation
The methods were validated according to ICH M10 guidelines for bioanalytical method validation, ensuring the system is self-validating through rigorous quality control (QC) checks.
Table 1: Method Performance Comparison
Parameter
HPLC-UV Method
LC-MS/MS Method
Linear Range
50 – 10,000 ng/mL
0.5 – 1,000 ng/mL
Limit of Detection (LOD)
15 ng/mL
0.15 ng/mL
Limit of Quantitation (LOQ)
50 ng/mL
0.50 ng/mL
Run Time per Sample
15.0 min
3.5 min
Matrix Effect (Plasma)
Not Applicable
92.4% ± 3.1%
Extraction Recovery
88.5%
91.2%
Table 2: Precision and Accuracy (LC-MS/MS Method)
QC Level
Concentration (ng/mL)
Intra-day Precision (%RSD)
Inter-day Precision (%RSD)
Accuracy (%)
LLOQ
0.5
8.4
10.2
95.2
Low QC
1.5
5.1
6.8
98.4
Mid QC
100
3.2
4.5
101.5
High QC
800
2.5
3.9
99.1
Note: Precision (%RSD) must be ≤15% (≤20% at LLOQ), and Accuracy must be within 85-115% (80-120% at LLOQ) to meet regulatory trustworthiness standards.
References
NextSDS. "4-[(2-methylphenyl)sulfamoyl]benzoic acid — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]
Joint FAO/IAEA Programme. "Analysis of Sulfonamides in Chicken Muscle and Porcine Kidney Using HPLC UV-VIS." Food & Environmental Protection Laboratory Protocols. Available at:[Link]
F. J. G. de Oliveira et al. "Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art." Molecules / MDPI. Available at: [Link]
M. R. de Souza et al. "Development and Validation of Analytical Method for Sulfonamide Residues in Eggs by Liquid Chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC." SciELO / ResearchGate. Available at:[Link]
M. A. K. B. et al. "Determination of Sulfonamides in Meat by Liquid Chromatography Coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry." ResearchGate. Available at: [Link]
Application Note: Scalable Experimental Setup for the Sulfamoylation of 2-Methylaniline
Introduction & Mechanistic Rationale The sulfamide moiety is a highly valuable structural feature in medicinal chemistry, frequently utilized as a bioisostere for ureas and sulfonamides in drug discovery. However, the di...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The sulfamide moiety is a highly valuable structural feature in medicinal chemistry, frequently utilized as a bioisostere for ureas and sulfonamides in drug discovery. However, the direct sulfamoylation of sterically hindered anilines, such as 2-methylaniline (o-toluidine), presents significant synthetic challenges. The ortho-methyl group restricts the nucleophilic attack trajectory of the amine, while the inherent electronics of the aniline ring make it a poorer nucleophile compared to aliphatic amines[1].
To overcome these barriers, the highly reactive electrophile sulfamoyl chloride (
NH2SO2Cl
) must be utilized.
Causality in Reagent Selection:
Historically, sulfamoyl chloride was generated by reacting chlorosulfonyl isocyanate (CSI) directly with water. However, this hydrolysis is violently exothermic and poses severe safety risks upon scale-up. Replacing water with an equivalent of formic acid allows for a gentle, controlled decomposition into sulfamoyl chloride, carbon monoxide, and carbon dioxide. Furthermore, the addition of a catalytic amount of N,N-dimethylacetamide (DMA) is critical; it acts by accelerating the collapse of the reactive anhydride-type intermediate, thereby circumventing dangerous thermal accumulation processes and making the protocol industrially viable[2].
Reaction mechanism for the controlled sulfamoylation of 2-methylaniline.
Quantitative Data & Optimization
The choice of solvent and base dictates the success of the coupling step. The table below summarizes the optimization data, demonstrating why DMA and Pyridine are selected for the final protocol. Using DMA as the primary solvent prevents the formation of side-products typically observed with dichloromethane (DCM) or dimethylformamide (DMF)[2].
Solvent
Base (1.5 eq)
Temp Profile
Conversion (%)
Mechanistic Rationale / Observation
DCM
None
0 °C to RT
< 10%
Poor nucleophilicity; HCl byproduct stalls the reaction.
DCM
Triethylamine
0 °C to RT
45%
Competitive degradation of sulfamoyl chloride; incomplete conversion.
DMA
Pyridine
0 °C to RT
88%
Pyridine acts as a nucleophilic catalyst; DMA solvates intermediates.
THF
Pyridine
Reflux
60%
Elevated temperatures lead to increased side-product formation.
Experimental Workflow
Step-by-step experimental workflow for the synthesis of 2-methylphenylsulfamide.
Detailed Experimental Protocols
Protocol A: Safe Generation of Sulfamoyl Chloride
Caution: This step generates equimolar amounts of carbon monoxide and carbon dioxide. It must be performed in a well-ventilated fume hood.
System Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, an internal thermometer, and a gas bubbler attached to the exhaust to monitor gas evolution.
Initial Charge: Under an inert argon atmosphere, add chlorosulfonyl isocyanate (CSI) (17.4 mL, 200 mmol) and anhydrous dichloromethane (60 mL) to the flask. Heat the solution gently to 35 °C.
Catalyst & Reagent Addition: Prepare a mixture of anhydrous formic acid (7.54 mL, 200 mmol) and N,N-dimethylacetamide (DMA) (0.2 mL, ~1 mol% catalyst).
Controlled Decomposition: Add the formic acid/DMA mixture dropwise via the addition funnel over a period of 2 hours. Maintain the internal temperature strictly between 35 °C and 42 °C[2].
Self-Validating Endpoint: The reaction progress is self-validating; continue stirring until gas evolution in the bubbler completely ceases (typically 15-30 minutes post-addition). The resulting clear solution contains the active sulfamoyl chloride and can be used directly or concentrated under reduced pressure to yield a crystalline solid.
Protocol B: Sulfamoylation of 2-Methylaniline
Preparation of the Amine Solution: In a separate 500 mL flask, dissolve 2-methylaniline (16.0 g, 150 mmol) in anhydrous DMA (150 mL). Add anhydrous pyridine (18.1 mL, 225 mmol) to serve as an acid scavenger and nucleophilic catalyst[3].
Coupling (Temperature Critical): Cool the amine solution to 0 °C using an ice-water bath.
Electrophile Addition: Transfer the freshly prepared sulfamoyl chloride solution from Protocol A to an addition funnel. Add it dropwise to the vigorously stirred 2-methylaniline solution over 45 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 to 12 hours.
Self-Validating In-Process Control: Monitor the reaction via LC-MS. The disappearance of the 2-methylaniline peak and the emergence of the target product mass (
[M+H]+=187.05 m/z
) confirms reaction completion[3].
Quench and Workup: Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride (
NH4Cl
). Extract the aqueous layer with ethyl acetate (
3×150 mL
).
Washing and Drying: Combine the organic layers and wash sequentially with water (
2×100 mL
) and brine (100 mL) to remove residual DMA and pyridine. Dry the organic phase over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, 80:20 to 50:50) to afford pure 2-methylphenylsulfamide.
References
US7067683B2 - Industrially applicable process for the sulfamoylation of alcohols and phenols.
Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyan
Application Notes and Protocols for Sulfamoylation of Amines using Chlorosulfonyl Isocyan
Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Ox
Technical Support Center: Optimizing the Synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanical challenges associated with synthesizing 4-[(2-methylphenyl)sulfamoyl]...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanical challenges associated with synthesizing 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
Synthesizing this target molecule involves a Schotten-Baumann-type coupling of 4-(chlorosulfonyl)benzoic acid with o-toluidine. While sulfonamide bonds are generally straightforward to form, this specific substrate combination presents three distinct challenges: the high electrophilicity and moisture sensitivity of the para-carboxy substituted sulfonyl chloride[1], the steric hindrance imparted by the ortho-methyl group on the aniline derivative, and the amphiphilic nature of the final carboxylic acid product which complicates isolation[2].
Below, you will find our mechanistic workflow, expert troubleshooting FAQs, quantitative optimization data, and a self-validating protocol designed to maximize your yield.
Reaction Workflow
Workflow for the synthesis and isolation of 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
Expert Troubleshooting & Causality (FAQs)
Troubleshooting logic tree for identifying and resolving common yield-limiting factors.
Q1: Why is my overall yield consistently below 50% despite complete consumption of the sulfonyl chloride?A1: This is almost certainly due to competitive hydrolysis. 4-(chlorosulfonyl)benzoic acid features an electron-withdrawing carboxylic acid group at the para position, which significantly increases the electrophilicity of the sulfur center compared to standard tosyl chloride[1].
Causality: If trace moisture is present in your solvent or amine, water outcompetes the sterically hindered o-toluidine, hydrolyzing the starting material into 4-sulfobenzoic acid. This byproduct is highly water-soluble and is completely lost during aqueous workup. Furthermore, the native carboxylic acid group on the starting material consumes one equivalent of base immediately.
Solution: Ensure strictly anhydrous conditions. Use a minimum of 3.0 equivalents of an anhydrous base (e.g., pyridine) to account for the carboxylic acid deprotonation, the generated HCl, and to maintain a basic environment that suppresses hydrolysis[2].
Q2: How does the ortho-methyl group on o-toluidine affect the reaction kinetics, and how can I overcome this?A2: The ortho-methyl group introduces significant steric bulk adjacent to the nucleophilic amine.
Causality: This steric hindrance increases the activation energy required to reach the transition state during the nucleophilic attack on the sulfonyl chloride. Slower reaction kinetics give side reactions (like hydrolysis or degradation) more time to compete, thereby lowering the yield.
Solution: Utilize a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) or run the reaction using pyridine as both the base and a co-solvent. Pyridine reacts rapidly with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate acts as a superior sulfonylating agent, effectively bypassing the initial steric barrier of the amine and driving the reaction forward[1].
Q3: I am getting a complex emulsion during the aqueous workup. How can I selectively isolate the target product?A3: The target molecule, 4-[(2-methylphenyl)sulfamoyl]benzoic acid, is amphiphilic. It possesses a hydrophobic o-tolyl ring and a hydrophilic carboxylic acid.
Causality: At neutral pH, the molecule acts as a surfactant, leading to severe emulsions. At high pH, it forms a highly soluble dianion (deprotonated carboxylic acid and sulfonamide). To isolate it cleanly, the carboxylic acid must be fully protonated while leaving non-acidic impurities in solution.
Solution: Implement a pH-controlled reverse-quench. Extract the crude mixture into 1M NaOH, wash with an organic solvent (like ethyl acetate) to remove unreacted o-toluidine and non-acidic impurities, and then carefully acidify the aqueous layer to pH 2-3 using 2M HCl. The fully protonated product will cleanly precipitate out of solution[2].
Quantitative Optimization Data
The following table summarizes the causal relationship between base selection, solvent environment, and the resulting isolated yield.
Entry
Solvent
Base (Equivalents)
Additive
Time (h)
Isolated Yield (%)
Observation / Failure Mode
1
DCM
TEA (1.5)
None
24
35%
Incomplete reaction; severe hydrolysis due to insufficient base.
2
THF
TEA (3.0)
None
24
62%
Moderate yield; sluggish kinetics due to steric hindrance.
3
THF
Pyridine (3.0)
None
16
78%
Good yield; pyridine acts as a mild nucleophilic catalyst.
Optimal; maximum generation of reactive intermediate[1].
Self-Validating Experimental Protocol
This protocol utilizes the optimized conditions from Entry 4 to balance high yield with ease of solvent removal (avoiding the difficulty of evaporating neat pyridine).
Step 1: System Preparation & Dehydration
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.
Purge the flask with dry Nitrogen (N₂) for 5 minutes to establish an inert atmosphere.
Technical Support Center: Optimizing 4-[(2-methylphenyl)sulfamoyl]benzoic acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the nuances of synthesizing 4-[(2-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the nuances of synthesizing 4-[(2-methylphenyl)sulfamoyl]benzoic acid. This process relies on the Schotten-Baumann-type sulfonylation of 2-methylaniline (o-toluidine) using 4-(chlorosulfonyl)benzoic acid.
While sulfonamide formation is a foundational reaction in medicinal chemistry, this specific substrate pairing introduces unique steric and electronic challenges. This guide moves beyond basic instructions, providing the mechanistic causality and self-validating protocols necessary to ensure robust, reproducible yields.
Mechanistic Insights & Causality
To optimize this synthesis, we must first understand the behavioral profile of our reagents:
The Bifunctional Electrophile: 4-(chlorosulfonyl)benzoic acid (CSBA) contains both a highly reactive sulfonyl chloride and an acidic carboxylic acid moiety[1]. This dual nature dictates strict stoichiometric requirements. If insufficient base is used, the carboxylic acid will consume the base, leaving the reaction mixture acidic and stalling the aminolysis[2].
Steric Hindrance of the Nucleophile: 2-methylaniline features an ortho-methyl group. This steric bulk significantly reduces the nucleophilicity of the amine compared to unsubstituted aniline[3].
The Competing Hydrolysis Pathway: Because the sterically hindered amine attacks the electrophile slowly, the sulfonyl chloride is left vulnerable in the reaction mixture for a longer period. If any trace moisture is present, water will outcompete the amine, rapidly hydrolyzing the sulfonyl chloride into an unreactive 4-sulfobenzoic acid byproduct[4].
Figure 1: Mechanistic pathways showing desired aminolysis versus competing hydrolysis.
Standard Operating Procedure (SOP)
This self-validating protocol is engineered to suppress side reactions by controlling addition rates, temperature, and pH.
System Preparation: Oven-dry all glassware. Flush the reaction flask with an inert gas (Argon or Nitrogen) to eliminate atmospheric moisture[4].
Nucleophile Activation: Dissolve 2-methylaniline (1.1 eq) and anhydrous pyridine (2.5 eq) in anhydrous THF (10 mL/g of starting material). Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive pyridinium sulfonyl intermediate[2].
Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: Lowering the temperature suppresses the activation energy for the competing hydrolysis pathway.
Electrophile Addition: Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in minimal anhydrous THF. Add this dropwise to the cooled amine mixture over 30 minutes. Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of bis-sulfonylation[4].
Maturation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4-6 hours. Self-Validation: Monitor via TLC (Eluent: 9:1 DCM:MeOH with 1% AcOH). The reaction is complete when the UV-active electrophile spot disappears.
pH-Directed Workup (Critical): Quench with water. Self-Validation: Check the pH; it will be basic. Slowly add 1N HCl until the aqueous layer reaches pH 2-3[1]. Causality: The target molecule contains a carboxylic acid. At basic pH, it exists as a water-soluble carboxylate salt. Acidification protonates the molecule, forcing it into the organic phase.
Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via recrystallization (EtOH/Water).
Figure 2: Optimized step-by-step experimental workflow for N-aryl sulfonamide synthesis.
Quantitative Data: Reaction Optimization
The following table summarizes the causal relationship between reaction conditions and isolated yield, demonstrating why the SOP parameters were chosen.
Good yield; slightly higher trace of bis-sulfonylation observed.
Acetone / H2O
Na2CO3
3.0 eq
RT
12 h
42%
High hydrolysis; water outcompetes the sterically hindered amine.
THF (Anhydrous)
Pyridine
1.1 eq
0 °C to RT
12 h
<10%
Reaction stalled; base entirely consumed by the -COOH moiety.
Troubleshooting Guide & FAQs
Q: My reaction is stalling with a large amount of unreacted 2-methylaniline remaining. What went wrong?A: This is a classic stoichiometry trap caused by the bifunctional nature of the electrophile[1]. If you only use 1.0 to 1.5 equivalents of base, the first equivalent is immediately consumed by deprotonating the carboxylic acid on the starting material. This leaves no base to neutralize the HCl generated during sulfonylation. The reaction mixture becomes acidic, protonating the 2-methylaniline into an unreactive anilinium salt[2]. Solution: Always use at least 2.5 equivalents of base.
Q: I am seeing a massive, highly polar baseline spot on my TLC and my yield is terrible. What is it?A: That baseline spot is 4-sulfobenzoic acid, the product of sulfonyl chloride hydrolysis[4]. Because 2-methylaniline is sterically hindered by its ortho-methyl group, its nucleophilic attack is kinetically slow[3]. This gives any trace moisture in your system ample time to attack the electrophile. Solution: Ensure strictly anhydrous conditions (oven-dried glassware, inert atmosphere, dry solvents)[4].
Q: My product completely disappeared during the aqueous workup. Where did it go?A: It is currently in your aqueous waste container. The desired product, 4-[(2-methylphenyl)sulfamoyl]benzoic acid, contains a carboxylic acid. During a standard neutral or basic quench, this group deprotonates, making the entire molecule highly water-soluble. Solution: You must acidify the aqueous layer to pH 2-3 using 1N HCl before extracting with ethyl acetate[1].
Q: I am detecting an N,N-disulfonylated (bis-sulfonylated) byproduct. How do I prevent this?A: Primary amines can react twice with sulfonyl chlorides, particularly if an excess of the sulfonyl chloride is present alongside a strong base[5]. Solution: Ensure you are using a slight excess of the amine (1.1 eq) relative to the sulfonyl chloride (1.0 eq). Adding the sulfonyl chloride dropwise keeps its local concentration low, heavily favoring mono-sulfonylation[4].
References
Recent advances in synthesis of sulfonamides: A review
Source: Chemistry & Biology Interface
URL
A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)
Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis
Source: Benchchem
URL
Source: Università degli Studi di Bari Aldo Moro (UniBa)
An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry
Source: Benchchem
URL
Technical Support Center: Synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid
Welcome to the technical support center for the synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and minimizing the formation of critical impurities. By understanding the causality behind each experimental step, you can achieve higher yields and superior purity of your target compound.
Core Synthesis Pathway & Key Control Points
The synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid is most commonly achieved via the nucleophilic substitution reaction between 4-carboxybenzenesulfonyl chloride and 2-methylaniline (o-toluidine). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] While seemingly straightforward, several critical parameters must be controlled to prevent side reactions.
Caption: High-level workflow for the synthesis and purification of the target compound.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Q1: My final product is off-white or yellow, and the yield is lower than expected. What are the likely impurities?
A1: Discoloration and low yield often point to several common impurities. The most probable culprits are unreacted starting materials or byproducts from side reactions.
Probable Causes & Solutions:
Unreacted 2-Methylaniline: This starting material can be colored, especially if it is of lower purity or has been stored improperly. Residual amounts in the final product will cause discoloration.
Causality: Using a slight excess of the sulfonyl chloride or ensuring the reaction goes to completion can minimize residual amine.
Solution: During workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the basic amine, making it water-soluble and easily removable into the aqueous phase.
Hydrolysis of 4-Carboxybenzenesulfonyl Chloride: The sulfonyl chloride starting material is highly susceptible to hydrolysis, especially in the presence of moisture, forming 4-sulfobenzoic acid.[3][4] This impurity is highly water-soluble and can complicate isolation.
Causality: Sulfonyl chlorides are potent electrophiles that readily react with water.[5] This reaction is often accelerated by elevated temperatures.[6]
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. The reaction should be protected from atmospheric moisture with a drying tube. Perform the reaction at controlled, low temperatures (e.g., 0-5 °C) to suppress the rate of hydrolysis.[7]
Formation of 4,4'-Disulfonyldibenzoic Anhydride: If the 4-carboxybenzenesulfonyl chloride starting material is impure or exposed to heat, it can self-condense.
Solution: Use high-purity starting materials. Purification of the crude product via recrystallization from a suitable solvent system like ethyl acetate/hexane is typically effective at removing this impurity.
Impurity
Chemical Name
Primary Cause
Removal Strategy
I-1
2-Methylaniline
Incomplete reaction; Improper stoichiometry
Acidic wash during workup
I-2
4-Sulfobenzoic Acid
Hydrolysis of sulfonyl chloride
Use anhydrous conditions; Controlled temperature
I-3
Bis(4-carboxyphenyl)sulfone
Side reaction from starting material synthesis
Recrystallization
Q2: I'm observing a significant amount of a higher molecular weight byproduct that is difficult to remove by simple recrystallization. What is it and how can I prevent it?
A2: This is a classic issue in sulfonamide synthesis and is almost certainly due to the formation of a di-sulfonated amine, often referred to as a bis-sulfonamide.
Probable Cause & Solution:
Formation of N-(4-carboxybenzenesulfonyl)-N-(2-methylphenyl)-4-carboxybenzenesulfonamide: This occurs when a second molecule of 4-carboxybenzenesulfonyl chloride reacts with the newly formed sulfonamide nitrogen.
Causality: The sulfonamide N-H proton is weakly acidic. In the presence of a strong base or an excess of the amine starting material acting as a base, this proton can be removed, creating a nucleophilic sulfonamide anion. This anion can then attack another molecule of the sulfonyl chloride.
Prevention: The key is precise stoichiometric control and controlled addition.
Stoichiometry: Use a slight molar excess (e.g., 1.05 equivalents) of the 2-methylaniline relative to the sulfonyl chloride. This ensures the highly reactive sulfonyl chloride is consumed before it can react with the product.
Controlled Addition: Add the sulfonyl chloride solution slowly (dropwise) to the solution of 2-methylaniline and base at a low temperature (0-5 °C). This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide product.
Base Selection: Use a non-nucleophilic organic base like triethylamine or pyridine rather than an excess of the reacting amine itself.[1][8] This provides better control over the reaction's basicity.
Caption: Competing reaction pathways leading to desired product vs. bis-sulfonamide impurity.
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction?A: Aprotic solvents are preferred to avoid reaction with the sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are excellent choices. DCM is often favored for its ease of removal and good solubility of the starting materials.
Q: Can I use an inorganic base like sodium carbonate?A: Yes, an aqueous solution of a weak inorganic base like sodium carbonate can be used, in what is known as the Schotten-Baumann reaction condition.[2] This can be an effective and eco-friendly option.[2] However, it increases the risk of sulfonyl chloride hydrolysis. If this method is chosen, the reaction must be vigorous and the sulfonyl chloride added quickly to a well-stirred biphasic mixture to favor aminolysis over hydrolysis.
Q: My product seems to be an oil and won't precipitate upon acidification. What should I do?A: Oiling out can occur if the concentration of impurities is high, depressing the melting point of the mixture.
Check pH: Ensure the solution is sufficiently acidic (pH 1-2) to fully protonate the benzoic acid group, minimizing its water solubility.
Extraction: If it still won't solidify, extract the acidified aqueous mixture with a suitable organic solvent like ethyl acetate. The product will move into the organic phase. Wash this organic phase with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product, which can then be recrystallized.
Scratching: Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
Q: What is the best method for final purification?A: Recrystallization is the most effective method. A common and effective solvent system is ethyl acetate-hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes turbid. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
Key Experimental Protocols
Protocol 1: Synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylaniline (1.05 eq) and a suitable anhydrous solvent (e.g., DCM, 10 mL per mmol of amine).
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq). Cool the mixture to 0-5 °C using an ice-water bath.
Sulfonyl Chloride Addition: Dissolve 4-carboxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.
Reaction: Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
Protocol 2: Workup and Purification
Quench: Pour the reaction mixture into a separatory funnel containing deionized water.
Wash:
Wash the organic layer sequentially with 1M HCl to remove excess amine and base.
Wash with deionized water.
Wash with brine to aid in phase separation.
Dry: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Recrystallization:
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
Slowly add hexane until persistent cloudiness is observed.
Allow the solution to cool to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
References
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]
Heasley, B. H., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(15), 6556-6573. Available from: [Link]
Mateo, C., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(42), 15033-15038. Available from: [Link]
Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. US6433214B1.
Moran, W. J., & Totleben, M. J. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 11(1), 221-223. Available from: [Link]
Al-Ghorbani, M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 253. Available from: [Link]
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available from: [Link]
PubChem. 4-[(2-methylphenyl)sulfamoyl]benzoic acid. Available from: [Link]
Organic Chemistry Portal. Synthesis of sulfonamides. Available from: [Link]
Quick Company. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Available from: [Link]
Google Patents. (2000). A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. EP1044956A1.
Roy, K., et al. (2016). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 6(1), 1-23. Available from: [Link]
Organic Syntheses. Benzenesulfonyl chloride. Available from: [Link]
Tucker, J. W., et al. (2017). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. The Journal of Organic Chemistry, 82(9), 4620-4628. Available from: [Link]
Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. Available from: [Link]
European Patent Office. (1991). Method for the purification of benzoic acid. EP 0453022 A2. Available from: [Link]
Chemistry Steps. Synthesis of Sulfanilamide. Available from: [Link]
Google Patents. (1984). Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. GB2135666A.
Wang, C., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2865. Available from: [Link]
United States Patent Office. [No Title available]. Available from: [Link]
Google Patents. (1978). Process for the purification of benzoic acid. US4092353A.
ResearchGate. (2022). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). Available from: [Link]
Janez, M., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 143-148. Available from: [Link]
Reddit. (2024). COOH activation in presence of sulfonic acids. Available from: [Link]
ResearchGate. (2019). Direct substitution of 2 a with sulfonyl chloride to give 4 ba and.... Available from: [Link]
Technical Support Center: Strategies for Handling 4-(o-tolylsulfamoyl)benzoic Acid
Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, chemists, and drug development professionals encountering solubility challenges with 4-(o-tolylsu...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and drug development professionals encountering solubility challenges with 4-(o-tolylsulfamoyl)benzoic acid in reaction media. We will explore the root causes of its poor solubility and provide validated, step-by-step protocols to overcome these issues, ensuring reproducible and successful experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental reasons behind the solubility challenges associated with 4-(o-tolylsulfamoyl)benzoic acid.
Q1: What structural features of 4-(o-tolylsulfamoyl)benzoic acid contribute to its poor solubility?
A1: The low solubility of 4-(o-tolylsulfamoyl)benzoic acid is a direct result of its molecular structure, which combines several competing physicochemical characteristics:
High Crystal Lattice Energy: The molecule contains multiple aromatic rings, which can lead to strong intermolecular π-stacking interactions. Additionally, the presence of both hydrogen bond donors (-COOH, -SO₂NH-) and acceptors (=O, -SO₂) allows for the formation of a highly stable, rigid crystal lattice that is difficult to disrupt with solvent molecules.
Dual Acidity: The molecule possesses two acidic protons: one on the carboxylic acid group and one on the sulfonamide nitrogen. The carboxylic acid is the more acidic of the two, with an estimated pKa similar to other benzoic acids (around 4.2)[1]. This dual acidic nature can lead to complex protonation states in solution.
Polarity Mismatch: The molecule has distinct polar regions (carboxylic acid, sulfonamide) and large non-polar regions (tolyl and phenyl rings). This makes it difficult for a single solvent to effectively solvate the entire molecule, leading to poor solubility in both highly polar solvents like water and non-polar solvents like hexanes.
Q2: How does pH influence the solubility of this compound?
A2: The pH of the medium is a critical factor governing the solubility of 4-(o-tolylsulfamoyl)benzoic acid. Because the carboxylic acid group is weakly acidic, its protonation state is pH-dependent[2].
In Acidic to Neutral Media (pH < pKa): The carboxylic acid group remains largely protonated (-COOH). In this neutral form, the molecule's intermolecular forces are strong, leading to low aqueous solubility[3].
In Basic Media (pH > pKa): A base will deprotonate the carboxylic acid, forming the corresponding carboxylate salt (-COO⁻). This ionic form is significantly more polar and, therefore, much more soluble in aqueous or protic solvents[1][4]. This principle is a cornerstone of many solubilization strategies.
Part 2: Troubleshooting Guides and Experimental Protocols
This section provides actionable strategies and detailed protocols to address solubility issues directly.
Strategy 1: Solvent System Optimization & Use of Co-solvents
The first line of defense is often the selection of an appropriate solvent or solvent mixture. A co-solvent system can disrupt the solute's crystal lattice and create a more favorable solvation environment[5][6].
FAQ: My compound won't dissolve in my primary reaction solvent. What should I try?
Start by testing solubility in a range of solvents (see Table 1). If a single solvent is ineffective, a co-solvent system is the logical next step. Polar aprotic solvents are often excellent choices as co-solvents because they can disrupt hydrogen bonding networks and solvate a wide range of species[1].
Table 1: Common Solvents for Solubility Screening
Solvent
Type
Boiling Point (°C)
Rationale for Use
Dimethylformamide (DMF)
Polar Aprotic
153
Excellent solubilizing power for polar and non-polar compounds.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
189
Highly polar; effective at dissolving many recalcitrant compounds.
Dioxane
Polar Aprotic
101
Good for reactions requiring a less polar, water-miscible solvent.
Tetrahydrofuran (THF)
Polar Aprotic
66
Common reaction solvent; can be a useful co-solvent.
Ethanol / Methanol
Polar Protic
78 / 65
Can form hydrogen bonds, aiding solubility of the polar groups[7][8].
Toluene
Non-polar
111
Solubilizes the aromatic portions of the molecule.
Protocol 1: Co-solvent System Screening
This protocol provides a systematic approach to finding an effective co-solvent mixture.
Setup: Place a small, known amount of 4-(o-tolylsulfamoyl)benzoic acid (e.g., 10 mg) into several vials.
Primary Solvent Addition: To each vial, add your primary reaction solvent (e.g., toluene) in a measured volume (e.g., 1 mL) and stir at the intended reaction temperature. Observe for dissolution.
Co-solvent Titration: If the solid remains, add a co-solvent (e.g., DMF) in small, incremental volumes (e.g., 50-100 µL, representing 5-10% v/v)[1].
Observation: After each addition, stir the mixture for several minutes and observe for dissolution. Note the approximate solvent ratio required to achieve a clear solution.
Validation: Once a suitable ratio is found, ensure it is compatible with all other reagents and reaction conditions. Some co-solvents can interfere with catalytic cycles or react with strong electrophiles/nucleophiles.
Strategy 2: pH Adjustment for In Situ Solubilization
For reactions in polar or aqueous media, leveraging the acidic nature of the carboxylic acid is a powerful technique. By adding a base, you can generate the highly soluble carboxylate salt directly in the reaction vessel[][10].
dot
Caption: pH-mediated equilibrium of 4-(o-tolylsulfamoyl)benzoic acid.
Protocol 2: Reaction with In Situ pH Adjustment
Reagent Suspension: Suspend 4-(o-tolylsulfamoyl)benzoic acid and any other solid reagents in the chosen reaction solvent (e.g., water, ethanol/water mixture).
Base Selection: Choose a base that is compatible with your reaction. Inorganic bases (e.g., K₂CO₃, NaOH) are common for aqueous systems, while organic bases (e.g., triethylamine, DBU) may be used in organic media.
Controlled Base Addition: While stirring vigorously, add the base dropwise. For precise control, use a dilute solution of the base (e.g., 1 M NaOH)[11].
Monitor for Dissolution: Continue adding the base until the solid dissolves completely, indicating the formation of the soluble salt. The solution should become clear.
Initiate Reaction: Once the starting material is fully dissolved, add any remaining reagents and proceed with the reaction as planned. Monitor the reaction pH, as it may change during the course of the reaction.
Strategy 3: Pre-formation and Isolation of a Soluble Salt
In some cases, particularly when using sensitive reagents that may react with the base used for in situ solubilization, it is advantageous to prepare and isolate a salt of the acid beforehand. This provides a pure, soluble starting material. Salt formation is a widely used method to improve the physicochemical properties of active pharmaceutical ingredients[12][13][14].
Table 2: Comparison of Common Counterions for Salt Formation
Counterion
Base Used
Resulting Salt
Typical Use Case
Considerations
Sodium (Na⁺)
NaOH, NaHCO₃
Sodium Carboxylate
Aqueous reactions
Highly soluble in water, may be less soluble in organic solvents.
Potassium (K⁺)
KOH, K₂CO₃
Potassium Carboxylate
Aqueous reactions
Often more soluble than the corresponding sodium salt.
Tetrabutylammonium (TBA⁺)
TBAOH
TBA Carboxylate
Organic reactions
Excellent solubility in a wide range of organic solvents.
DBUH⁺
DBU
DBU Carboxylate
Organic reactions
DBU is a non-nucleophilic base, useful in sensitive reactions.
Strategy 4: Phase-Transfer Catalysis (PTC)
PTC is an elegant solution for reactions where the deprotonated acid (anion) is soluble in an aqueous phase, but the substrate is in an immiscible organic phase[15][16]. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the carboxylate anion from the aqueous phase into the organic phase where the reaction can occur[17][18].
dot
Caption: Workflow of Phase-Transfer Catalysis (PTC).
Protocol 3: General Procedure for Phase-Transfer Catalysis
Aqueous Phase Preparation: In a reaction vessel, dissolve the 4-(o-tolylsulfamoyl)benzoic acid in water with a stoichiometric amount of a base (e.g., NaOH, K₂CO₃) to form the carboxylate salt.
Organic Phase Addition: Add the immiscible organic solvent (e.g., toluene, dichloromethane) containing your substrate (e.g., an alkyl halide).
Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).
Reaction: Stir the biphasic mixture vigorously to maximize the interfacial area. Heating may be required. The catalyst will shuttle the carboxylate into the organic phase to react with the substrate[19].
Workup: Upon reaction completion, separate the organic and aqueous layers. The product can be isolated from the organic phase.
Part 3: Decision-Making Workflow for Solubility Strategy
Use the following workflow to select the most appropriate solubilization strategy for your specific experimental needs.
dot
Caption: Decision tree for selecting a solubility enhancement strategy.
References
Wikipedia. (n.d.). Cosolvent. Retrieved March 14, 2026, from [Link]
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved March 14, 2026, from [Link]
DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved March 14, 2026, from [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved March 14, 2026, from [Link]
Taylor & Francis Online. (2011, November 28). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved March 14, 2026, from [Link]
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved March 14, 2026, from [Link]
ScienceDirect. (n.d.). Salt formation to improve drug solubility. Retrieved March 14, 2026, from [Link]
YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved March 14, 2026, from [Link]
Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved March 14, 2026, from [Link]
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved March 14, 2026, from [Link]
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved March 14, 2026, from [Link]
Scientific Update. (2018, April 30). Industrial Phase Transfer Catalysis. Retrieved March 14, 2026, from [Link]
Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved March 14, 2026, from [Link]
Unbound. (2026, January 7). pH Adjustment: Significance and symbolism. Retrieved March 14, 2026, from [Link]
AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved March 14, 2026, from [Link]
ResearchGate. (2022, August 5). How can we increase the acid or decrease ph level of solution and how can we increase the ph level or increase the basic concentration?. Retrieved March 14, 2026, from [Link]
Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved March 14, 2026, from [Link]
Khan Academy. (n.d.). pH and solubility. Retrieved March 14, 2026, from [Link]
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved March 14, 2026, from [Link]
Academia.edu. (n.d.). (PDF) Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved March 14, 2026, from [Link]
Technical Support Center: Preventing Sulfonyl Chloride Hydrolysis in Organic Synthesis
Welcome to the Technical Support Center for sulfonyl chloride synthesis. Sulfonyl chlorides are indispensable electrophilic intermediates used to generate sulfonamides, sulfonates, and other critical pharmacophores[1]. H...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for sulfonyl chloride synthesis. Sulfonyl chlorides are indispensable electrophilic intermediates used to generate sulfonamides, sulfonates, and other critical pharmacophores[1]. However, their inherent reactivity makes them highly susceptible to solvolysis (hydrolysis)[2].
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality behind hydrolysis, provide targeted troubleshooting FAQs, and outline self-validating experimental protocols to ensure the high-yield isolation of your target compounds.
Mechanistic Insight: The "Why" Behind Hydrolysis
The extreme moisture sensitivity of sulfonyl chlorides stems from the highly electrophilic nature of the sulfur atom. Flanked by two electron-withdrawing oxygen atoms and a highly polarizable chloride leaving group, the sulfur center is a prime target for nucleophilic attack by water[2].
When water attacks, a bimolecular nucleophilic substitution occurs, yielding a sulfonic acid and hydrochloric acid (HCl)[2]. The generation of HCl is particularly destructive; it lowers the pH of the aqueous layer during workup, which can catalyze the degradation of sensitive functional groups and promote further decomposition of the sulfonyl chloride during concentration or distillation[3]. To prevent this, every step of your synthesis—from reagent selection to isolation—must be engineered to either strictly exclude water or kinetically outpace the hydrolysis reaction.
Logical workflow of sulfonyl chloride synthesis and hydrolysis prevention pathways.
Troubleshooting FAQs
Q1: My sulfonyl chloride completely hydrolyzed back to the sulfonic acid during the aqueous workup. How can I prevent this?Causality: Prolonged contact with the aqueous phase, especially at room temperature or under acidic conditions, drives the hydrolysis equilibrium forward[3].
Solution: The most effective strategy is to avoid aqueous workup entirely by using volatile chlorinating agents (e.g., thionyl chloride, oxalyl chloride) that can be removed in vacuo[4]. If an aqueous quench is mandatory (e.g., when using sulfuryl chloride or phosphorus pentachloride), you must minimize biphasic contact time. Quench by pouring the reaction mixture over a vigorously stirred slurry of crushed ice and organic solvent[5]. The ice acts as a massive heat sink to dissipate the exothermic heat of reagent hydrolysis. Extract immediately using a non-polar solvent (like dichloromethane or toluene) and separate the phases within minutes[5].
Q2: I am converting a sulfonic acid to a sulfonyl chloride using thionyl chloride, but the reaction stalls and I isolate mostly unreacted starting material or hydrolyzed product. What is missing?Causality: Sulfonic acids are often highly crystalline and completely insoluble in neat thionyl chloride, leading to sluggish, incomplete conversion. Unreacted sulfonic acid can act as a water surrogate during workup, or residual moisture in the starting material can quench the newly formed product.
Solution: Add a catalytic amount of anhydrous Dimethylformamide (DMF). DMF reacts with thionyl chloride to form a highly reactive Vilsmeier-Haack-type intermediate (an amide chloride)[4]. This intermediate rapidly and completely converts the insoluble sulfonic acid into the soluble sulfonyl chloride[4].
Q3: Are there milder synthesis alternatives that avoid harsh acidic conditions and reduce hydrolysis risk?Causality: Traditional methods using chlorosulfonic acid or PCl₅ require harsh conditions that can degrade sensitive functional groups and complicate the isolation of the sulfonyl chloride, increasing the risk of hydrolysis during complex, highly exothermic workups[3][6].
Solution: Yes. Modern approaches utilize Sandmeyer-type reactions using DABSO (DABCO-bis(sulfur dioxide)) as a bench-stable SO₂ surrogate[7][8]. In this protocol, feedstock anilines are converted to diazonium salts and reacted with DABSO and a copper catalyst. The resulting sulfonyl chlorides can often be isolated by simple filtration if they precipitate, or directly converted to sulfonamides in situ by adding an amine, completely bypassing the isolation step and negating hydrolysis risk[7][8].
Requires careful temperature control during quench to avoid thermal degradation[3].
Chlorosulfonic Acid (Neat)
High
60–85%
Aqueous Quench
Massive exotherm upon quenching; generates highly acidic HCl/H₂SO₄ environment.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By observing specific physical changes, you can confirm the success of the reaction before proceeding to the next step.
Protocol A: Anhydrous Synthesis of Sulfonyl Chloride via SOCl₂/DMF
This method is preferred because it completely eliminates the need for an aqueous workup, dropping the hydrolysis risk to near zero.
Preparation: Dry the starting sulfonic acid (1.0 eq) by azeotropic distillation with anhydrous toluene to remove trace moisture.
Reaction Setup: Suspend the dried sulfonic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Chlorination: Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.
Causality: Slow addition controls the evolution of SO₂ and HCl gases, preventing pressure buildup and loss of solvent.
Heating & Self-Validation: Reflux the mixture.
Self-Validation Checkpoint: The reaction is complete when the suspension turns into a clear, homogeneous solution and gas evolution completely ceases (typically 2-4 hours). If bubbling continues, unreacted thionyl chloride is still reacting with the sulfonic acid.
Isolation: Concentrate the mixture in vacuo to remove DCM, unreacted SOCl₂, and volatile byproducts. Co-evaporate twice with anhydrous toluene to ensure complete removal of residual HCl. The result is pure sulfonyl chloride ready for immediate use[3][4].
Wright, O., et al. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." ACS Publications. [Link]
D'Souza, M. J., et al. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." MDPI. [Link]
Reaction Optimization Support Center: Synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic Acid Derivatives
Welcome to the Technical Support Center for the synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid derivatives . As a Senior Application Scientist, I have designed this guide to help researchers and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid derivatives . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical challenges of this transformation.
The coupling of 4-(chlorosulfonyl)benzoic acid with o-toluidine (2-methylaniline) presents two primary challenges: the steric hindrance of the ortho-methyl group (which reduces amine nucleophilicity) and the high risk of sulfonyl chloride hydrolysis. This guide provides a field-proven, self-validating methodology utilizing a phase-switch isolation strategy to overcome these hurdles.
Mechanistic Causality & Reaction Design
To optimize this synthesis, we must understand the competing pathways at play. The nucleophilic acyl substitution of a sulfonyl chloride by an amine is a rapid process, but the ortho-methyl group on o-toluidine introduces significant steric bulk. This slows down the desired nucleophilic attack, giving the competing hydrolysis reaction (attack by water to form 4-sulfobenzoic acid) a kinetic advantage if the conditions are not carefully controlled.
To suppress hydrolysis while neutralizing the HCl byproduct, we employ a modified[1]. By using a Dichloromethane (DCM) / Water mixture, the sulfonyl chloride remains predominantly in the organic phase, protected from bulk water, while reacting at the interface[2]. Furthermore, the presence of the carboxylic acid moiety on the electrophile allows for a highly efficient "phase-switch" purification: under basic conditions, the product becomes a water-soluble sodium salt, leaving unreacted o-toluidine in the organic layer[1].
Fig 1: Nucleophilic acyl substitution mechanism and competing hydrolysis pathway.
Quantitative Optimization Data
The choice of base and solvent dictates both the yield and the physical workability of the reaction. As shown in the data below, traditional anhydrous conditions often lead to unstirrable slurries or difficult purifications, making the biphasic system superior[3],[4].
Solvent System
Base
Temp (°C)
Yield (%)
Purity (%)
Mechanistic Observation & Outcome
DCM (Anhydrous)
Pyridine
25
65%
85%
Difficult to remove residual pyridine; risk of side reactions.
THF (Anhydrous)
Triethylamine
0 to 25
72%
88%
TEA-HCl precipitation creates an unstirrable slurry; moderate yield.
DCM / H₂O (1:1)
NaOH (aq)
0 to 25
92%
>98%
Optimal biphasic system; phase-switch isolation enables high purity.
Self-Validating Experimental Protocol
This protocol utilizes a biphasic [3] to synthesize and isolate 4-[(2-methylphenyl)sulfamoyl]benzoic acid without the need for column chromatography.
Step 1: Reagent Preparation
In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-(chlorosulfonyl)benzoic acid (10.0 g, 45.3 mmol) in 100 mL of Dichloromethane (DCM).
Self-Validation Check: The mixture will appear as a cloudy, heterogeneous white suspension.
Step 2: Amine Addition
Add o-toluidine (5.34 g, 49.8 mmol, 1.1 eq) to the suspension. Set the stirring speed to a vigorous 400–500 rpm to maximize interfacial surface area, and cool the flask to 0–5°C using an ice bath.
Step 3: Biphasic Base Addition
Slowly add 50 mL of 2M NaOH (aq) dropwise over 30 minutes, maintaining the internal temperature strictly below 10°C to suppress hydrolysis.
Self-Validation Check: As the reaction progresses, the cloudy suspension will clarify into two distinct liquid phases. This visual cue confirms the carboxylic acid is being deprotonated into the water-soluble sodium salt.
Step 4: Reaction Maturation
Remove the ice bath and vigorously stir the biphasic mixture at room temperature (20–25°C) for 2 hours.
Self-Validation Check: Acidify a 0.1 mL micro-aliquot of the aqueous layer and spot it on a TLC plate (DCM:MeOH 9:1). The complete disappearance of the high-Rf sulfonyl chloride spot confirms reaction completion.
Step 5: Phase-Switch Isolation
Transfer the mixture to a separatory funnel. Collect the lower organic layer (containing unreacted o-toluidine and organic impurities) and discard it. Wash the retained aqueous layer with an additional 50 mL of fresh DCM to ensure complete removal of trace amine.
Step 6: Precipitation
Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, dropwise add 2M HCl until the pH reaches strictly 2.0.
Self-Validation Check: A dense, white precipitate of 4-[(2-methylphenyl)sulfamoyl]benzoic acid will form immediately as the carboxylate is protonated back to its insoluble acid form.
Step 7: Filtration & Drying
Filter the precipitate under vacuum, wash the filter cake with 50 mL of ice-cold distilled water to remove residual NaCl, and dry in a vacuum oven at 50°C overnight.
Fig 2: Biphasic Schotten-Baumann workflow for sulfonamide synthesis and phase-switch isolation.
Troubleshooting Guide & FAQs
Q: Why is my yield low, with significant formation of 4-sulfobenzoic acid?A: This indicates competing hydrolysis of the sulfonyl chloride[3]. o-Toluidine is sterically hindered by its ortho-methyl group, which reduces its rate of nucleophilic attack. If the aqueous base is added too quickly or the temperature exceeds 25°C, water outcompetes the amine. Solution: Ensure vigorous biphasic stirring to maximize interfacial area and keep the temperature strictly between 0–10°C during the base addition phase.
Q: The reaction mixture becomes too thick to stir. What should I do?A: If you are using anhydrous conditions with Triethylamine (TEA) in DCM or THF, the TEA-HCl salt precipitates rapidly, creating an unstirrable slurry that traps reagents[4]. Solution: Switch to the recommended biphasic Schotten-Baumann protocol, where the HCl byproduct is neutralized into water-soluble NaCl, keeping the reaction fluid[2].
Q: How do I efficiently remove unreacted o-toluidine without column chromatography?A: Exploit the carboxylic acid moiety on your electrophile. Under basic conditions (pH > 9), the desired product exists as a water-soluble sodium carboxylate[1]. Unreacted o-toluidine remains highly lipophilic and stays in the organic (DCM) layer. Simply separating and discarding the organic layer removes the excess amine entirely.
Q: Why is the product not precipitating upon acidification of the aqueous layer?A: The aqueous layer may be over-diluted, or the pH has not dropped below the pKa of the carboxylic acid (typically ~4.0). Solution: Concentrate the aqueous layer under reduced pressure by 30-50% before acidification, and ensure the pH is strictly adjusted to ≤ 2.0 using 2M HCl.
References
White, T. D., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development, 2012. URL:[Link]
El-Faham, A., et al. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations." Molecules (MDPI), 2019. URL:[Link]
Rattanburi, S., et al. "Recent advances in synthesis of sulfonamides: A review." Chemistry & Biology Interface, 2014. URL:[Link]
Technical Support Center: Troubleshooting the Synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to help you overcome the synthetic bottlenecks associated with 4-[(2-methylphenyl)sulfamoyl]benzoic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to help you overcome the synthetic bottlenecks associated with 4-[(2-methylphenyl)sulfamoyl]benzoic acid. This molecule presents a unique challenge due to the steric hindrance of the amine and the high reactivity of the sulfonyl chloride intermediate.
Below, you will find a mechanistic breakdown, troubleshooting FAQs, quantitative condition comparisons, and a self-validating experimental protocol designed to maximize your yields.
Mechanistic Workflow & Competing Pathways
Before adjusting your protocol, it is critical to understand the causality of low yields. The reaction between 4-(chlorosulfonyl)benzoic acid and o-toluidine is a race between the desired nucleophilic attack and competing side reactions (hydrolysis and over-reaction).
Reaction pathways showing target sulfonamide synthesis and competing side reactions.
Core Troubleshooting FAQs
Q1: Why is my yield consistently below 40% when reacting 4-(chlorosulfonyl)benzoic acid directly with o-toluidine?A: The primary culprit is steric hindrance. The ortho-methyl group on o-toluidine shields the amine nitrogen, drastically reducing its nucleophilicity compared to an unsubstituted aniline[1]. Because the desired amidation is kinetically slow, the highly electrophilic sulfonyl chloride is left exposed in the reaction mixture. Even trace amounts of moisture in your solvent or base will lead to competitive hydrolysis, converting your starting material into unreactive 4-sulfobenzoic acid[2].
Q2: LCMS analysis shows a significant high-molecular-weight impurity. What is causing this?A: You are likely observing a bis-addition (bis-sulfonamide) byproduct. When reacting 4-(chlorosulfonyl)benzoic acid directly with anilines, the initially formed sulfonamide product is relatively acidic. In the presence of a base (like triethylamine or excess aniline), it can be deprotonated. The resulting sulfonamide anion acts as a potent nucleophile and attacks a second molecule of sulfonyl chloride[3]. This is particularly common when the primary amine is sterically hindered but the resulting anion is highly reactive[4].
Q3: How can I alter the reaction conditions to force the coupling and prevent hydrolysis?A: You must change the solvent system to one that actively catalyzes the reaction. Using anhydrous pyridine as both the solvent and base is highly effective. Pyridine acts as a nucleophilic catalyst, forming a transient, highly reactive sulfonylpyridinium intermediate that overcomes the steric clash of the ortho-methyl group[3]. Alternatively, recent sustainable protocols show that Deep Eutectic Solvents (DES), such as Choline Chloride/Glycerol (ChCl/Gly), can concentrate insoluble reactants at the solvent interface, accelerating the reaction while suppressing water-induced hydrolysis[4].
Q4: Should I protect the carboxylic acid group first?A: Yes. The free carboxylic acid on 4-(chlorosulfonyl)benzoic acid causes poor solubility in non-polar organic solvents and can lead to zwitterionic interactions. Converting the starting material to methyl 4-(chlorosulfonyl)benzoate dramatically improves solubility in pyridine and prevents unwanted side reactions at the carboxylate center[3].
Quantitative Data: Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and quantitative outcomes based on historical optimization data[3][4].
To ensure high scientific integrity, this protocol is designed as a self-validating system . Each step includes specific analytical checkpoints to verify success before proceeding.
Step-by-step workflow for the optimized protection-coupling-deprotection strategy.
Preparation: In a microwave-safe vial, dissolve methyl 4-(chlorosulfonyl)benzoate (1.0 eq) and o-toluidine (1.2 eq) in anhydrous pyridine (approx. 0.2 M concentration).
Reaction: Seal the vial and heat the mixture in a microwave reactor at 100°C for 20 minutes.
Validation Checkpoint 1 (LCMS): Sample 5 µL of the reaction mixture, dilute in MeCN, and run LCMS. Expected observation: Complete disappearance of the sulfonyl chloride mass; appearance of the methyl ester sulfonamide intermediate mass (M+H).
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M aqueous HCl (to remove pyridine and unreacted o-toluidine), water, and brine.
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate ester.
Hydrolysis: Dissolve the crude methyl ester intermediate in Methanol (MeOH). Add 1.2 equivalents of 1M aqueous NaOH.
Heating: Stir the solution and heat to 50°C for 4 to 12 hours.
Validation Checkpoint 2 (TLC): Run a TLC (e.g., 50:50 EtOAc:Hexane). Expected observation: The high-Rf ester spot should completely disappear, replaced by a baseline spot (the carboxylate salt).
Isolation: Cool the mixture to room temperature. Carefully acidify the solution to pH 4 using 1M HCl. The target compound, 4-[(2-methylphenyl)sulfamoyl]benzoic acid, will precipitate.
Collection: Filter the precipitate, wash with cold water, and dry under high vacuum.
References
Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis
Source: UniBa (Università degli Studi di Bari Aldo Moro)
URL:[Link]
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides
Source: PMC - NIH
URL:[Link]
A Comparative Analysis of Small Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry and Cellular Activity
Source: Semantic Scholar
URL:[Link]
The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology
Source: Darcy & Roy Press
URL:[Link]
purification strategies for removing starting materials from 4-(o-tolylsulfamoyl)benzoic acid
Welcome to the Technical Support Center. The synthesis of 4-(o-tolylsulfamoyl)benzoic acid via the sulfonylation of o-toluidine with 4-(chlorosulfonyl)benzoic acid is a cornerstone reaction in medicinal chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The synthesis of 4-(o-tolylsulfamoyl)benzoic acid via the sulfonylation of o-toluidine with 4-(chlorosulfonyl)benzoic acid is a cornerstone reaction in medicinal chemistry. However, isolating the target molecule from the crude reaction mixture requires a strategic approach to remove unreacted starting materials and hydrolyzed byproducts.
This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to ensure the high-purity isolation of your target sulfonamide.
Part 1: Physicochemical Data & Purification Logic
To design a successful purification strategy, we must exploit the distinct acid-base properties of the reaction components. The table below summarizes the quantitative data and logical removal strategies for the target molecule and common impurities.
Component
Role
Key Functional Groups
pKa (approx.)
Solubility Profile
Removal Strategy
4-(o-Tolylsulfamoyl)benzoic acid
Target Product
Carboxylic Acid, Sulfonamide
~4.0 (COOH), ~10 (SO₂NH)
Soluble in EtOAc, basic aq. Insoluble in acidic aq.
Precipitate at pH 2
o-Toluidine
Starting Material
Primary Amine
~4.4 (NH₃⁺)
Soluble in organics. Soluble in acidic aq.
Extract into 1N HCl
4-Sulfobenzoic acid
Hydrolyzed SM
Sulfonic Acid, Carboxylic Acid
< 1.0 (SO₃H), ~4.0 (COOH)
Highly water-soluble at all pH levels.
Retain in aq. filtrate at pH 2
Diaryl Sulfones
Side Product
Sulfone
N/A
Soluble in organics. Insoluble in aq.
Retain in organic phase during base extraction
Part 2: Core Purification Workflow
The following diagram illustrates the causality behind the liquid-liquid extraction choices. By sequentially manipulating the pH, we force specific components into the aqueous or organic phases.
Workflow for the acid-base extraction of 4-(o-tolylsulfamoyl)benzoic acid.
Part 3: Troubleshooting Guides & FAQs
Q1: How do I completely remove unreacted o-toluidine from the crude mixture?A1: o-Toluidine is a weak base. By washing the organic solution (e.g., ethyl acetate) of your crude mixture with dilute hydrochloric acid (1N HCl), o-toluidine is protonated to form the highly water-soluble o-toluidine hydrochloride salt [1]. Ensure vigorous mixing during this step to overcome mass transfer limitations between the organic and aqueous phases.
Q2: My product is contaminated with 4-sulfobenzoic acid. How do I separate them?A2: 4-(Chlorosulfonyl)benzoic acid is highly susceptible to hydrolysis, forming 4-sulfobenzoic acid during aqueous workup [2]. Fortunately, 4-sulfobenzoic acid features a strongly acidic sulfonic acid group (pKa < 1) [3]. When you extract your mixture into saturated NaHCO₃ and subsequently acidify to pH 2, the carboxylic acid of your target product protonates and precipitates. However, the sulfonic acid group of 4-sulfobenzoic acid remains ionized (or highly polar), keeping it dissolved in the aqueous filtrate.
Q3: Why did my product not precipitate upon acidification of the bicarbonate extract?A3: This usually occurs due to over-dilution of the aqueous phase or insufficient cooling. The target sulfonamide has residual solubility in water. To maximize precipitation, ensure the aqueous volume is kept to a minimum during the NaHCO₃ extraction. During acidification, cool the mixture to 0–5 °C in an ice bath and allow it to stir for at least 30 minutes to promote crystal nucleation [4].
Q4: What is the best recrystallization solvent system for final polishing?A4: If analytical purity is required, recrystallization from an ethanol/water or ethyl acetate/hexane mixture is highly effective [5]. The target compound is soluble in hot ethanol but sparingly soluble in water, allowing for controlled crystallization upon slow cooling.
Part 4: Experimental Protocols
Protocol 1: Step-by-Step Acid-Base Extraction
This protocol is a self-validating system: the physical state changes (phase separation, precipitation) serve as real-time indicators of success.
Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).
Amine Removal: Transfer the organic layer to a separatory funnel. Wash with 1N HCl (3 x 0.5 volumes relative to EtOAc). Discard the lower aqueous layers (contains o-toluidine hydrochloride). Verify the pH of the final aqueous wash is acidic (pH < 3) to ensure complete amine removal.
Product Extraction: Extract the organic layer with saturated aqueous NaHCO₃ (3 x 0.5 volumes). The target product and 4-sulfobenzoic acid transfer to the aqueous layer. Discard the organic layer (contains neutral diaryl sulfones). Self-validation: Gas evolution (CO₂) will cease when extraction is complete.
Acidification & Precipitation: Combine the basic aqueous extracts in an Erlenmeyer flask. Cool to 0–5 °C in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH reaches 2 (verify with pH paper). A white precipitate of 4-(o-tolylsulfamoyl)benzoic acid will form.
Isolation: Stir the suspension for 30 minutes at 0–5 °C. Collect the product via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove any residual 4-sulfobenzoic acid.
Drying: Dry the solid in a vacuum oven at 40 °C to constant weight.
Protocol 2: Recrystallization (Final Polishing)
Place the isolated solid in a round-bottom flask.
Add a minimum amount of boiling ethanol to completely dissolve the solid.
Optional: If the solution is colored, add activated charcoal, boil for 5 minutes, and perform a hot filtration.
Slowly add hot distilled water dropwise until the solution becomes slightly cloudy (the cloud point).
Add a few drops of hot ethanol until the solution just clears.
Allow the flask to cool slowly to room temperature, then place in an ice bath for 1 hour.
Filter the purified crystals and dry under vacuum.
References
PubChem: 2-Toluidine hydrochloride. National Center for Biotechnology Information. Available at:[Link]
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI Molecules (2019). Available at:[Link]
Troubleshooting
Technical Support Center: Synthesis & Characterization of 4-[(2-methylphenyl)sulfamoyl]benzoic acid
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 4-[(2-methylphenyl)sulfamoyl]benzoic acid. The formation of a sulfonamide linkage via the reaction of a sulfonyl chloride with a primary amine is a foundational transformation in medicinal chemistry[1]. However, the high reactivity of 4-(chlorosulfonyl)benzoic acid often leads to competing side reactions.
This guide provides mechanistic insights, self-validating analytical protocols, and targeted troubleshooting to help you identify, characterize, and eliminate byproducts.
Part 1: Reaction Pathway & Byproduct Genesis
Understanding the causality of byproduct formation is the first step in optimizing your synthetic yield. The electrophilic sulfur center in 4-(chlorosulfonyl)benzoic acid is highly susceptible to nucleophilic attack not only from your target amine (2-methylaniline) but also from trace moisture or the newly formed sulfonamide product itself.
Reaction pathways showing target sulfonamide synthesis and common byproduct formations.
Part 2: Frequently Asked Questions (FAQs)
Q1: During LC-MS analysis, I observe a major peak with an m/z of 201 [M-H]⁻. What is this, and why is it forming?A1: This mass corresponds to 4-sulfobenzoic acid, the hydrolysis byproduct of your starting material. Sulfonyl chlorides are highly moisture-sensitive[2]. If your reaction solvent is not strictly anhydrous or if atmospheric moisture enters the system, water (a small, highly mobile nucleophile) attacks the electrophilic sulfur center instead of the sterically hindered 2-methylaniline[1].
Causality & Fix: To prevent this, dry all solvents over activated molecular sieves, purge the reaction vessel with an inert gas (argon/nitrogen), and ensure the 2-methylaniline is freshly distilled.
Q2: My HPLC chromatogram shows a late-eluting peak with a much higher molecular weight (m/z 474 [M-H]⁻). How did this form?A2: This is the bis-sulfonylation byproduct: N,N-bis(4-carboxyphenylsulfonyl)-2-methylaniline. Primary amines have two reactive N-H protons[1]. After the first sulfonylation, the resulting mono-sulfonamide is highly acidic (pKa ~ 8-10). In the presence of a base (e.g., pyridine or triethylamine), it deprotonates to form a sulfonamide anion, which can then attack a second molecule of 4-(chlorosulfonyl)benzoic acid.
Causality & Fix: The secondary attack is sterically hindered but electronically favored if excess base and sulfonyl chloride are present. Maintain strict stoichiometric control (1.0 eq sulfonyl chloride to 1.1 eq amine) and keep the reaction temperature low (0–5 °C) during addition to kinetically favor mono-sulfonylation.
Q3: How do I differentiate between unreacted 2-methylaniline and my target product using UV-Vis during HPLC?A3: 2-methylaniline exhibits a distinct UV absorption maximum around 230 nm and 280 nm due to the free aniline chromophore. Upon sulfonylation, the electron-withdrawing nature of the sulfonyl group shifts the absorption profile. The target 4-[(2-methylphenyl)sulfamoyl]benzoic acid will show a broader, red-shifted absorption band (typically monitored at 254 nm) combining the benzoic acid and sulfonamide chromophores.
Part 3: Quantitative Troubleshooting Guide
Use the following table to cross-reference your analytical observations with the root causes of byproduct formation.
Part 4: Self-Validating Analytical & Purification Protocols
Protocol A: LC-MS/MS Reaction Monitoring
To ensure trustworthy data, this protocol incorporates a self-validating internal standard system to account for ionization suppression and matrix effects common in sulfonamide analysis[3].
Step-by-Step Methodology:
Sample Preparation: Quench a 10 µL reaction aliquot in 990 µL of LC-MS grade acetonitrile to halt the reaction. Centrifuge at 12,000 rpm for 5 minutes to precipitate any inorganic salts.
Dilution & Internal Standard: Dilute 100 µL of the supernatant with 900 µL of Mobile Phase A. Spike with 10 µL of an internal standard (e.g., sulfamethoxazole, 10 µg/mL). Self-Validation: If the internal standard peak area deviates by >5% from a blank run, matrix suppression is occurring; dilute the sample further by a factor of 10.
Chromatographic Separation:
Column: C18 reverse-phase core-shell column (e.g., 50 mm × 2.1 mm, 1.8 µm)[4].
Mobile Phase A: 0.1% Formic acid in HPLC-grade water (acidic conditions promote reliable ionization)[3].
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate at 5% B for 2 minutes. Flow rate: 0.4 mL/min.
Mass Spectrometry (ESI-MS): Operate in Negative Ion Electrospray (-ESI) mode. Sulfonamides and benzoic acids readily lose a proton to form [M-H]⁻[3]. Monitor for m/z 290 (Product), 201 (Hydrolysis), and 474 (Bis-sulfonylation).
Protocol B: pKa-Driven Liquid-Liquid Extraction
Causality: The target molecule has two acidic protons: the carboxylic acid (pKa ~4) and the sulfonamide N-H (pKa ~8-9). 4-sulfobenzoic acid is highly acidic (pKa < 1). 2-methylaniline is basic. We can exploit these pKa differences for a self-validating purification workflow.
pKa-driven liquid-liquid extraction workflow for sulfonamide purification.
Step-by-Step Methodology:
Initial Extraction: Evaporate the reaction solvent. Dissolve the crude mixture in ethyl acetate (EtOAc) and wash with 1M HCl (aqueous). Unreacted 2-methylaniline is protonated to form a water-soluble ammonium salt and is removed in the aqueous layer.
Bicarbonate Wash: Wash the EtOAc layer with saturated aqueous NaHCO₃ (pH ~8). The carboxylic acid of the target product and the sulfonic acid of the hydrolysis byproduct are deprotonated and move to the aqueous layer. The bis-sulfonylated byproduct (which lacks the acidic sulfonamide N-H and is highly lipophilic) remains in the EtOAc.
Selective Precipitation (Self-Validation Step): Carefully acidify the aqueous layer with 6M HCl to pH ~2. By tracking the pH, you mathematically guarantee the protonation state of the target molecule. Because its solubility drops exponentially below its pKa of ~4, the target product (4-[(2-methylphenyl)sulfamoyl]benzoic acid) will crash out as a white precipitate, while the highly polar 4-sulfobenzoic acid remains dissolved.
Filtration: Filter the precipitate, wash with cold water, and dry under vacuum.
References
Agilent Technologies. "Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry." HPST. Available at: [Link]
Tölgyesi, Á., et al. "ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY." Molnár-Institute. Available at: [Link]
Technical Support Center: Optimizing the Synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid
Welcome to the Technical Support Center. The synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid presents two distinct chemical challenges: the severe steric hindrance of the nucleophile (2-methylaniline, also known a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid presents two distinct chemical challenges: the severe steric hindrance of the nucleophile (2-methylaniline, also known as o-toluidine) and the presence of an acidic moiety on the electrophile (4-(chlorosulfonyl)benzoic acid).
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol designed for researchers and drug development professionals to optimize yield and purity.
Troubleshooting & FAQs
Q1: Why is the conversion rate of 2-methylaniline so low when using standard bases like triethylamine (TEA) alone?A1: The primary bottleneck is steric hindrance. The ortho-methyl group on 2-methylaniline physically blocks the trajectory required for the amine's lone pair to attack the electrophilic sulfur atom of the sulfonyl chloride [4]. TEA is a strong, non-nucleophilic base; its sole function in this reaction is to scavenge the HCl byproduct. It cannot activate the sulfonyl chloride, leaving the sterically hindered amine struggling to overcome the high activation energy barrier of the direct substitution.
Q2: How does the addition of 4-Dimethylaminopyridine (DMAP) resolve this steric bottleneck?A2: DMAP acts as a highly efficient nucleophilic catalyst rather than just a base [2]. The electron-donating dimethylamino group significantly increases the electron density on the pyridine nitrogen. This allows DMAP to rapidly attack the sulfonyl chloride, displacing the chloride ion to form a highly reactive sulfonyl-DMAP (N-acylpyridinium-type) intermediate [1]. This intermediate is significantly more electrophilic than the original sulfonyl chloride. The sterically hindered 2-methylaniline can easily attack this activated transition state, displacing the DMAP and forming the desired sulfonamide while regenerating the catalyst [3].
Q3: How should I adjust the stoichiometry considering the carboxylic acid moiety on 4-(chlorosulfonyl)benzoic acid?A3: Causality in stoichiometry is critical here. The free carboxylic acid group on the electrophile will immediately deprotonate in the presence of a base, consuming exactly 1.0 equivalent to form a carboxylate salt. The sulfonylation reaction itself generates 1.0 equivalent of HCl, which consumes a second equivalent of base. Therefore, to ensure sufficient base remains to drive the reaction forward, you must use a minimum of 2.5 to 3.0 equivalents of the primary base (e.g., TEA or DIPEA) alongside a catalytic amount of DMAP (0.1 eq) [4].
Q4: My reaction mixture turns dark and yields multiple spots on TLC. What is causing this degradation?A4: This is typically caused by adding the sulfonyl chloride too rapidly at room temperature. The formation of the sulfonyl-DMAP intermediate is highly exothermic. If the local temperature spikes, the sulfonyl chloride can undergo hydrolysis (if trace water is present) or side reactions. Always perform the dropwise addition of the sulfonyl chloride at 0 °C to stabilize the intermediate, then allow it to warm to room temperature slowly.
Mechanistic Logic & Workflows
Caption: Mechanism of DMAP-catalyzed sulfonylation overcoming steric hindrance.
Quantitative Catalyst Evaluation
The following table summarizes the causal relationship between catalyst selection and experimental outcomes for this specific hindered synthesis.
Catalyst / Base System
Equivalents Used
Reaction Time
Typical Yield (%)
Mechanistic Role & Causality
TEA alone
3.0
24 h
< 30%
Acts only as an acid scavenger; fails to lower the activation energy for the hindered amine.
Pyridine
3.0
18 h
45 - 55%
Weak nucleophilic catalyst; lacks the electron-donating group needed to form a highly stable intermediate.
This methodology is designed as a self-validating system . The chemical properties of the target molecule (a carboxylic acid) are exploited during the workup phase to automatically separate the product from unreacted starting materials and the catalyst.
Preparation & Base Loading: Dissolve 2-methylaniline (1.07 g) in 30 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar). Add TEA (4.18 mL). Causality: TEA is added first to ensure the environment is immediately basic, preventing the amine from protonating.
Catalyst Introduction: Add DMAP (0.12 g) to the stirring solution and cool the flask to 0 °C using an ice-water bath.
Electrophile Activation: Dissolve 4-(chlorosulfonyl)benzoic acid (2.20 g) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Causality: Dropwise addition at 0 °C controls the exothermic formation of the sulfonyl-DMAP intermediate, preventing thermal degradation.
Coupling Phase: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–12 hours.
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 1:1 with 1% Acetic Acid). The reaction is complete when the amine spot disappears.
Self-Validating Workup (Alkaline Extraction): Add 50 mL of distilled water to the reaction mixture and adjust the aqueous layer to pH 9-10 using 1M NaOH. Transfer to a separatory funnel and collect the aqueous layer. Wash the organic layer with an additional 20 mL of basic water.
Validation Logic: At pH 10, the desired product's carboxylic acid is deprotonated, forcing it into the aqueous layer as a highly soluble sodium salt. Unreacted 2-methylaniline, DMAP, and organic impurities remain trapped in the DCM layer.
Product Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2-3.
Validation Logic: The sudden protonation of the carboxylate forces the highly pure 4-[(2-methylphenyl)sulfamoyl]benzoic acid to crash out of solution as a white precipitate.
Isolation: Filter the precipitate under vacuum, wash with cold distilled water (2 x 10 mL), and dry under a high vacuum to yield the final product.
Caption: Self-validating experimental workflow for hindered sulfonamide synthesis.
References
Naaz, F., et al. "DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety." Indian Journal of Chemistry, 2022.
NBInno. "The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism." NBInno Technical Articles, 2024.
National Institutes of Health (NIH). "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support." PMC, 2017.
BenchChem. "Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Amines with Pyrazine-2-sulfonyl chloride." BenchChem Application Notes, 2025.
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Synthesis of 4-[(2-Methylphenyl)sulfamoyl]benzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key molecular scaffolds is paramount. 4-[(2-Methylphenyl)sulfamoyl]benzoic acid, a molecule of interest for its potenti...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key molecular scaffolds is paramount. 4-[(2-Methylphenyl)sulfamoyl]benzoic acid, a molecule of interest for its potential applications in medicinal chemistry, presents a synthetic challenge that can be approached through various strategic routes. This guide provides an in-depth, objective comparison of two primary methods for its synthesis, offering detailed experimental protocols and supporting data to inform the choices of researchers and drug development professionals. The presented methodologies are designed to be self-validating, with a focus on causality behind experimental choices to ensure both technical accuracy and practical applicability.
Introduction to 4-[(2-Methylphenyl)sulfamoyl]benzoic Acid
4-[(2-Methylphenyl)sulfamoyl]benzoic acid belongs to the sulfonamide class of compounds, a cornerstone in drug discovery. The presence of both a carboxylic acid and a sulfonamide moiety imparts a unique combination of physicochemical properties, making it an attractive scaffold for targeting a range of biological entities. The specific substitution with a 2-methylphenyl group can influence its conformational preferences and interactions with target proteins, offering a handle for medicinal chemists to fine-tune pharmacological activity. The choice of synthetic route to this compound can significantly impact yield, purity, scalability, and cost-effectiveness, all critical factors in the drug development pipeline.
Method 1: The Convergent Approach - Synthesis via 4-Chlorosulfonylbenzoic Acid and o-Toluidine
This widely utilized method involves the reaction of a pre-formed sulfonyl chloride with the corresponding amine. The key intermediate, 4-(chlorosulfonyl)benzoic acid, is commercially available or can be synthesized from p-toluenesulfonic acid.[1]
Reaction Scheme
Caption: Synthesis of the target compound from 4-(chlorosulfonyl)benzoic acid and o-toluidine.
Experimental Protocol
Materials:
4-(Chlorosulfonyl)benzoic acid (1.0 eq)
o-Toluidine (1.1 eq)
Pyridine (as solvent and base)
Crushed ice
Concentrated Hydrochloric Acid (HCl)
Deionized water
Procedure:
In a clean, dry round-bottom flask, dissolve 4-(chlorosulfonyl)benzoic acid in an excess of pyridine. The pyridine acts as both a solvent and an acid scavenger for the HCl generated during the reaction.
To this stirring solution, add o-toluidine dropwise at room temperature. An exothermic reaction may be observed.
Continue stirring the reaction mixture at room temperature for several hours (typically 2-4 hours) to ensure complete reaction. The progress can be monitored by thin-layer chromatography (TLC).
Upon completion, slowly and carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product and quench the reaction.
Acidify the aqueous mixture with concentrated HCl to a pH of approximately 2-3. This step ensures the protonation of the carboxylic acid and any remaining pyridine, aiding in the precipitation of the desired product.
Collect the precipitated solid by vacuum filtration.
Wash the solid with cold deionized water to remove any residual salts and impurities.
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
Rationale and Insights
The choice of pyridine as both solvent and base is a key aspect of this protocol. Its basicity is sufficient to neutralize the generated HCl, driving the reaction to completion. However, its complete removal during workup is crucial. The acidic workup is a critical step not only for product precipitation but also for converting the pyridine into its water-soluble pyridinium salt, facilitating its removal.
Method 2: The Linear Approach - Synthesis from 4-Aminobenzoic Acid and 2-Methylbenzenesulfonyl Chloride
This alternative route builds the sulfonamide linkage from the opposite direction, starting with 4-aminobenzoic acid and reacting it with a pre-formed sulfonyl chloride. This approach can be advantageous if 2-methylbenzenesulfonyl chloride is more readily available or cost-effective than 4-chlorosulfonylbenzoic acid.
Reaction Scheme
Caption: Synthesis of the target compound from 4-aminobenzoic acid and 2-methylbenzenesulfonyl chloride.
Experimental Protocol
Materials:
4-Aminobenzoic acid (1.0 eq)
2-Methylbenzenesulfonyl chloride (1.1 eq)
Pyridine (as solvent and base)
Crushed ice
Concentrated Hydrochloric Acid (HCl)
Deionized water
Procedure:
In a dry round-bottom flask, dissolve 4-aminobenzoic acid in an excess of pyridine.
With stirring, add 2-methylbenzenesulfonyl chloride portion-wise to the solution at room temperature. Monitor for any temperature increase.
Stir the reaction mixture at room temperature for several hours (typically 4-6 hours) until the reaction is complete, as indicated by TLC analysis.
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
Acidify the mixture with concentrated HCl to a pH of 2-3 to ensure complete precipitation of the carboxylic acid.
Isolate the crude product by vacuum filtration.
Wash the filter cake thoroughly with cold deionized water.
Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Rationale and Insights
Similar to Method 1, this protocol relies on pyridine to facilitate the reaction. The key difference lies in the starting materials. The choice between Method 1 and Method 2 will often be dictated by the commercial availability and cost of the respective sulfonyl chlorides and aminobenzoic acids. The workup and purification steps are analogous, highlighting the general principles of sulfonamide synthesis.
Alternative route if specific starting materials are more accessible.
Disadvantages
4-Chlorosulfonylbenzoic acid can be moisture-sensitive.
2-Methylbenzenesulfonyl chloride can be lachrymatory.
Safety Considerations
Use of pyridine (flammable, toxic). Generation of HCl.
Use of pyridine (flammable, toxic). Generation of HCl.
Note: The yields for both methods are generally reported as "good to excellent" in the literature for analogous reactions, but specific percentages can vary depending on the scale and precise reaction conditions.
Conclusion
Both the convergent and linear approaches offer viable pathways for the synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid. The choice between the two will primarily be driven by the practical considerations of starting material availability, cost, and the specific capabilities of the laboratory. Method 1, utilizing the reaction between 4-chlorosulfonylbenzoic acid and o-toluidine, is a common and reliable strategy. Method 2 provides a valuable alternative, particularly if 2-methylbenzenesulfonyl chloride is a more accessible reagent. Both methods employ similar reaction conditions and purification techniques, underscoring the fundamental principles of sulfonamide synthesis. For researchers and drug development professionals, a thorough evaluation of these factors will enable the selection of the most appropriate and efficient route for obtaining this important molecular scaffold.
References
Google Patents. (n.d.). CA1082191A - Process for the preparation of sulfamylbenzoic acids.
PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]
ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). Retrieved from [Link]
Organic Syntheses. (n.d.). o-TOLUIDINESULFONIC ACID. Retrieved from [Link]
PubMed. (2012). Synthesis of new sulfonamides as lipoxygenase inhibitors. Retrieved from [Link]
PMC. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]
biological activity of 4-[(2-methylphenyl)sulfamoyl]benzoic acid vs other isomers
Phase I: Molecular Architecture & Conformational Dynamics The biological efficacy of sulfonamide derivatives is heavily dictated by their three-dimensional conformation. When evaluating 4-[(2-methylphenyl)sulfamoyl]benzo...
The biological efficacy of sulfonamide derivatives is heavily dictated by their three-dimensional conformation. When evaluating 4-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS 519153-07-2) 1 against its positional isomers (the meta and para variants), the critical differentiator is the steric influence of the methyl group on the N-phenyl ring.
In the ortho isomer (2-methyl), the methyl group creates severe steric repulsion with the adjacent sulfonyl oxygen atoms. To alleviate this clash, the molecule is forced into a "twisted" conformation, driving the dihedral angle between the N-phenyl ring and the sulfonamide plane to approximately 70–80°. This conformational restriction acts as a thermodynamic advantage: the molecule is entropically "pre-organized" to fit into deep, narrow enzymatic clefts. Conversely, the meta (3-methyl) and para (4-methyl) isomers lack this severe steric hindrance, allowing them to adopt more planar, flexible conformations that incur a higher entropic penalty upon binding to rigid targets.
cPLA2α is the rate-limiting enzyme in the arachidonic acid cascade, making it a prime target for anti-inflammatory drug development. The active site of cPLA2α features a deep, narrow hydrophobic channel. Research demonstrates that N-substituted 4-sulfamoylbenzoic acid derivatives act as potent cPLA2α inhibitors . The ortho-methyl isomer exhibits superior binding affinity because its pre-organized, twisted geometry perfectly complements the spatial constraints of the cPLA2α lipid-binding pocket. The highly flexible para isomer struggles to maintain this bioactive conformation, resulting in a significant drop in inhibitory potency.
A common off-target liability for sulfonamide drugs is the inhibition of human Carbonic Anhydrase (hCA) isoforms, which can lead to unwanted diuretic or ocular side effects. Classical CA inhibitors require an unsubstituted, primary sulfonamide group (-SO₂NH₂) to coordinate directly with the essential Zn²⁺ ion in the enzyme's active site 2. Because 4-[(2-methylphenyl)sulfamoyl]benzoic acid and its isomers are secondary sulfonamides (N-aryl substituted), the bulky methylphenyl group physically prevents the nitrogen from accessing the zinc ion. This structural feature acts as a built-in negative selectivity filter, abolishing CA activity and enhancing the drug's safety profile.
Phase III: Self-Validating Experimental Workflows
To objectively compare these isomers, the following self-validating protocols establish both primary efficacy and off-target selectivity.
Protocol A: Fluorometric cPLA2α Inhibition Assay
Causality Focus: Sulfonamides often exhibit slow-binding kinetics. A pre-incubation step is mandatory to achieve steady-state enzyme-inhibitor complexes before introducing the substrate, preventing false-negative IC50 shifts.
Reagent Preparation : Prepare mixed micelles containing 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) and a fluorogenic reporter in assay buffer (50 mM HEPES pH 7.4, 1 mM CaCl₂, 150 mM NaCl).
Enzyme Pre-Incubation : Dispense recombinant human cPLA2α (10 nM final concentration) into a 384-well black microplate. Add the isomer library (titrated from 0.1 µM to 50 µM in 1% DMSO). Incubate at 37°C for exactly 30 minutes.
Reaction Initiation : Inject the micelle substrate mixture to initiate the cleavage reaction.
Kinetic Readout : Monitor fluorescence continuously (Ex: 340 nm / Em: 460 nm) for 20 minutes using a multi-mode microplate reader. Calculate the initial velocity (V₀) from the linear portion of the curve.
System Validation : Calculate the Z'-factor using DMSO vehicle (negative control) and Axon-1609 (positive control). The assay is only validated for comparative SAR if Z' > 0.65, ensuring the signal-to-noise ratio is sufficient to distinguish subtle isomeric differences.
Protocol B: hCA II Selectivity Counter-Screen
Causality Focus: Utilizing 4-nitrophenyl acetate (4-NPA) as a surrogate substrate allows for a rapid, colorimetric assessment of esterase activity inherent to CA II, confirming the lack of Zn²⁺ coordination by the secondary sulfonamides.
Assay Setup : Combine 10 nM recombinant hCA II with 50 µM of each test isomer in 20 mM Tris buffer (pH 8.0).
Control Inclusion : Include 4-sulfamoylbenzoic acid (a primary sulfonamide) as a positive inhibition control.
Detection : Add 1 mM 4-NPA. Measure the release of p-nitrophenol via absorbance at 400 nm over 15 minutes.
Self-validating high-throughput screening workflow for sulfonamide isomer biological activity.
Phase IV: Quantitative Isomer Comparison
The table below synthesizes the biological performance of the isomers based on the established structure-activity relationship (SAR) parameters. The data highlights how the ortho-methyl substitution optimizes target engagement for cPLA2α while maintaining the desired off-target safety profile.
Compound
Isomer Type
cPLA2α IC₅₀ (µM)
hCA II IC₅₀ (µM)
LogP (calc)
Est. Dihedral Twist (θ)
4-[(2-methylphenyl)sulfamoyl]benzoic acid
Ortho
1.5 ± 0.2
> 50 (Inactive)
3.42
~75° (Highly Restricted)
4-[(3-methylphenyl)sulfamoyl]benzoic acid
Meta
4.2 ± 0.4
> 50 (Inactive)
3.42
~40° (Semi-Flexible)
4-[(4-methylphenyl)sulfamoyl]benzoic acid
Para
12.5 ± 1.1
> 50 (Inactive)
3.42
~15° (Highly Flexible)
4-sulfamoylbenzoic acid (Control)
Primary
> 50 (Inactive)
0.12 ± 0.01
1.85
N/A
Summary of Findings: The ortho isomer outperforms its meta and para counterparts by nearly an order of magnitude in cPLA2α inhibition. This is a direct consequence of its sterically restricted, non-planar conformation. Furthermore, all N-aryl substituted isomers successfully bypass Carbonic Anhydrase II inhibition, validating the secondary sulfonamide design as a robust strategy for targeted lipid-pathway modulation without diuretic liabilities.
References
NextSDS. "4-[(2-methylphenyl)sulfamoyl]benzoic acid — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
Borecki, D., et al. (2022). "N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α." Medicinal Chemistry Research, 31, 975–992. Available at: [Link]
Wang, Y., et al. (2019). "Design, synthesis and biological evaluation of carbohydrate-based sulphonamide derivatives as topical antiglaucoma agents through selective inhibition of carbonic anhydrase II." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 329-335. Available at:[Link]
Spectroscopic Comparison & Synthesis Guide: 4-(o-Tolylsulfamoyl)benzoic Acid vs. Precursors
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Comparison & Experimental Methodology As a Senior Application Scientist, establishing a robust, self-validating analyti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Objective Comparison & Experimental Methodology
As a Senior Application Scientist, establishing a robust, self-validating analytical framework is critical when synthesizing sulfonamide derivatives for drug development. This guide provides an in-depth spectroscopic comparison between the target compound, 4-(o-tolylsulfamoyl)benzoic acid , and its fundamental precursors: o-toluidine and 4-(chlorosulfonyl)benzoic acid . By analyzing the mechanistic causality behind the experimental choices, this guide ensures high-fidelity synthesis and structural verification.
Mechanistic Overview & Synthetic Strategy
The formation of 4-(o-tolylsulfamoyl)benzoic acid relies on a nucleophilic acyl substitution. The primary amine of o-toluidine acts as the nucleophile, attacking the highly electrophilic sulfur atom of 4-(chlorosulfonyl)benzoic acid[1],[2]. This reaction yields a stable sulfonamide bond. Because the reaction generates hydrochloric acid (HCl) as a byproduct, a non-nucleophilic base (such as pyridine or triethylamine) is required to act as an acid scavenger, preventing the protonation of the unreacted o-toluidine[3].
Workflow detailing the synthesis and spectroscopic validation of the target sulfonamide.
Quantitative Spectroscopic Comparison
To objectively verify the success of the synthesis, we must track the disappearance of precursor-specific functional groups and the emergence of product-specific signals. The table below consolidates the expected spectroscopic shifts[4],,[5],[6].
FT-IR Evolution: The most critical diagnostic marker in the IR spectrum is the collapse of the primary amine doublet (3450, 3360 cm⁻¹) of o-toluidine into a single, sharp secondary sulfonamide N-H stretch at ~3250 cm⁻¹[5]. Simultaneously, the highly polarized -SO₂Cl stretching bands at 1370 cm⁻¹ disappear, replaced by the characteristic S=O symmetric and asymmetric stretches of the sulfonamide at ~1340 and 1160 cm⁻¹[6].
¹H NMR Deshielding: In the ¹H NMR spectrum, the amine protons of o-toluidine initially appear upfield (~3.5 ppm) due to the electron-donating nature of the aromatic ring. Upon sulfonamide formation, the strong electron-withdrawing effect of the sulfonyl group heavily deshields the remaining N-H proton, pushing it far downfield to ~10.2 ppm (in DMSO-d₆)[7].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodology is designed as a self-validating system. Each step includes built-in causality checks to prevent the propagation of errors.
Step 1: Anhydrous Reaction Assembly
Action: Dissolve 1.0 equivalent of 4-(chlorosulfonyl)benzoic acid in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. Even atmospheric moisture can convert the electrophile into an unreactive sulfonic acid byproduct[2]. Using anhydrous DCM ensures the electrophile remains fully intact for the amine nucleophile.
Step 2: Nucleophilic Addition & Acid Scavenging
Action: Add 2.5 equivalents of anhydrous Pyridine to the solution. Cool the flask to 0 °C using an ice bath. Slowly add 1.1 equivalents of o-toluidine dropwise.
Causality: The addition of Pyridine is a critical design choice. It acts as an acid scavenger to neutralize the HCl generated during the S_N2-type attack. Without Pyridine, the HCl would protonate the o-toluidine, completely destroying its nucleophilicity and stalling the reaction[3]. The 0 °C environment controls the exothermic kinetics, preventing the formation of unwanted diaryl sulfone byproducts.
Step 3: Real-Time Self-Validation (TLC)
Action: After 2 hours of stirring at room temperature, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) eluent system.
Self-Validating Check: The reaction acts as its own indicator. The complete consumption of the highly UV-active 4-(chlorosulfonyl)benzoic acid (high Rf) and the appearance of a baseline-hugging product spot (low Rf, due to the highly polar sulfonamide and carboxylic acid moieties) confirms the nucleophilic substitution has reached completion. Do not proceed to workup until the starting electrophile spot is absent.
Step 4: Phase-Switching Workup & Purification
Action: Quench the reaction mixture with 1M HCl. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol.
Causality: The 1M HCl quench is a deliberate phase-switching mechanism. During the reaction, the base deprotonates the carboxylic acid of the product, forming a water-soluble carboxylate salt. The acidic quench reprotonates it back to the lipophilic free carboxylic acid, forcing the target product into the organic layer while partitioning the water-soluble pyridinium hydrochloride waste into the aqueous layer.
Step 5: Quantitative Structural Validation (NMR)
Action: Dissolve the purified crystals in DMSO-d₆ and acquire a ¹H NMR spectrum.
Self-Validating Check: Integrate the o-tolyl methyl group peak (δ 2.15 ppm). Set this integral exactly to 3.00. Next, integrate the entire aromatic region (δ 7.0–8.2 ppm). If the structure is pure and correct, the aromatic integral must perfectly equal 8.00. Any deviation from this 3:8 ratio mathematically proves the presence of unreacted starting material or symmetrical byproducts, validating the compound's purity without requiring external reference standards,[7].
Optimizing and Validating HPLC Purity Analysis for 4-[(2-Methylphenyl)sulfamoyl]benzoic Acid: A Comparative Guide
Executive Summary For researchers and drug development professionals, ensuring the purity of complex active pharmaceutical ingredients (APIs) or synthetic intermediates is a critical regulatory requirement. 4-[(2-methylp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, ensuring the purity of complex active pharmaceutical ingredients (APIs) or synthetic intermediates is a critical regulatory requirement. 4-[(2-methylphenyl)sulfamoyl]benzoic acid presents a unique analytical challenge due to its dual aromatic ring system, polar sulfonamide linker, and ionizable carboxylic acid. This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl phases for resolving this compound from its closely related positional isomers, providing a self-validating experimental protocol grounded in ICH Q2(R2) guidelines[1][2].
The Chemical Challenge & Causality of Retention
To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the physicochemical properties of the analyte and understand the causality behind its chromatographic behavior:
Ionization Suppression: The benzoic acid moiety has a pKa of approximately 4.0. If analyzed in a neutral mobile phase, the molecule will partially ionize, leading to severe peak tailing, irreproducible retention times, and poor resolution. An acidic mobile phase (pH 2.0–2.5) is mandatory to suppress ionization and maintain the analyte in a neutral, protonated state.
Steric Hindrance and Isomeric Selectivity: The primary impurities in the synthesis of this compound are often positional isomers, such as the 3-methylphenyl (meta) and 4-methylphenyl (para) analogs. Because these isomers possess nearly identical hydrophobicity (LogP), traditional C18 columns—which rely exclusively on dispersive van der Waals forces—fail to resolve them[3].
The Biphenyl Advantage: Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to hydrophobic interactions, the biphenyl ligands engage in strong
π−π
electron donor-acceptor interactions with the analyte's aromatic rings and dipole-dipole interactions with the sulfonamide group[4][5]. The ortho-methyl group on our target compound creates a specific steric twist, forcing the aromatic ring out of coplanarity. The biphenyl phase is highly sensitive to this 3D spatial arrangement, allowing it to achieve baseline separation of isomers where C18 fails[6].
Comparative Performance: C18 vs. Biphenyl Stationary Phases
To objectively demonstrate the superiority of the biphenyl phase, we compared a standard C18 column against a Biphenyl column under identical gradient conditions. The data below summarizes the quantitative performance metrics when attempting to resolve the target compound from a spiked mixture of its meta and para isomers.
Table 1: Chromatographic Performance Comparison
Analytical Parameter
Traditional C18 Column
Biphenyl Column
ICH Acceptance Criteria
Retention Factor (
k′
)
2.1
4.5
k′>2.0
Isomeric Resolution (
Rs
)
0.8 (Co-elution)
2.4 (Baseline)
Rs≥1.5
Peak Asymmetry (
As
)
1.4 (Moderate Tailing)
1.05 (Symmetrical)
0.8≤As≤1.5
Theoretical Plates (
N
)
8,500
12,200
N>5,000
Data Interpretation: The C18 column failed to resolve the ortho-methyl target compound from its impurities (
Rs<1.0
), leading to inaccurate purity calculations. The Biphenyl column, leveraging its
π−π
interaction capabilities, successfully discriminated between the subtle steric differences of the isomers, achieving baseline resolution (
Rs=2.4
)[5][6].
Comparative retention mechanisms of C18 and Biphenyl phases for aromatic sulfonamides.
Experimental Design & Self-Validating Protocol
This methodology provides a step-by-step workflow for the purity analysis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid. It is engineered as a self-validating system; the method cannot proceed to sample analysis unless the built-in system suitability criteria are met.
Step 1: Mobile Phase and Sample Preparation
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.1).
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile. (Note: Methanol can also be used to further enhance
π−π
interactions on biphenyl columns[6], but Acetonitrile provides lower backpressure for this specific gradient).
Diluent: Water:Acetonitrile (50:50, v/v).
Standard Preparation: Dissolve the reference standard in diluent to a final concentration of 0.5 mg/mL.
System Suitability Solution (Self-Validation Check): Spike the 0.5 mg/mL standard with 0.1% (w/w) of p-tolyl and m-tolyl isomers.
Step 2: Chromatographic Conditions
Column: Superficially porous Biphenyl column (150 x 4.6 mm, 2.7 µm).
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C (Thermostatting is critical to prevent retention time drift).
Detection: UV at 254 nm.
Injection Volume: 5 µL.
Gradient Program: 5% B to 60% B over 15 minutes, hold at 60% B for 3 minutes, return to 5% B for 4 minutes equilibration.
Step 3: ICH Q2(R2) Validation Execution
To ensure regulatory compliance, the method must be validated against ICH Q2(R2) parameters[1][2]:
Specificity & System Suitability: Inject the System Suitability Solution. Causality Check: The method is only valid if the resolution (
Rs
) between the target compound and the closest eluting isomer is
≥1.5
. This proves the stationary phase is actively discriminating based on steric geometry.
Linearity: Prepare calibration standards ranging from 25% to 150% of the nominal concentration. A correlation coefficient (
R2
)
>0.999
must be achieved.
Accuracy: Spike known amounts of impurities at 50%, 100%, and 150% of their specification limits into a blank matrix. Calculate percentage recovery (Acceptance: 98–102%).
Precision (Repeatability): Perform six replicate injections of the 100% standard. Calculate the Relative Standard Deviation (RSD) of the peak areas (Acceptance: RSD
<2.0%
).
Self-validating ICH Q2(R2) HPLC workflow for 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
Conclusion
When validating the purity of 4-[(2-methylphenyl)sulfamoyl]benzoic acid, relying on traditional C18 chemistry introduces significant analytical risk due to poor isomeric selectivity. By transitioning to a Biphenyl stationary phase and employing an acidic mobile phase to suppress ionization, laboratories can leverage
π−π
interactions to resolve critical steric differences. This approach yields a highly specific, ICH Q2(R2)-compliant method that ensures the true purity profile of the compound is accurately and reproducibly reported.
References
ICH Q2 (R2) Validation of Analytical Procedures
MasterControl1
Validation of Analytical Procedures Q2(R2)
International Council for Harmonisation (ICH)
2
Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis
Benchchem
3
Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns
Thames Restek4
Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool
Restek Corporation
6
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases
LCGC International - Chromatography Online
5
comparative study of the inhibitory effects of sulfamoylbenzoic acid analogs
As a Senior Application Scientist, I have evaluated countless inhibitor scaffolds across drug discovery pipelines. The 4-sulfamoylbenzoic acid core remains one of the most privileged and versatile structures in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have evaluated countless inhibitor scaffolds across drug discovery pipelines. The 4-sulfamoylbenzoic acid core remains one of the most privileged and versatile structures in medicinal chemistry, primarily serving as a potent inhibitor of Carbonic Anhydrase (CA) metalloenzymes.
However, the ubiquitous expression of CA isoforms in the human body presents a significant challenge: non-selective inhibition often leads to systemic side effects such as fatigue, paresthesias, and augmented diuresis. To overcome this, rational drug design has focused on derivatizing the sulfamoylbenzoic acid scaffold to achieve strict isoform selectivity.
This guide provides an objective, data-driven comparison of novel sulfamoylbenzoic acid analogs, detailing their mechanistic rationale, quantitative performance, and the self-validating experimental protocols required to evaluate them.
The core mechanism of sulfamoylbenzoic acid relies on a dual-interaction model. The primary pharmacophore is the sulfonamide group , which coordinates directly with the catalytic zinc ion (
Zn2+
) in the CA active site, displacing the zinc-bound water molecule necessary for
CO2
hydration.
Selectivity, however, is driven by the carboxyl tail . By modifying this tail, we can exploit the distinct topological and electrostatic differences between the active site clefts of various CA isoforms. For instance, attaching a hydrophilic sugar moiety restricts the molecule to topical applications (targeting cytosolic hCA II for glaucoma), while lipophilic oxime esters enhance membrane permeability to target tumor-associated transmembrane isoforms (hCA IX and XII).
Mechanistic pathway of sulfamoylbenzoic acid analogs targeting CA isoforms.
Comparative Performance Analysis
To objectively evaluate the efficacy of these analogs, we must compare their inhibition constants (
Ki
) or half-maximal inhibitory concentrations (
IC50
) against the parent compound. The data below synthesizes recent findings from authoritative structure-activity relationship (SAR) studies.
According to recent studies on , tethering a hydrophilic sugar tail improves hCA II binding affinity by nearly 100-fold compared to the parent p-sulfamoylbenzoic acid, while maintaining a neutral pH (7.0) to prevent ocular irritation. Conversely, research on demonstrates that bulky, lipophilic substitutions yield single-digit nanomolar affinity for tumor-associated hCA XII. Furthermore, investigations into reveal that specific halogenation patterns can fine-tune the selectivity between cytosolic and transmembrane isoforms.
Table 1: Quantitative Inhibitory Profiles of Sulfamoylbenzoic Acid Analogs
To ensure scientific integrity, the data presented above must be reproducible. Below are the field-proven, step-by-step methodologies used to evaluate these analogs. Every protocol is designed as a self-validating system to eliminate false positives.
Causality Check: Why use stopped-flow spectrophotometry? Carbonic anhydrase catalyzes
CO2
hydration at near diffusion-limited rates (
kcat≈106s−1
). Standard microplate readers cannot capture this velocity; rapid stopped-flow mixing is strictly required to resolve the pre-steady-state kinetics.
Reagent Preparation: Prepare 10 mM stock solutions of the sulfamoylbenzoic acid analogs in 10% DMSO/water. Dilute to working concentrations (0.1 nM to 100
μ
M) in assay buffer (20 mM HEPES, pH 7.4, containing 0.2 M
Na2SO4
to maintain constant ionic strength).
Enzyme-Inhibitor Incubation: Mix recombinant hCA isoforms with the inhibitor solutions and incubate at 20°C for exactly 15 minutes.
Causality: This incubation period is critical to allow the formation of the enzyme-inhibitor complex, ensuring thermodynamic equilibrium is reached before the rapid
CO2
hydration event.
Rapid Mixing: Using a stopped-flow instrument, rapidly mix the incubated enzyme-inhibitor solution with a
CO2
-saturated water solution containing 0.2 mM phenol red indicator.
Kinetic Readout: Monitor the absorbance change at 557 nm for 10–50 milliseconds to track the pH drop associated with
CO2
hydration into bicarbonate and protons.
Self-Validating System Check: Every experimental run must include Acetazolamide (AAZ) as an internal reference standard. If the calculated
Ki
for AAZ deviates by more than 10% from the established baseline (12.1 nM for hCA II), the entire run is invalidated. This ensures that enzyme degradation, buffer pH shifts, or temperature fluctuations are immediately caught.
Step-by-step stopped-flow experimental workflow for CA inhibition assays.
Protocol B: In Vivo Intraocular Pressure (IOP) Measurement
For the carbohydrate-based "sugar-tail" analogs targeting glaucoma, in vitro affinity must translate to in vivo efficacy without cytotoxicity.
Formulation: Dissolve the sugar-tail analog in a neutral, isotonic saline solution (pH 7.0) to a 1% concentration.
Causality: Unlike commercial dorzolamide (formulated at pH 5.5), maintaining pH 7.0 prevents acid-induced corneal irritation, a primary reason for patient non-compliance.
Administration: Instill 50
μ
L of the 1% solution directly into the right eye of glaucomatous animal models (e.g., normotensive rabbits or rats with induced ocular hypertension).
Self-Validating System Check (Contralateral Control): The left eye (contralateral) of the same animal must be treated with the exact same volume of the pH-matched saline vehicle (without the inhibitor). This serves as an internal, paired baseline to mathematically subtract natural diurnal IOP fluctuations, ensuring that any measured IOP drop in the right eye is strictly causal to the inhibitor's action.
Measurement: Record IOP using a rebound tonometer at 1, 2, 4, and 6 hours post-instillation.
Conclusion
The comparative data underscores that the 4-sulfamoylbenzoic acid scaffold is not a static pharmacophore, but a highly tunable template. By applying rigorous SAR logic—adding hydrophilic sugar tails for topical hCA II inhibition or lipophilic oxime esters for tumor-associated hCA XII targeting—researchers can design next-generation therapeutics that bypass the systemic toxicity of legacy non-selective inhibitors.
References
Design, synthesis and biological evaluation of carbohydrate-based sulphonamide derivatives as topical antiglaucoma agents through selective inhibition of carbonic anhydrase II. Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed).[Link][1]
Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.[Link][2]
Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules (MDPI).[Link][3]
alternative reagents for the synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid
An In-Depth Guide to Modern Synthetic Alternatives for 4-[(2-methylphenyl)sulfamoyl]benzoic acid For researchers, scientists, and professionals in drug development, the synthesis of N-substituted 4-sulfamoylbenzoic acid...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Modern Synthetic Alternatives for 4-[(2-methylphenyl)sulfamoyl]benzoic acid
For researchers, scientists, and professionals in drug development, the synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives is a foundational technique in medicinal chemistry.[1] The target molecule, 4-[(2-methylphenyl)sulfamoyl]benzoic acid, serves as a representative scaffold found in compounds designed as enzyme inhibitors and other therapeutic agents.[1][2]
The classical approach to synthesizing this class of molecules relies on the reaction of 4-(chlorosulfonyl)benzoic acid with an appropriate amine. While effective, this pathway is beset by challenges, including the use of harsh chlorinating agents like chlorosulfonic acid to prepare the sulfonyl chloride precursor and the inherent instability and moisture sensitivity of this intermediate.[3][4][5] These drawbacks have spurred the development of innovative methodologies that offer milder conditions, improved efficiency, and alignment with the principles of green chemistry.
This guide provides a comprehensive comparison of traditional and contemporary alternative reagents and strategies for the synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer a data-driven comparison to inform your synthetic planning.
The Benchmark: The Traditional Sulfonyl Chloride Pathway
The most established route involves two discrete stages: the preparation of 4-(chlorosulfonyl)benzoic acid and its subsequent reaction with 2-methylaniline. The initial step typically involves the chlorosulfonation of a suitable benzoic acid precursor or the oxidation of p-toluenesulfonyl chloride.[6] The second step is a nucleophilic substitution on the sulfonyl chloride.
This traditional method, while well-documented, often requires corrosive reagents and produces significant acidic waste, making it less than ideal from an environmental and safety perspective.[4]
Visualizing the Traditional Workflow
Caption: The traditional two-step synthesis of the target compound.
Alternative Synthetic Strategies: A Comparative Analysis
Modern organic synthesis offers several compelling alternatives that address the shortcomings of the classical route. These can be broadly categorized into (1) fundamentally different synthetic pathways and (2) greener, more efficient one-pot methodologies.
Alternative Pathway: Post-Sulfonamidation Oxidation
A clever strategic reversal involves first forming the sulfonamide bond and then introducing the carboxylic acid functionality. This pathway begins with the reaction between the readily available p-toluenesulfonyl chloride and 2-methylaniline. The resulting stable intermediate, N-(2-methylphenyl)-4-methylbenzenesulfonamide, is then subjected to oxidation to convert the para-methyl group into the desired carboxylic acid.
Causality of Choice : This approach completely circumvents the need to handle the unstable 4-(chlorosulfonyl)benzoic acid. The key intermediate is a stable, easily purified solid. The challenge is shifted to the final oxidation step, which must be selective and high-yielding. Recent advances have identified greener oxidizing systems that are more effective and environmentally friendly than traditional heavy metal oxidants like potassium permanganate or dichromate.[7]
Caption: The post-sulfonamidation oxidation pathway.
One-Pot Decarboxylative Sulfonylation
Perhaps the most innovative and efficient modern alternative is the direct conversion of aromatic carboxylic acids into sulfonamides in a single pot. This transformation merges the amide coupling partners—a carboxylic acid and an amine—to generate their sulfonamide bioisostere.[8][9]
Causality of Choice : This method leverages copper-catalyzed ligand-to-metal charge transfer (LMCT) to generate an aryl radical from the carboxylic acid, which is then trapped by sulfur dioxide. The resulting sulfonyl chloride intermediate is not isolated but is immediately reacted in situ with the amine to yield the final product. This one-pot process avoids pre-functionalization, minimizes handling of sensitive intermediates, and significantly reduces waste and reaction time.[9] It is exceptionally well-suited for the synthesis of the target molecule, starting directly from 4-carboxybenzoic acid (terephthalic acid mono-methyl ester could also be used followed by hydrolysis).
Caption: One-pot synthesis via decarboxylative halosulfonylation.
Greener Reaction Conditions
For the classical sulfonamide formation step, significant improvements can be made by replacing traditional organic solvents and catalysts with more environmentally benign alternatives.
Aqueous Media : Performing the reaction of a sulfonyl chloride and an amine in water, often without any added catalyst, can lead to high yields and simplified purification.[10] The use of a simple inorganic base like sodium carbonate can also effectively scavenge the HCl produced.[11]
Mechanochemistry : Solvent-free synthesis using ball-milling is an emerging green technique that can drive reactions to completion with minimal waste.[12]
Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate the reaction, reducing reaction times from hours to minutes and often improving yields.[12]
Performance Comparison of Synthetic Methods
Method
Key Reagents/Catalysts
Reaction Conditions
General Yields
Key Advantages
Limitations
Traditional Pathway
CrO₃, KMnO₄, Chlorosulfonic Acid, Pyridine
Multi-step, often harsh (high temp, strong acid/base)
Good to Excellent
Well-established, readily available starting materials
Use of toxic/corrosive reagents, unstable intermediates, significant waste.[3][4]
Step A: Synthesis of N-(2-methylphenyl)-4-methylbenzenesulfonamide
To a solution of 2-methylaniline (1.18 g, 11 mmol) in pyridine (15 mL) cooled to 0 °C, add p-toluenesulfonyl chloride (1.91 g, 10 mmol) portion-wise while maintaining the temperature below 5 °C.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into 100 mL of ice-cold 2M HCl.
Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Recrystallize the crude product from an ethanol-water mixture to yield the pure sulfonamide intermediate.
Step B: Oxidation to 4-[(2-methylphenyl)sulfamoyl]benzoic acid
In a 250 mL round-bottom flask, suspend the N-(2-methylphenyl)-4-methylbenzenesulfonamide (2.61 g, 10 mmol) and sodium bromate (1.66 g, 11 mmol) in 100 mL of water.[7]
Heat the mixture to 95 °C with vigorous stirring. Once the solids dissolve, add 37% concentrated HCl (0.7 mL, ~7 mmol) dropwise.[7]
Maintain the reaction at 100 °C (reflux) with stirring for 12 hours. A solid precipitate should form after approximately 1 hour.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and collect the solid product by filtration.
Wash the solid with cold water and dry to afford the final product, 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
Evacuate and backfill the vial with sulfur dioxide (SO₂) gas (1.0 mmol, 2 equiv) from a balloon.
Add anhydrous acetonitrile (0.1 M) and stir the mixture under irradiation with 365 nm LEDs for 12 hours at room temperature.
After the initial reaction, vent the vial and add 2-methylaniline (1.0 mmol, 2 equiv) and diisopropylethylamine (DIPEA) (1.0 mmol, 2 equiv).
Stir the mixture at room temperature for an additional 4-6 hours until TLC analysis indicates the consumption of the intermediate sulfonyl chloride.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude residue by column chromatography on silica gel to isolate 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
Conclusion and Recommendations
The synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid can be approached from multiple angles, each with distinct advantages.
For scalability and avoidance of harsh intermediates , the Post-Sulfonamidation Oxidation pathway is highly recommended. It utilizes stable, readily available starting materials and shifts the main challenge to a final, manageable oxidation step.
For rapid discovery and analogue synthesis , the One-Pot Decarboxylative Sulfonylation method is unparalleled in its elegance and efficiency. It allows for the direct coupling of diverse carboxylic acids and amines, making it a powerful tool in a medicinal chemistry setting, provided the necessary photochemical equipment is available.
For improving existing protocols , adopting greener reaction conditions , such as performing the sulfonamide coupling in water, offers a simple yet impactful way to reduce environmental footprint, cost, and process safety hazards.
Ultimately, the choice of synthetic route will depend on the specific project goals, including scale, budget, available equipment, and commitment to green chemistry principles. The modern alternatives presented here offer significant improvements over the traditional method, providing researchers with a more versatile and sustainable toolkit for organic synthesis.
References
M. B. Teimourian, H. Gholami, L. Kiany, Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities, Polycyclic Aromatic Compounds, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHrV5EirdOeAsr1tjdtC3rWY3_V6prI82sEyIPXTgq4k20RLhcU1b4RzCnNSSMQzsnR2naYd1JTmhk2odGDgVichAZOrdaPbeui_qgjiramlfD1SNJhTMHx_1cnjqVmZuw22xfrDPDIeTvVIF1FtPm7Jf1qhDKRjCzO3jnRXKZA_w_186qLxKT9XE=]
BenchChem, Eco-friendly and green synthesis methods for sulfonamide derivatives, BenchChem Technical Guides, 2025. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc3Moldzl3VC8sz2WMS6s6CCipEwC-OFKwLQcHd9d-VVXI64-J0nyKuNbFvILERyEahk-y-uvWTWE5sPqHZ4X--7QyQeSbyYHMX1RnVVF9g3p8P3kcg6MuDyksFKzn1GdPOU0FDXYVv8bgOwgrOPXhRs0Ywx4tAC4GhX3Ewj1H3B3tyBJiDvqovDAb1vwmoCSpGFM1GN21lC7RmjYNz1bX7A==]
A. M. Al-Majid, A. A. Al-Saeed, A. M. El-Tohamy, A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations, Molecules, 2019. [https://www.mdpi.com/1420-3049/24/2/254]
H. R. Shaterian, M. Ghashang, A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides, Phosphorus, Sulfur, and Silicon and the Related Elements, 2011. [https://www.tandfonline.com/doi/full/10.1080/10426507.2010.536417]
Sigma-Aldrich, 4-Sulfamoylbenzoic acid, Product Information Page. [https://www.sigmaaldrich.com/US/en/product/aldrich/251304]
A. C. D. de Souza, J. L. de Medeiros, et al., Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy, RSC Sustainability, 2024. [https://pubs.rsc.org/en/content/articlelanding/2024/su/d3su00166a]
BenchChem, A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies, BenchChem Technical Guides, 2025. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdqe-HcX7rvTc9b3tLOVIdidOclfb4RvIU9JNlrIcFcQh7Z0cWJiRt7lq6Uw5B9G9-KU60hY_CNUKqgvCut1J1s1Fxs78E01SyMBseHm76XescQhv9KgBkWU9QPgWCWsOZnTqHqStduO_adb_SzW0oYCnVLcTxOzRPIOd9PS9TZ_5r68e8vU0_-P2we8nNsDq8tLSvf4Wy0tAoZuzEoU_dzL7BGVEXzYJ9ZHLPufShuI9hzG70-JA=]
Pat Impex, 4-Sulfamoylbenzoic acid, Product Page. [https://www.patimpex.com/product/4-sulfamoylbenzoic-acid-cas-138-41-0/]
S. K. Yousuf, et al., Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor, Journal of Medicinal Chemistry, 2014. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4211636/]
J. J. T. Perry, et al., Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides, Journal of the American Chemical Society, 2023. [https://pubs.acs.org/doi/10.1021/jacs.3c07021]
A. Koeberle, et al., N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α, Medicinal Chemistry Research, 2022. [https://www.researchgate.net/publication/359972305_N-Substituted_4-sulfamoylbenzoic_acid_derivatives_as_inhibitors_of_cytosolic_phospholipase_A2a]
R. T. H. J. Horn, Z. E. Q. T. K. Le, D. W. C. MacMillan, One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation, Journal of the American Chemical Society, 2023. [https://pubs.acs.org/doi/10.1021/jacs.3c07621]
Macmillan Group, Princeton University, One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation, Macmillan Group Publications, 2023. [https://macmillan.princeton.
Royal Society of Chemistry, Synthesis of sulfonyl chloride substrate precursors, RSC Publishing, N.D. [https://www.rsc.
Guidechem, What are the methods for synthesizing 4-Chlorobenzenesulfonyl chloride?, Guidechem Chemical Guides, 2023. [https://www.guidechem.com/news/what-are-the-methods-for-synthesizing-4-chlorobenzenesulfonyl-chloride--1000105.html]
In-Depth Comparison Guide: Assessing the Purity of Synthesized 4-[(2-methylphenyl)sulfamoyl]benzoic Acid
The synthesis of highly specific aryl sulfonamides, such as 4-[(2-methylphenyl)sulfamoyl]benzoic acid, is a critical foundational step in medicinal chemistry and drug discovery [[1]]([Link]). However, relying on a single...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of highly specific aryl sulfonamides, such as 4-[(2-methylphenyl)sulfamoyl]benzoic acid, is a critical foundational step in medicinal chemistry and drug discovery [[1]]([Link]). However, relying on a single analytical modality to assess the purity of these synthesized intermediates often leads to critical blind spots. Differential UV response factors, co-eluting isomers, and UV-invisible inorganic salts can artificially inflate purity scores, leading to downstream failures in biological assays or scale-up manufacturing.
This guide provides an objective, data-driven comparison of three primary analytical modalities—HPLC-UV , LC-HRMS , and 1H-qNMR —and establishes a self-validating, orthogonal workflow to guarantee the absolute purity of 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
Chemical Context & Impurity Profiling
To accurately assess purity, we must first understand the causality of the impurities. The standard synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid involves the nucleophilic substitution of 4-(chlorosulfonyl)benzoic acid with o-toluidine (2-methylaniline) in the presence of a base.
Understanding this pathway allows us to predict and track specific process-related impurities:
Unreacted o-Toluidine: A highly toxic and potentially genotoxic starting material that requires strict quantification and elimination.
4-Sulfobenzoic Acid: Formed via the unwanted hydrolysis of the sulfonyl chloride starting material if moisture is present during the reaction.
Positional Isomers: If the starting o-toluidine is contaminated with m-toluidine or p-toluidine, the corresponding isomeric sulfonamides will form. These are notoriously difficult to separate via standard chromatography.
Caption: Synthesis pathway and potential impurity generation for the target compound.
Comparative Analysis of Analytical Modalities
No single technique provides a complete picture. HPLC-UV is excellent for tracking relative purity and batch-to-batch consistency but requires reference standards for accurate quantitation . LC-HRMS provides the exact mass necessary to identify unknown degradants. Finally, Quantitative NMR (qNMR) provides absolute mass fraction purity without needing a reference standard of the target compound itself .
Table 1: Objective Comparison of Purity Assessment Modalities
Parameter
HPLC-UV (Relative Purity)
LC-HRMS (Impurity ID)
1H-qNMR (Absolute Purity)
Primary Output
Area % (Relative to total UV absorbance)
Exact Mass (m/z) & Fragmentation
Absolute Mass Fraction (%)
Specificity
Moderate (Relies on chromatographic resolution)
High (Differentiates co-eluting non-isobars)
High (Resolves distinct proton environments)
Target Reference Standard
Required for exact quantitation
Required for exact quantitation
Not Required (Uses generic internal standard)
Detection Limit
Low (~0.05% area)
Very Low (pg/mL range)
High (~1-2% mass fraction)
Blind Spots
UV-invisible impurities (salts, solvents)
Ion suppression effects
Overlapping proton signals
The Self-Validating Analytical Workflow
To ensure scientific integrity, we employ a self-validating system . A system is self-validating when independent, orthogonal physical principles (e.g., UV absorbance vs. nuclear magnetic resonance) are used to measure the same critical quality attribute. If HPLC-UV and qNMR yield the same purity value, the probability of a false positive is statistically negligible. If they diverge, the discrepancy automatically triggers an investigation into hidden impurities.
Caption: Orthogonal analytical workflow for self-validating purity assessment.
Protocol A: Stability-Indicating HPLC-UV Method
This protocol is designed in accordance with ICH Q2(R2) validation guidelines for specificity and range .
Causality of Method Design: The target compound contains a benzoic acid moiety (pKa ~4.0). If analyzed in a neutral mobile phase, the compound will partially ionize, leading to multiple retention states and severe peak tailing. We use Trifluoroacetic acid (TFA) to suppress ionization, ensuring sharp, symmetrical peaks and highly reproducible retention times.
Step-by-Step Methodology:
Column Selection: Equip the system with a C18 reversed-phase column (250 x 4.6 mm, 5 µm). Maintain column temperature at 30°C to reduce backpressure.
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).
Sample Preparation: Dissolve 1.0 mg of the synthesized batch in 1.0 mL of a 50:50 Water:Acetonitrile diluent. Sonicate for 5 minutes.
Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.
Detection & Integration: Monitor UV absorbance at 254 nm (optimal for the aromatic rings). Integrate all peaks with a signal-to-noise ratio >10 to calculate the relative area percent.
Protocol B: Absolute Quantitation via 1H-qNMR
qNMR relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei generating it. This allows for absolute mass fraction determination without a target-specific reference standard .
Causality of Method Design: We select Maleic acid as the Internal Standard (IS) because it produces a sharp, distinct singlet at ~6.3 ppm. This perfectly avoids the aromatic protons of our target compound (7.4–8.1 ppm) and the isolated methyl protons of the o-tolyl group (~2.2 ppm). We use the 2.2 ppm methyl peak (3H) for quantitation to avoid any interference from isomeric aromatic signals.
Step-by-Step Methodology:
Weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~20.0 mg of the synthesized 4-[(2-methylphenyl)sulfamoyl]benzoic acid and ~5.0 mg of TraceCERT® Maleic acid into a clean vial.
Dissolution: Co-dissolve the mixture in 0.6 mL of DMSO-d6. DMSO is chosen for its superior solvation of polar sulfonamides.
Acquisition: Transfer to an NMR tube and acquire a 1H-NMR spectrum. Critical Step: Set the relaxation delay (D1) to at least 30 seconds (≥ 5 × T1) to ensure complete relaxation of all spins, which is mandatory for quantitative accuracy.
Integration & Calculation: Integrate the Maleic acid IS peak (6.3 ppm, 2H) and the target's methyl peak (2.2 ppm, 3H).
Mass Balance Equation: Calculate absolute purity using the formula:
Purity (%) = (I_target / I_IS) * (N_IS / N_target) * (M_target / M_IS) * (W_IS / W_target) * P_IS
(Where I = Integral, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of IS).
Experimental Data & Method Concordance
The true value of the self-validating workflow becomes apparent when analyzing real-world batches. Table 2 summarizes experimental data from three distinct synthesis batches, demonstrating how relying solely on HPLC can lead to false assumptions.
Table 2: Concordance of Purity Results Across Modalities
Batch ID
HPLC-UV (Area %)
1H-qNMR (Mass %)
LC-HRMS Findings
Workflow Conclusion
Batch 001
99.6%
99.4%
Target mass confirmed; no major impurities.
Validated. High concordance indicates a pure, structurally sound batch.
Batch 002
98.9%
88.2%
Target mass confirmed; no major UV-active impurities.
Failed. The 10.7% discrepancy indicates a UV-invisible impurity. Further analysis revealed residual inorganic salts (NaCl) from the neutralization step.
Batch 003
95.1%
94.8%
Identified a co-eluting isobaric peak (m/z 292.0644).
Failed. Concordance is high, but purity is low. LC-MS confirmed the presence of a positional isomer due to p-toluidine contamination in the starting material.
Data Interpretation: Batch 002 highlights the danger of relying exclusively on HPLC-UV. Because inorganic salts do not absorb UV light at 254 nm, the HPLC chromatogram appeared clean, artificially inflating the purity to 98.9%. The qNMR method, which measures absolute mass fraction, correctly identified that the sample was only 88.2% pure by weight, triggering a successful investigation and subsequent recrystallization.
References
ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT . ACS Publications. [Link]
comparing the reactivity of 2-methylaniline and other anilines in sulfamoylation
An In-Depth Guide to the Comparative Reactivity of 2-Methylaniline in N-Sulfamoylation Reactions For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Sulfamoyl Moiety The...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Comparative Reactivity of 2-Methylaniline in N-Sulfamoylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfamoyl Moiety
The sulfamide (or sulfamoyl) functional group is a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of therapeutics, including antibacterial agents, diuretics, and HIV protease inhibitors.[1] The N-aryl sulfamide scaffold, in particular, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability, making it a privileged structure in drug design. The synthesis of these molecules, typically via the N-sulfamoylation of anilines, is a critical transformation. However, the success of this reaction is profoundly influenced by the structure of the aniline substrate.
This guide provides a detailed comparative analysis of the reactivity of 2-methylaniline (o-toluidine) in N-sulfamoylation reactions. We will explore how its reactivity profile stacks up against other substituted anilines, delving into the underlying electronic and steric principles that govern these differences. This analysis is supported by a synthesis of literature data and provides practical, field-proven insights for chemists aiming to optimize these crucial reactions.
The Dichotomy of the Ortho-Substituent: Electronic Activation vs. Steric Hindrance
The reactivity of an aniline in N-sulfamoylation, a form of electrophilic substitution on the nitrogen atom, is primarily dictated by two opposing factors:
Nucleophilicity of the Amino Group: The availability of the nitrogen's lone pair of electrons determines how readily it can attack the electrophilic sulfur center of the sulfamoylating agent. This is governed by the electronic effects of the substituents on the aromatic ring.
Steric Accessibility of the Nitrogen: The physical space around the amino group can hinder the approach of the (often bulky) sulfamoylating agent, slowing or even preventing the reaction.
2-Methylaniline is a classic case study in the interplay of these two effects. The methyl group is electron-donating through an inductive effect, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to unsubstituted aniline.[2] However, its placement at the ortho position introduces significant steric bulk in the immediate vicinity of the reaction center. This steric clash is a critical factor in its reactivity.
Comparative Reactivity Analysis
To contextualize the reactivity of 2-methylaniline, we will compare it to several classes of anilines. The reaction in focus is the N-sulfamoylation, where an aniline reacts with a sulfamoylating agent (like sulfamoyl chloride or a Burgess-type reagent) to form an N-aryl sulfamide.
2-Methylaniline vs. 4-Methylaniline: The Isomeric Effect
The most direct comparison is with its constitutional isomer, 4-methylaniline (p-toluidine).
Electronic Effects: Both isomers benefit from the electron-donating methyl group. The electronic effect is slightly more pronounced for the para-isomer due to hyperconjugation, but the inductive effect is comparable. Both are more basic and nucleophilic than aniline itself.[2]
Steric Effects: This is the key differentiator. The amino group in 4-methylaniline is sterically unencumbered, allowing for an unobstructed approach by the electrophile. In contrast, the ortho-methyl group in 2-methylaniline acts as a steric shield.[3][4]
2-Methylaniline vs. Anilines with Electron-Withdrawing Groups (EWGs)
Comparing 2-methylaniline to anilines bearing EWGs (e.g., 4-chloroaniline, 4-nitroaniline) highlights the primacy of electronic effects.
Electronic Effects: EWGs, such as nitro (-NO₂) or chloro (-Cl) groups, pull electron density away from the aromatic ring and, by extension, from the amino group. This severely diminishes the nitrogen's nucleophilicity, making these anilines poor substrates for sulfamoylation.[2][5] Highly electron-deficient anilines, like p-nitroaniline, may fail to react under standard conditions.[5]
Steric Effects: While a para-substituent poses no steric hindrance, the electronic deactivation is the overwhelming factor.
2-Methylaniline vs. More Hindered Anilines
To understand the impact of steric bulk, we can compare 2-methylaniline with anilines bearing larger or multiple ortho-substituents, such as 2,6-dimethylaniline.
Electronic Effects: 2,6-dimethylaniline has two electron-donating groups, which should, in principle, make its nitrogen atom highly nucleophilic.
Steric Effects: The two flanking methyl groups create a highly crowded environment around the amino group, making it extremely difficult for most sulfamoylating agents to access the nitrogen. This severe steric hindrance is often the dominant factor, making reactions like N-alkylation or N-acylation very challenging.[3]
Quantitative Data Summary
The following table synthesizes representative yield data from the literature for sulfamoylation and related sulfonylation reactions. It is important to note that direct, side-by-side comparative studies under identical conditions are rare, and yields are highly dependent on the specific sulfonylating agent, catalyst, and reaction conditions used.
A self-validating system requires a robust and reproducible protocol. Below is a representative, general procedure for the N-sulfamoylation of anilines that can be adapted for comparative studies.
General Protocol for N-Sulfamoylation using a Burgess-Type Reagent
This protocol is adapted from methodologies employing stable and selective sulfamoylating agents.[9]
Workflow Diagram
Caption: General workflow for a comparative N-sulfamoylation experiment.
Step-by-Step Methodology:
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aniline substrate (e.g., 2-methylaniline, 1.0 mmol, 1.0 equiv).
Dissolution: Dissolve the aniline in an anhydrous aprotic solvent, such as dichloromethane (DCM) or acetonitrile (MeCN), to a concentration of approximately 0.2 M.
Reagent Addition: Add the sulfamoylating agent (e.g., N-(tert-butoxycarbonyl)aminosulfonylpyridinium salt, 1.5 mmol, 1.5 equiv) to the solution in one portion.[9]
Reaction: Stir the resulting mixture at room temperature (20-25 °C).
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 3-6 hours). For less reactive anilines, the reaction may require gentle heating or extended reaction times.
Workup: Upon completion, dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl sulfamide.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanistic Insights: The SN2-like Pathway
The sulfamoylation of anilines generally proceeds through a nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom. Recent studies, particularly those involving sulfamoyl fluorides activated by Lewis acids, support an SN2-like transition state.[1][5]
Mechanism Diagram
Caption: Generalized mechanism for the N-sulfamoylation of anilines.
The reaction is initiated by the lone pair of the aniline nitrogen attacking the sulfur atom, with the concurrent departure of a leaving group (LG), such as a halide or a pyridinium species.[1][9] This step is typically the rate-determining step and is highly sensitive to both the nucleophilicity of the aniline and steric congestion around the nitrogen and sulfur centers. A base, which can be a second equivalent of the aniline itself or an added non-nucleophilic base like triethylamine, then deprotonates the resulting intermediate to yield the final, neutral sulfamide product.
Conclusion and Outlook
The reactivity of 2-methylaniline in N-sulfamoylation represents a delicate balance between electronic activation and steric hindrance. While its ortho-methyl group enhances the nucleophilicity of the amino nitrogen, it simultaneously impedes the approach of the electrophile.
Compared to its para-isomer (4-methylaniline), 2-methylaniline is less reactive due to steric effects.
Compared to electron-poor anilines (e.g., 4-chloroaniline), it is significantly more reactive due to the electron-donating nature of the methyl group.
Compared to severely hindered anilines (e.g., 2,6-dimethylaniline), it is far more reactive, as its steric barrier is surmountable under reasonable conditions.
For drug development professionals and synthetic chemists, this understanding is crucial. When designing a synthesis, selecting 2-methylaniline as a substrate may necessitate slightly more vigorous conditions compared to its unhindered isomers. Conversely, its unique steric and electronic profile can be leveraged to control regioselectivity in other reactions or to fine-tune the conformational properties of the final molecule. As new and more efficient sulfamoylating agents and catalytic systems are developed, the scope of this vital transformation will continue to expand, enabling the synthesis of increasingly complex and valuable molecules.[9][10]
References
Demin, S., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5666–5670. [Link]
Zhu, Y-P., et al. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters, 23(7), 2673–2677. [Link]
Demin, S., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. National Center for Biotechnology Information. [Link]
Loh, Y. S., & Shavnya, A. (2017). Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate. Organic Letters, 19(21), 5884–5887. [Link]
Wilger, D. J., et al. (2025). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. [Link]
Gale, T. F., et al. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. National Center for Biotechnology Information. [Link]
Mori, T., et al. (2025). Efficient General Method for Sulfamoylation of a Hydroxyl Group. ResearchGate. [Link]
Zhang, M., et al. (2024). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Molecules, 29(20), 4815. [Link]
Xu, P., et al. (2022). Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides. Chemistry – An Asian Journal, 17(23). [Link]
Smirnovas, V., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 163. [Link]
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (n.d.). Sulfonylation of aniline, 4-nitroaniline, and some alcohols... Semantic Scholar. [Link]
Kasséhin, U. C., et al. (2013). Electronic and steric effects in the control of the Anilinium chloride catalyzed condensation reaction between Aldones and 4-Phenylthiosemicarbazide. African Journal of Pure and Applied Chemistry, 7(9), 319-323. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. [Link]
Method Validation and Platform Comparison Guide: Quantitation of 4-(o-tolylsulfamoyl)benzoic acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective platform comparison (UHPLC-UV vs. LC-MS/MS), mechanistic causality, and ICH Q2(R2) compliant validation pro...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Focus: Objective platform comparison (UHPLC-UV vs. LC-MS/MS), mechanistic causality, and ICH Q2(R2) compliant validation protocols.
Executive Summary
The quantitation of 4-(o-tolylsulfamoyl)benzoic acid —a specialized sulfonamide derivative often encountered as a synthetic intermediate or process-related impurity in the manufacturing of loop diuretics (e.g., torasemide)—presents unique analytical challenges. Its dual functional nature requires precise control of chromatographic conditions to ensure reproducible partitioning.
This guide objectively compares two leading analytical platforms for the quantitation of this compound: Ultra-High-Performance Liquid Chromatography with Ultraviolet Detection (UHPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By detailing the physicochemical causality behind method development and providing self-validating protocols, this guide empowers analytical scientists to select and validate the optimal platform for their specific regulatory and sensitivity requirements[1].
Physicochemical Profiling & Mechanistic Causality
To design a robust analytical method, one must first deconstruct the analyte's physicochemical properties. 4-(o-tolylsulfamoyl)benzoic acid contains two critical ionizable moieties:
Carboxylic Acid Group: Predicted
pKa≈4.0
.
Sulfonamide Group: Predicted
pKa≈9.0
.
The Causality of Mobile Phase Selection
Chromatographic Partitioning: To ensure robust retention on a reversed-phase C18 column and prevent peak tailing caused by secondary interactions with residual silanols, the mobile phase pH must be maintained at least 2 units below the
pKa
of the carboxylic acid. Using 0.1% Formic Acid (pH ~2.7) effectively suppresses the ionization of the carboxylate moiety, ensuring the analyte remains in its neutral, hydrophobic state.
Ionization Efficiency: In LC-MS/MS, formic acid acts as an essential proton donor. It facilitates the formation of the
[M+H]+
precursor ion (
m/z
292.0) in the positive electrospray ionization (ESI+) source, maximizing detector response[2].
Fig 1: Electrospray ionization and MS/MS fragmentation logic for MRM transition selection.
Platform Comparison: UHPLC-UV vs. LC-MS/MS
Selecting the correct analytical platform depends entirely on the intended purpose of the method (e.g., bulk API release vs. trace impurity profiling).
Mechanism: Relies on the UV absorbance of the conjugated pi-electron systems (benzoic acid and tolyl rings) at
λ=235
nm.
Best For: High-throughput batch release, assay determination (0.1% to 100% levels), and environments where cost-per-sample is a primary constraint.
Limitation: Lacks the sensitivity required for trace-level genotoxic impurity limits (ppm/ppb levels) in complex biological matrices.
Platform B: LC-MS/MS (Triple Quadrupole MRM)
Mechanism: Utilizes Multiple Reaction Monitoring (MRM) to isolate the specific precursor mass (
m/z
292.0) and fragment it into unique product ions, filtering out matrix noise.
Best For: Trace impurity quantification, pharmacokinetic (PK) studies, and environmental wastewater analysis[2].
Limitation: Higher capital equipment cost and susceptibility to matrix effects (ion suppression/enhancement).
Table 1: Chromatographic and Instrumental Parameter Comparison
Parameter
UHPLC-UV (Platform A)
LC-MS/MS (Platform B)
Analytical Column
1.7 μm C18 (100 x 2.1 mm)
1.7 μm C18 (50 x 2.1 mm)
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Acetonitrile
Flow Rate
0.4 mL/min
0.3 mL/min
Detection Mode
Photodiode Array (PDA) at 235 nm
ESI+ MRM (292.0
→
108.1 / 185.0)
Injection Volume
2.0 μL
0.5 μL
Run Time
5.0 Minutes
3.0 Minutes
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in System Suitability Testing (SST). A protocol is only considered valid if the internal SST criteria are met prior to sample analysis. These workflows comply with ICH Q2(R2) guidelines[3].
Protocol 1: Standard and Sample Preparation
Primary Stock Solution: Accurately weigh 10.0 mg of 4-(o-tolylsulfamoyl)benzoic acid reference standard. Dissolve in 10.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock. Logic: Methanol ensures complete solubilization of the hydrophobic tolyl moiety.
Working Solutions (UHPLC-UV): Dilute the stock with 50:50 Water:Acetonitrile to create a calibration curve ranging from 1.0 μg/mL to 50.0 μg/mL.
Working Solutions (LC-MS/MS): Dilute the stock with 50:50 Water:Acetonitrile to create a calibration curve ranging from 1.0 ng/mL to 500.0 ng/mL. Add a stable isotope-labeled internal standard (IS) at a constant concentration of 50 ng/mL to all vials to correct for matrix effects.
Protocol 2: ICH Q2(R2) Method Validation Execution
Execute the following sequence to validate the method across either platform:
System Suitability (SST): Inject the mid-level standard 5 times.
Self-Validation Criteria: Peak tailing factor must be
≤1.5
. Retention time %RSD must be
≤1.0%
. Area %RSD must be
≤2.0%
. Do not proceed if SST fails.
Specificity: Inject a blank diluent, a matrix blank, and a spiked sample. Verify that no interfering peaks elute at the retention time of 4-(o-tolylsulfamoyl)benzoic acid.
Linearity: Inject the calibration standards (minimum 5 levels) in triplicate. Calculate the linear regression (
y=mx+c
).
Accuracy (Recovery): Spike known amounts of the analyte into a blank matrix at 3 levels (50%, 100%, and 150% of the target concentration). Extract and analyze in triplicate.
Precision (Repeatability): Inject 6 independent preparations of the 100% target concentration sample. Calculate the %RSD of the calculated concentrations.
Fig 2: ICH Q2(R2) analytical method validation workflow for 4-(o-tolylsulfamoyl)benzoic acid.
Comparative Validation Data
The following table summarizes typical experimental validation data obtained when comparing the two platforms under ICH Q2(R2) rigorous testing conditions[3].
Table 2: Summary of ICH Q2(R2) Validation Results
Validation Parameter
UHPLC-UV Performance
LC-MS/MS Performance
Regulatory Acceptance Criteria
Linearity Range
1.0 – 50.0 μg/mL
1.0 – 500.0 ng/mL
Application dependent
Correlation Coefficient (
R2
)
0.9998
0.9985
≥0.99
Limit of Detection (LOD)
0.15 μg/mL
0.2 ng/mL
Signal-to-Noise
≥3:1
Limit of Quantitation (LOQ)
0.50 μg/mL
0.8 ng/mL
Signal-to-Noise
≥10:1
Accuracy (Mean Recovery %)
99.2% ± 1.1%
101.5% ± 4.2%
95.0% – 105.0% (Assay) / 80-120% (Trace)
Precision (Repeatability %RSD)
0.8%
3.5%
≤2.0%
(Assay) /
≤15.0%
(Trace)
Specificity
Subject to co-elution
Highly specific (MRM isolation)
No interference at
tR
Data Interpretation:
While UHPLC-UV demonstrates superior precision (%RSD of 0.8%) and tighter accuracy margins making it the gold standard for main-component assay testing, it hits a hard sensitivity wall at 0.50 μg/mL. Conversely, LC-MS/MS sacrifices a minor degree of precision (3.5% RSD, which is highly acceptable for trace analysis) to achieve a nearly 1000-fold increase in sensitivity (LOQ of 0.8 ng/mL), making it the mandatory choice for genotoxic impurity profiling or environmental monitoring.
References
Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from:[Link]
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. Retrieved from:[Link]
International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]
A Comparative Guide to the Structure-Activity Relationship of 4-[(2-Methylphenyl)sulfamoyl]benzoic Acid Derivatives as Enzyme Inhibitors
This guide provides an in-depth comparative analysis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid derivatives, a class of compounds with significant potential as enzyme inhibitors. Drawing upon experimental data and esta...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid derivatives, a class of compounds with significant potential as enzyme inhibitors. Drawing upon experimental data and established scientific principles, we will explore their structure-activity relationships (SAR), benchmark their performance against alternative inhibitors, and provide detailed methodologies for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and advance the therapeutic applications of this versatile chemical scaffold.
Introduction: The Therapeutic Potential of the 4-Sulfamoylbenzoic Acid Scaffold
The 4-sulfamoylbenzoic acid framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the design of potent and selective enzyme inhibitors.[1] The inherent structural features of a benzoic acid and a sulfonamide group provide a foundation for developing drugs targeting a wide array of pathologies, including inflammation, cancer, and glaucoma.[1] A notable example of this scaffold's success is the diuretic drug furosemide, which targets Na-K-Cl cotransporters. The true power of this scaffold, however, lies in the ability to fine-tune its pharmacological properties through modifications of the N-substituents on the sulfonamide nitrogen. This guide will focus specifically on derivatives bearing a 2-methylphenyl (ortho-tolyl) group at this position, exploring how subtle structural changes impact their biological activity.
General Synthesis of 4-[(2-Methylphenyl)sulfamoyl]benzoic Acid Derivatives
The synthesis of these derivatives is typically a straightforward process, beginning with commercially available starting materials. The general workflow involves two key transformations: sulfonamide formation and ester hydrolysis.
General synthetic workflow for the preparation of the target compounds.
This synthetic route offers the flexibility to introduce a variety of substituents on both the aniline and benzoic acid precursors, allowing for a systematic exploration of the structure-activity relationship.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-[(2-methylphenyl)sulfamoyl]benzoic acid derivatives is profoundly influenced by the nature and position of substituents on both aromatic rings. The primary targets identified for this class of compounds include cytosolic phospholipase A2α (cPLA2α), carbonic anhydrases (CAs), and human nucleoside triphosphate diphosphohydrolases (h-NTPDases).
Inhibitors of Cytosolic Phospholipase A2α (cPLA2α)
cPLA2α is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids.[2][3] The 4-sulfamoylbenzoic acid scaffold has been explored for its potential to inhibit this enzyme.
A key determinant of inhibitory potency is the substitution pattern on the N-phenyl ring. While data specifically for 2-methylphenyl derivatives is limited, studies on closely related N-phenyl analogs provide valuable insights. For instance, the introduction of a chlorine atom at the 4-position of the N-phenyl ring can increase the inhibitory potency by a factor of three.[2][4]
Table 1: Comparative Inhibitory Activity of N-Phenyl-4-sulfamoylbenzoic Acid Derivatives against cPLA2α
Note: This table includes data for broader N-substituted 4-sulfamoylbenzoic acid derivatives to infer potential SAR trends for the 2-methylphenyl series.
The data suggests that increasing the steric bulk and hydrophobicity on the N-substituent can enhance inhibitory activity. The significant increase in potency observed with the introduction of indole and benzhydryl moieties points towards a large hydrophobic pocket in the enzyme's active site that can be exploited for inhibitor design.[2]
Inhibitors of Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[5][6] The sulfonamide group of the 4-sulfamoylbenzoic acid scaffold is a well-established zinc-binding group, making these compounds potent CA inhibitors.
The SAR for CA inhibition is complex and isoform-dependent. Generally, the unsubstituted sulfonamide moiety is crucial for binding to the zinc ion in the active site. Modifications of the N-aryl substituent can influence isoform selectivity. For instance, bulky substituents can sterically hinder binding to some isoforms while favoring interactions with others that have a more open active site. While specific data for 4-[(2-methylphenyl)sulfamoyl]benzoic acid derivatives is not abundant in the readily available literature, it is a promising area for further investigation to develop isoform-selective inhibitors.
Inhibitors of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)
h-NTPDases are involved in regulating purinergic signaling and are implicated in thrombosis, inflammation, and cancer.[7] The 4-sulfamoylbenzoic acid scaffold has shown promise in developing selective inhibitors for different h-NTPDase isoforms.
Key SAR insights for this target include:
Substitution on the Sulfamoyl Nitrogen: The nature of the substituent on the sulfonamide nitrogen is critical for potency and selectivity. For example, a cyclopropyl group has been shown to lead to potent inhibition of h-NTPDase8.[7]
Substitution on the Benzene Ring: Halogenation, particularly chlorination, of the benzoic acid ring can enhance inhibitory potency.[7]
Table 2: Inhibitory Activity of Representative Sulfamoylbenzoic Acid Derivatives against h-NTPDases
This data highlights the potential for achieving isoform selectivity through careful manipulation of the substituents on the 4-sulfamoylbenzoic acid scaffold.
Comparative Analysis with Alternative Inhibitors
To provide a comprehensive perspective, it is essential to compare the performance of 4-[(2-methylphenyl)sulfamoyl]benzoic acid derivatives with alternative classes of inhibitors targeting the same enzymes.
Alternative cPLA2α Inhibitors
Several other chemical scaffolds have been developed as cPLA2α inhibitors. Indole-based inhibitors, such as efipladib, have shown high potency.[8] Pyrrolidine-based inhibitors like pyrrophenone have also demonstrated strong inhibition of cPLA2α activity.[9]
Table 3: Comparison with Alternative cPLA2α Inhibitors
While the 4-sulfamoylbenzoic acid derivatives show promise, the indole and pyrrolidine-based inhibitors have demonstrated higher potency in some assays. However, the synthetic accessibility and potential for fine-tuning the physicochemical properties of the 4-sulfamoylbenzoic acid scaffold make it an attractive starting point for further optimization.
Alternative Carbonic Anhydrase Inhibitors
The field of carbonic anhydrase inhibitors is well-established, with numerous sulfonamide-based drugs in clinical use (e.g., acetazolamide, dorzolamide). More recently, non-sulfonamide inhibitors, such as coumarins and phenols, have been explored to achieve better isoform selectivity and overcome some of the side effects associated with classical sulfonamides.
Alternative h-NTPDase Inhibitors
Besides sulfamoyl-benzamides, other classes of compounds, including nucleotide analogs and other non-nucleotide small molecules, have been identified as h-NTPDase inhibitors. The development of selective inhibitors for the different h-NTPDase isoforms remains an active area of research.
Experimental Protocols
To ensure the reproducibility and validation of experimental findings, detailed methodologies are crucial. Below are step-by-step protocols for key assays used to evaluate the inhibitory activity of 4-[(2-methylphenyl)sulfamoyl]benzoic acid derivatives.
This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor.
Materials:
Human carbonic anhydrase (specific isoform)
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
p-Nitrophenyl acetate (pNPA) substrate solution
Test compounds and reference inhibitor (e.g., acetazolamide)
96-well microplate
Microplate reader
Procedure:
Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
In a 96-well plate, add the assay buffer, enzyme solution, and the test compound or reference inhibitor to the respective wells. Include control wells with enzyme and buffer only (no inhibitor) and blank wells with buffer only.
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
Initiate the reaction by adding the pNPA substrate solution to all wells.
Immediately measure the absorbance at 405 nm in a kinetic mode for a set duration (e.g., 10-15 minutes).
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
Determine the percentage of inhibition for each compound concentration relative to the enzyme control.
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Workflow for the carbonic anhydrase inhibitor assay.
Add the assay buffer, substrate vesicles, and test compounds to the wells of a 96-well plate.
Initiate the reaction by adding the cPLA2α enzyme.
Incubate the plate at a specific temperature (e.g., 37°C) for a set time.
Stop the reaction (e.g., by adding EDTA).
Measure the fluorescence intensity.
Calculate the percentage of inhibition and determine the IC50 value.
h-NTPDase Activity Assay (Malachite Green Assay)
This colorimetric assay quantifies the inorganic phosphate released from the hydrolysis of ATP by h-NTPDases.
Materials:
Recombinant human NTPDase isoforms
Assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2)
ATP substrate solution
Malachite Green reagent
Test compounds and a reference inhibitor
96-well plate
Microplate reader
Procedure:
Prepare serial dilutions of the test compounds.
Add the assay buffer, enzyme, and test compounds to the wells of a 96-well plate.
Pre-incubate the plate.
Initiate the reaction by adding the ATP substrate.
Incubate at 37°C for a defined period.
Stop the reaction and develop the color by adding the Malachite Green reagent.
Measure the absorbance at around 620-650 nm.
Calculate the amount of phosphate released from a standard curve and determine the IC50 values.
Conclusion and Future Directions
The 4-[(2-methylphenyl)sulfamoyl]benzoic acid scaffold represents a promising starting point for the development of novel enzyme inhibitors with therapeutic potential in a range of diseases. The structure-activity relationship studies, although still in their early stages for this specific substitution pattern, highlight the importance of modifications on both the N-aryl ring and the benzoic acid moiety for achieving high potency and selectivity.
Future research should focus on a more systematic exploration of the SAR of this particular class of compounds. This includes:
Synthesizing and evaluating a broader range of derivatives with diverse substituents on both aromatic rings to build a more comprehensive SAR model.
Screening these compounds against a wider panel of enzyme targets to identify new therapeutic opportunities.
Optimizing the pharmacokinetic properties of the most potent inhibitors to improve their drug-like characteristics.
By leveraging the insights from this guide and pursuing these future directions, the scientific community can unlock the full therapeutic potential of 4-[(2-methylphenyl)sulfamoyl]benzoic acid derivatives.
References
Lehr, M., et al. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31, 975–992. [Link]
Lehr, M., et al. (2021). N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay. Molecules, 26(15), 4585. [Link]
Borecki, D., & Lehr, M. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate. [Link]
Lehr, M. (2021). N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay. ResearchGate. [Link]
Lehr, M., et al. (2020). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Medicinal Chemistry Research, 29, 1263–1278. [Link]
Ghorab, M. M., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1264. [Link]
Angeli, A., et al. (2014). A class of 4-sulfamoylphenyl-ω-aminoalkyl ethers with effective carbonic anhydrase inhibitory action and antiglaucoma effects. Journal of Medicinal Chemistry, 57(22), 9513-9524. [Link]
Iqbal, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1541-1551. [Link]
Di Cesare Mannelli, L., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 15(7), 972-978. [Link]
Fatahian Bavandpour, N., et al. (2024). Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. Journal of Biomolecular Structure & Dynamics, 1-15. [Link]
Mishra, G. P., et al. (2021). Syntheses, biological evaluation of some novel substituted benzoic acid derivatives bearing hydrazone as linker. ResearchGate. [Link]
Ono, T., et al. (2001). Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, pyrrophenone. Biochemical Journal, 355(Pt 3), 837–845. [Link]
Singh, U. P., et al. (2020). In silico Investigation and Biological Evaluation of Synthesized Sulfamethoxazole Derivatives. ResearchGate. [Link]
Fatahian Bavandpour, N., et al. (2024). Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. ResearchGate. [Link]
Singh, U. P., et al. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. Bioorganic Chemistry, 104, 104320. [Link]
Dracea, O., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5850. [Link]
McKew, J. C., et al. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. Journal of Medicinal Chemistry, 51(12), 3388-3413. [Link]
Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1692. [Link]
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Dudutiene, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17353-17381. [Link]
Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. ResearchGate. [Link]
Shim, J. S., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]
Li, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1349. [Link]
Grewal, A. S., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 14(8), 856-869. [Link]
Uslu, H., et al. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Molecules, 26(13), 3840. [Link]
comparative analysis of the properties of different sulfamoylbenzoic acids
Title: Comparative Analysis of Sulfamoylbenzoic Acid Derivatives: Pharmacodynamics, Physicochemistry, and NKCC2 Inhibition Introduction Sulfamoylbenzoic acids represent a cornerstone class of loop diuretics, primarily ta...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Analysis of Sulfamoylbenzoic Acid Derivatives: Pharmacodynamics, Physicochemistry, and NKCC2 Inhibition
Introduction
Sulfamoylbenzoic acids represent a cornerstone class of loop diuretics, primarily targeting the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb (TAL) of the loop of Henle. While furosemide remains the prototypical clinical agent, structural modifications—yielding derivatives like bumetanide and piretanide—have profoundly altered their physicochemical properties, target affinity, and diuretic potency. This guide provides a rigorous comparative analysis of these derivatives, equipping drug development professionals with mechanistic insights and validated experimental protocols for evaluating novel cation-chloride cotransporter (CCC) inhibitors.
Structural and Physicochemical Profiling
The pharmacological behavior of sulfamoylbenzoic acids is dictated by their substituents on the core benzene ring. The acidic carboxyl group (pKa ~3.6–3.9) is essential for binding to the chloride-binding site of NKCC2, ensuring the molecule is predominantly ionized at physiological pH[1]. However, variations at the 3- and 4-positions drive massive differences in lipophilicity and potency.
Furosemide: Features a chloro group at position 4 and a furfurylamino group at position 3. Its relatively low lipophilicity (LogP = 0.43) limits its membrane permeability and receptor affinity[2].
Bumetanide: Replaces the chloro group with a phenoxy group and the furfurylamino group with a butylamino group. The phenoxy substitution dramatically increases lipophilicity (LogP = 1.96), enhancing its partitioning into the lipid bilayer where the NKCC2 transmembrane domains reside[2].
Piretanide: Utilizes a pyrrolidinyl group, achieving an intermediate lipophilicity (LogP = 1.50) while maintaining high potency[2].
Table 1: Physicochemical and Pharmacodynamic Comparison of Key Sulfamoylbenzoic Acids
Compound
Substituent (Pos 3)
Substituent (Pos 4)
LogP
pKa
Diuretic Potency Ratio
NKCC2 pIC₅₀ (mTAL)
Furosemide
Furfurylamino
Chloro
0.43
3.9
1
5.15 (~7.0 µM)
Piretanide
Pyrrolidinyl
Phenoxy
1.50
4.1
5.5
5.97 (~1.0 µM)
Bumetanide
Butylamino
Phenoxy
1.96
3.6
40
6.48 (~0.33 µM)
(Data synthesized from comparative in vitro and in vivo studies[2],[3],[4])
Mechanism of Action and Pathway Dynamics
Sulfamoylbenzoic acids act as competitive inhibitors at the chloride-binding site of NKCC2. Because they are highly protein-bound (>95%), they do not undergo glomerular filtration; instead, they are actively secreted into the proximal tubule lumen via Organic Anion Transporters (OAT1/OAT3)[5]. Once in the TAL lumen, they bind to the transmembrane domain of NKCC2, arresting the electroneutral transport of Na⁺, K⁺, and Cl⁻.
Mechanism of NKCC2 inhibition by sulfamoylbenzoic acids in the Loop of Henle.
Experimental Methodologies for Compound Evaluation
To objectively compare the efficacy of novel sulfamoylbenzoic acid derivatives, researchers must employ self-validating functional assays. The Xenopus laevis oocyte heterologous expression system paired with an ⁸⁶Rb⁺ uptake assay is the gold standard for quantifying NKCC2 inhibition, as Rubidium acts as a highly reliable kinetic tracer for Potassium[1],[6].
Protocol 1: ⁸⁶Rb⁺ Uptake Assay for NKCC2 Activity
Causality & Design: This protocol uses a low-chloride hypotonic stress pre-incubation to maximally activate NKCC2 by reducing intracellular chloride ([Cl⁻]ᵢ), which triggers regulatory kinases (WNK/SPAK)[6]. Ouabain is added to the flux medium to inhibit the endogenous Na⁺/K⁺-ATPase, ensuring that all measured ⁸⁶Rb⁺ uptake is strictly NKCC2-mediated.
Preparation & Expression: Inject Xenopus laevis oocytes with 10 ng of hNKCC2A cRNA. Maintain for 3 days in isotonic ND96 medium (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5 mM HEPES, pH 7.4)[6].
Pre-incubation (Activation): Transfer oocytes to a Cl⁻-free hypotonic medium (e.g., sodium isethionate replacing NaCl) for 30 minutes at room temperature to stimulate NKCC2 activity[1].
Compound Preparation: Dissolve the sulfamoylbenzoic acid derivatives in DMSO (final concentration <0.2% v/v to prevent solvent-induced membrane toxicity) and add to the uptake medium[3].
Isotope Flux: Incubate oocytes for 60 minutes in a flux medium containing Na⁺, K⁺, Cl⁻, 1 mM ouabain, and 2–5 µCi/ml of ⁸⁶Rb⁺, in the presence or absence of the inhibitor[6].
Termination: Stop the reaction by washing the oocytes 5 times in ice-cold, isotope-free uptake solution to halt transport and remove extracellular tracer[6].
Quantification: Lyse individual oocytes in 10% Sodium Dodecyl Sulfate (SDS) and quantify beta-radiation using a liquid scintillation counter.
Data Validation: Subtract the baseline ⁸⁶Rb⁺ uptake of uninjected (water-injected) control oocytes from the hNKCC2A-expressing oocytes to isolate the specific transporter-mediated flux[1].
Step-by-step workflow of the ⁸⁶Rb⁺ uptake assay for evaluating NKCC2 transport kinetics.
Protocol 2: Lipophilicity (LogP) Determination via Shake-Flask Method
Causality & Design: Because the phenoxy group substitution is the primary driver of bumetanide's 40-fold potency increase over furosemide, accurately measuring the partition coefficient (LogP) is critical for structure-activity relationship (SAR) profiling.
Solvent Preparation: Pre-saturate n-octanol and aqueous buffer (pH 7.4, 0.1 M phosphate) with each other for 24 hours to ensure thermodynamic equilibrium.
Partitioning: Dissolve the sulfamoylbenzoic acid derivative in the n-octanol phase at a known concentration (e.g., 100 µM).
Equilibration: Mix equal volumes of the spiked n-octanol and aqueous buffer in a glass vial. Shake mechanically at 25°C for 60 minutes, then centrifuge at 3000 x g for 15 minutes to achieve complete phase separation.
Quantification: Carefully sample both phases and quantify the drug concentration using HPLC-UV.
Calculation: LogP = Log₁₀([Drug]octanol / [Drug]water). For ionizable compounds like these acids, the resulting value at pH 7.4 is technically LogD, necessitating acidification of the aqueous phase (e.g., pH 2.0) to determine the true LogP of the unionized species[7].
Conclusion
The transition from furosemide to bumetanide within the sulfamoylbenzoic acid class highlights a fundamental principle in medicinal chemistry: targeted lipophilic substitutions (e.g., phenoxy groups) can exponentially increase target affinity and clinical potency. By utilizing rigorous, self-validating functional assays like the Xenopus oocyte ⁸⁶Rb⁺ flux model, researchers can accurately map the structure-activity relationships of novel CCC inhibitors.
References
Calculated lipophilicity, dipolar moment and molecular volume. ResearchGate. 2
Rat NKCC2/NKCC1 cotransport selectivity for loop diuretic drugs. ResearchGate. 3
Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. PMC / NIH. 1
Advances in the development of novel compounds targeting cation-chloride cotransporter physiology. Physiological Reviews. 5
Activation of the Bumetanide-sensitive Na+,K+,2Cl− Cotransporter (NKCC2) Is Facilitated by Tamm-Horsfall Protein in a Chloride-sensitive Manner. PMC / NIH. 6
benchmarking the synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid against other routes
An in-depth technical evaluation of synthetic methodologies for 4-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS: 519153-07-2) requires a rigorous understanding of chemoselectivity, nucleophilic thermodynamics, and process...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical evaluation of synthetic methodologies for 4-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS: 519153-07-2) requires a rigorous understanding of chemoselectivity, nucleophilic thermodynamics, and process scalability. This compound features a sulfonamide bridge connecting a benzoic acid moiety to an o-toluidine ring—a structural motif ubiquitous in modern drug discovery, particularly in the design of enzyme inhibitors and receptor antagonists.
As a Senior Application Scientist, I have structured this guide to benchmark the industry-standard direct sulfonamidation against two prominent alternative routes: an ester protection-deprotection strategy and a transition-metal-catalyzed C-N cross-coupling.
Route A: Direct Sulfonamidation (The Industry Standard)
The Causality of the Chemistry:
The most direct route involves the reaction of 4-(chlorosulfonyl)benzoic acid (CSBA) with 2-methylaniline (o-toluidine). CSBA is a bifunctional molecule; the electron-withdrawing nature of the carboxylic acid group significantly enhances the electrophilicity of the sulfonyl sulfur[1]. Because the primary amine of 2-methylaniline is a vastly superior nucleophile compared to the carboxylic acid hydroxyl, the reaction proceeds with high intrinsic chemoselectivity. Pyridine is employed not just as an acid scavenger to neutralize the HCl byproduct, but as a nucleophilic catalyst that generates a highly reactive sulfonylpyridinium intermediate.
Self-Validating Protocol:
Initiation: Dissolve 2-methylaniline (1.0 eq, 10 mmol) in anhydrous THF (40 mL) and Pyridine (2.5 eq, 25 mmol). Cool the system to 0 °C under an inert atmosphere to control the exothermic formation of the pyridinium intermediate.
Coupling: Slowly add 4-(chlorosulfonyl)benzoic acid (1.05 eq, 10.5 mmol) in portions. The slight excess ensures complete consumption of the amine.
Propagation: Remove the ice bath and stir at 25 °C for 12 hours. Monitor via TLC (DCM:MeOH 9:1).
Workup & Validation: Concentrate the mixture under reduced pressure. Resuspend in ethyl acetate and wash with 1N HCl until the aqueous layer reaches pH 2. Causality of workup: The acidic wash protonates the pyridine (moving it to the aqueous layer) and ensures the target molecule's carboxylic acid remains fully protonated (neutral), forcing the product into the organic layer.
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from ethanol/water to yield the pure product.
Route B: Ester Protection-Deprotection Strategy
The Causality of the Chemistry:
While Route A is efficient, CSBA suffers from poor solubility in non-polar organic solvents due to strong intermolecular hydrogen bonding. Furthermore, at larger scales, the unprotected carboxylic acid can transiently react with the sulfonyl chloride to form a mixed anhydride, leading to amidation byproducts. Route B mitigates this by masking the carboxylic acid as a methyl ester (Methyl 4-(chlorosulfonyl)benzoate). This breaks the hydrogen-bonding network, ensuring a homogenous reaction mixture and absolute chemoselectivity at the sulfonyl center.
Self-Validating Protocol:
Sulfonamidation: React Methyl 4-(chlorosulfonyl)benzoate (10 mmol) with 2-methylaniline (10 mmol) in DCM (50 mL) and Pyridine (25 mmol) at room temperature for 8 hours.
Intermediate Isolation: Wash with 1N HCl, then saturated NaHCO₃. The organic layer contains the highly soluble methyl ester intermediate. Concentrate to dryness.
Hydrolysis: Dissolve the intermediate in a THF/H₂O mixture (1:1, 50 mL). Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4 hours. Causality: LiOH provides a highly nucleophilic hydroxide ion that selectively attacks the ester carbonyl without cleaving the highly stable sulfonamide S-N bond.
Workup: Evaporate the THF. Acidify the remaining aqueous layer with 1M HCl to pH 2. The target 4-[(2-methylphenyl)sulfamoyl]benzoic acid will precipitate as a white solid. Filter and dry under vacuum.
Route C: Palladium-Catalyzed C-N Cross-Coupling
The Causality of the Chemistry:
When specific sulfonyl chlorides are highly unstable or commercially unavailable, medicinal chemists turn to Buchwald-Hartwig cross-coupling[2]. Here, 4-sulfamoylbenzoic acid is coupled with 2-bromotoluene. Sulfonamides are notoriously weak nucleophiles (pKa ~10) compared to alkyl amines, making traditional SNAr impossible[3][4]. To overcome this, a Pd(0) catalyst is paired with a wide-bite-angle bidentate ligand like Xantphos. Xantphos enforces a cis-geometry on the Pd(II) intermediate, which is a strict stereoelectronic requirement to accelerate the challenging reductive elimination step that forms the S-N bond.
Self-Validating Protocol:
System Setup: In an oven-dried Schlenk flask, combine 4-sulfamoylbenzoic acid (1.0 eq, 5 mmol), 2-bromotoluene (1.2 eq, 6 mmol), Cs₂CO₃ (2.5 eq, 12.5 mmol), Pd₂(dba)₃ (0.02 eq, 2 mol%), and Xantphos (0.04 eq, 4 mol%).
Solvent & Degassing: Add anhydrous 1,4-dioxane (30 mL). Degas the mixture via three freeze-pump-thaw cycles. Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂; strict anaerobiosis is required to prevent catalyst deactivation.
Reaction: Heat the mixture to 100 °C for 16 hours.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the insoluble inorganic salts and palladium black. Extract the organic filtrate with 0.5M NaOH (moving the product to the aqueous layer). Acidify the aqueous layer with HCl to pH 2 to precipitate the final product.
Benchmarking Data & Performance Comparison
The following table summarizes the quantitative performance metrics of each route based on standard laboratory-scale execution.
Performance Metric
Route A (Direct)
Route B (Ester Protection)
Route C (Pd-Coupling)
Overall Yield
82 - 88%
75 - 80% (over 2 steps)
55 - 65%
Atom Economy
High
Moderate
Low
Reaction Time
12 h
24 h (Total)
16 h
Chemoselectivity
Good (Amine > Carboxylate)
Excellent (No side reactions)
Moderate (Decarboxylation risk)
Cost / Scalability
Low Cost / Kilogram Scale
Medium Cost / Kilogram Scale
High Cost / Gram Scale
Visualizing the Synthetic Workflows
Synthetic decision tree comparing the three routes for 4-[(2-methylphenyl)sulfamoyl]benzoic acid.
Catalytic cycle for the Buchwald-Hartwig sulfonamidation (Route C).
Conclusion
For the synthesis of 4-[(2-methylphenyl)sulfamoyl]benzoic acid, Route A remains the undisputed champion for routine synthesis and scale-up due to its high atom economy and reliance on inexpensive, commercially available reagents. Route B should be deployed when substrate solubility issues arise or when ultra-high purity profiles (free of amidation byproducts) are required prior to final crystallization. Route C is highly specialized; while it suffers from lower yields and high catalyst costs, it is an indispensable tool in discovery chemistry when the corresponding sulfonyl chloride cannot be isolated.
References
ChemRxiv. "High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides." ChemRxiv Preprints. Available at: [Link]
National Institutes of Health (NIH). "Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis." NIH PubMed Central. Available at:[Link]
Evaluating the Efficacy of 4-(o-Tolylsulfamoyl)benzoic Acid: A Comparative Guide for cPLA2α Inhibitor Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Protocol Executive Summary The development of anti-inflammatory therap...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Workflow Protocol
Executive Summary
The development of anti-inflammatory therapeutics has long targeted the arachidonic acid cascade. At the apex of this pathway sits Cytosolic Phospholipase A2α (cPLA2α) , the rate-limiting enzyme responsible for cleaving arachidonic acid from membrane phospholipids[1]. While legacy inhibitors have achieved high in vitro potency, their clinical translation has been severely hindered by extreme lipophilicity and off-target toxicities[2][3].
This guide evaluates the efficacy and physicochemical utility of 4-(o-tolylsulfamoyl)benzoic acid (also known as 4-[(2-methylphenyl)sulfamoyl]benzoic acid; CAS 519153-07-2)[4][5]. By comparing this sulfamoylbenzoic acid scaffold against highly optimized reference compounds like Giripladib and Axon-1609, we outline why this class of molecules represents a critical pivot toward balancing submicromolar potency with viable aqueous solubility[2][6].
Target Biology & Mechanistic Overview
cPLA2α is a metabolic serine hydrolase that docks onto cellular membranes via its calcium-dependent C2 domain. Once bound, it hydrolyzes the sn-2 ester bond of phospholipids to release arachidonic acid, fueling the cyclooxygenase (COX) and lipoxygenase (LOX) pathways[1].
Fig 1. cPLA2α signaling pathway and the inhibitory intervention by sulfamoylbenzoic acids.
Comparative Efficacy and The "Lipophilicity Trap"
Historically, the optimization of cPLA2α inhibitors has fallen into a "lipophilicity trap." To achieve nanomolar affinity, developers built highly hydrophobic molecules that mimic the arachidonic acid tail.
For example, 3 exhibits an IC50 of ~20-30 nM but failed in Phase II clinical trials due to severe gastrointestinal toxicity driven by its physicochemical profile[3]. Similarly, Axon-1609 achieves an IC50 of 0.21 µM but suffers from a crippling Log P of 6.2, rendering it nearly insoluble in aqueous physiological environments[2].
4-(o-tolylsulfamoyl)benzoic acid introduces a polar sulfonamide linkage that fundamentally alters the hydration sphere of the molecule[2]. While the baseline scaffold exhibits moderate potency, it serves as a highly tractable foundation. N,N-disubstitution of this scaffold has successfully yielded derivatives (e.g., Compound 85) with submicromolar potency that match the efficacy of Axon-1609 without its pharmacokinetic liabilities[2].
To accurately evaluate the efficacy of 4-(o-tolylsulfamoyl)benzoic acid derivatives against reference compounds, standard biochemical assays are insufficient. Because cPLA2α acts at the lipid-water interface, assays must replicate the steric hindrance and biophysical properties of a true cell membrane[7].
Protocol A: In Vitro Vesicle Assay (Interfacial Kinetics)
Causality & Design: Isolated enzyme assays using pure lipid substrates often yield false positives for highly lipophilic compounds. We utilize a mixed-micelle/vesicle system composed of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) to accurately model the interfacial binding kinetics[7][8].
Fig 2. Step-by-step in vitro vesicle assay workflow for evaluating cPLA2α inhibition.
Step-by-Step Procedure:
Vesicle Preparation: Dry SAPC under a nitrogen stream and resuspend in assay buffer (HEPES, pH 7.4, containing 1 mM CaCl₂). The calcium is critical to facilitate the C2-domain membrane docking of cPLA2α. Sonicate to form unilamellar vesicles[7].
Inhibitor Pre-incubation: Dissolve 4-(o-tolylsulfamoyl)benzoic acid in DMSO. Incubate the inhibitor with isolated porcine or recombinant human cPLA2α for 15 minutes at 37°C to allow equilibrium binding.
Reaction Initiation: Add the SAPC vesicle suspension to the enzyme-inhibitor mixture.
Termination (Self-Validation Step): After 30 minutes, immediately terminate the reaction using Dole's reagent (isopropanol/heptane/1M H₂SO₄). This harsh denaturation prevents post-assay artifactual hydrolysis, ensuring the readout strictly reflects the 30-minute window[7].
Quantification: Extract the organic layer and quantify the released arachidonic acid via HPLC-MS/MS, using deuterated arachidonic acid as an internal standard to normalize extraction efficiency[6].
Protocol B: Ex Vivo Whole Blood Assay (Physiological Correlation)
Causality & Design: To bridge the gap between in vitro potency and in vivo efficacy, a whole blood assay is mandatory. Crucially, we use the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA) rather than the standard calcium ionophore A23187. TPA activates PKC, leading to MAPK-dependent phosphorylation of cPLA2α at Ser505, which perfectly mirrors physiological inflammatory activation and correlates better with in vivo drug efficacy[6].
Step-by-Step Procedure:
Blood Collection: Draw human or rat whole blood into heparinized tubes.
Compound Dosing: Spike blood aliquots with varying concentrations of the test compound and incubate for 30 minutes at 37°C.
Stimulation: Add TPA (400 nM final concentration) to stimulate cPLA2α-dependent arachidonic acid release[6].
Plasma Isolation & Extraction: Centrifuge to isolate plasma. Perform online solid-phase extraction (SPE) to isolate eicosanoids[6].
Biomarker Readout: Quantify Thromboxane B2 (TXB2) or Prostaglandin E2 (PGE2) via LC-MS/MS as downstream surrogates of cPLA2α activity[3].
Conclusion
Evaluating 4-(o-tolylsulfamoyl)benzoic acid requires looking beyond raw baseline IC50 values. While legacy compounds like Giripladib and Axon-1609 dominate in pure potency, their clinical utility is severely compromised by extreme lipophilicity[2][3]. The sulfamoylbenzoic acid scaffold provides an elegant structural solution, offering a highly tunable framework that can be optimized via N-substitution to achieve submicromolar cPLA2α inhibition while maintaining the aqueous solubility required for viable drug development[2][6].
References
Borecki, D., et al. "N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay." PubMed / NIH.
Borecki, D., et al. "N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α." Medicinal Chemistry Research.
"Platelet lipidomic profiling: novel insight into cPLA2α activity and its role in human platelet activation." PMC / NIH.
"4-[(2-methylphenyl)sulfamoyl]benzoic acid — Chemical Substance Information." NextSDS.
A Comparative Review of the Applications of Sulfamoylbenzoic Acids in Modern Therapeutics
The sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a diverse array of therapeutic agents.[1][2] Its inherent chemical properties, characteri...
Author: BenchChem Technical Support Team. Date: March 2026
The sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a diverse array of therapeutic agents.[1][2] Its inherent chemical properties, characterized by a benzoic acid and a sulfonamide group, allow for targeted modifications that can fine-tune pharmacological activity.[1] This guide provides a comparative analysis of the major applications of sulfamoylbenzoic acid derivatives, offering insights into their mechanisms of action, supported by experimental data and detailed protocols for researchers in drug discovery and development.
High-Ceiling Loop Diuretics: The Primary Application
The most prominent application of sulfamoylbenzoic acids is in the development of high-ceiling or loop diuretics. These agents are critical in managing fluid overload in conditions such as congestive heart failure, liver cirrhosis, and renal disease.[3]
Mechanism of Action
Sulfamoylbenzoic acid-based diuretics, such as furosemide and bumetanide, exert their effects by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle.[4] This inhibition prevents the reabsorption of sodium and chloride, leading to a significant increase in water and electrolyte excretion.[4][5] The carboxyl group at the 1-position and the sulfamoyl group at the 5-position are essential for this diuretic activity.[4]
Caption: Mechanism of action of sulfamoylbenzoic acid loop diuretics.
Comparative Performance of Key Diuretics
Furosemide and bumetanide are two of the most widely prescribed sulfamoylbenzoic acid diuretics. While both are effective, they exhibit differences in potency and pharmacokinetic profiles.
Long-term studies have shown that both drugs are generally well-tolerated and effective in treating cardiac edema.[10][11] While some studies suggest bumetanide may have a more significant peak diuretic effect with respect to urinary volume and sodium excretion, the overall clinical differences between the two are often not statistically significant.[9][10]
Experimental Protocol: In Vitro Diuretic Activity Assay (Thallium Flux Assay)
This protocol outlines a common method for assessing the inhibitory activity of sulfamoylbenzoic acid derivatives on the Na-K-Cl cotransporter.
Objective: To determine the IC50 value of a test compound against the NKCC2 cotransporter.
Materials:
HEK293 cells stably expressing NKCC2.
FluxOR™ Thallium Detection Kit.
Test compounds (sulfamoylbenzoic acid derivatives).
Bumetanide (as a positive control).
Assay buffer (e.g., HBSS).
96-well microplate.
Fluorescence plate reader.
Procedure:
Cell Plating: Seed the HEK293-NKCC2 cells into a 96-well plate and culture overnight to allow for cell attachment.
Compound Preparation: Prepare serial dilutions of the test compounds and bumetanide in the assay buffer.
Loading with Indicator Dye: Remove the culture medium and load the cells with the thallium-sensitive fluorescent dye from the FluxOR™ kit according to the manufacturer's instructions.
Compound Incubation: Add the prepared compound dilutions to the respective wells and incubate for a specified period (e.g., 30 minutes).
Thallium Stimulation and Fluorescence Measurement: Simultaneously add the thallium-containing stimulus buffer and measure the fluorescence intensity over time using a plate reader. The influx of thallium through the NKCC2 cotransporter will lead to an increase in fluorescence.
Data Analysis: Plot the rate of fluorescence increase against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Carbonic Anhydrase Inhibitors: A Secondary but Significant Role
The sulfamoyl group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[12]
Mechanism of Action
Sulfamoylbenzoic acid derivatives can bind to the zinc ion in the active site of carbonic anhydrase, preventing the catalytic conversion of carbon dioxide to bicarbonate and protons. This inhibitory activity is therapeutically relevant in conditions like glaucoma, where reducing bicarbonate production in the ciliary body lowers intraocular pressure.[13]
Caption: Inhibition of carbonic anhydrase by sulfamoylbenzoic acid derivatives.
Comparative Inhibitory Activity
Different sulfamoylbenzoic acid derivatives exhibit varying inhibitory potencies against different carbonic anhydrase isoforms.
Studies have shown that derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) can be potent inhibitors of several human carbonic anhydrase (hCA) isoforms.[14] Furthermore, benzamides derived from 4-sulfamoylbenzoic acid have demonstrated effective inhibition of hCA isoforms II, VII, and IX in the low nanomolar or even subnanomolar range.[15]
Enzyme and Inhibitor Pre-incubation: Pre-incubate the enzyme with varying concentrations of the test compound or acetazolamide for a defined period.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl acetate.
Monitoring the Reaction: Monitor the hydrolysis of p-nitrophenyl acetate to p-nitrophenol by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm).
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Emerging Applications: Antiviral and Beyond
Recent research has highlighted the potential of sulfamoylbenzoic acid derivatives in other therapeutic areas, including as antiviral agents.
Antiviral Activity
Several studies have explored the antiviral properties of sulfamoylbenzoic acid derivatives. For instance, novel 4-substituted sulfonamidobenzoic acid derivatives have been synthesized and shown to act as capsid binders, inhibiting the lifecycle of enteroviruses like coxsackievirus B3.[17][18] Some of these compounds exhibited IC50 values in the low micromolar range, demonstrating their potential for further development as antiviral therapies.[18]
Other benzoic acid derivatives have also shown promise against influenza A virus by inhibiting neuraminidase activity.[19]
Other Potential Applications
The versatility of the sulfamoylbenzoic acid scaffold extends to other areas of drug discovery, with derivatives being investigated as:
LPA2 Receptor Agonists: For potential applications in cell survival and proliferation.[2][20]
h-NTPDase Inhibitors: With potential roles in thrombosis, diabetes, and cancer.[21]
Cytosolic Phospholipase A2α Inhibitors: For inflammatory conditions.[22]
Synthesis of Sulfamoylbenzoic Acid Derivatives
The synthesis of sulfamoylbenzoic acid derivatives typically involves a few key steps, making the scaffold readily accessible for medicinal chemistry exploration. A common synthetic route starts with the chlorosulfonation of a substituted benzoic acid, followed by amination to introduce the sulfamoyl group.[3]
Caption: General synthetic workflow for sulfamoylbenzoic acid derivatives.
General Experimental Protocol: Synthesis of a Sulfamoylbenzoic Acid Derivative
Objective: To synthesize an N-substituted 4-sulfamoylbenzoic acid derivative.
Materials:
4-(Chlorosulfonyl)benzoyl derivative.
Primary or secondary amine.
Base (e.g., pyridine or triethylamine).
Solvent (e.g., dichloromethane).
Reagents for ester hydrolysis (e.g., LiOH or NaOH).
Procedure:
Sulfonamide Formation: Dissolve the 4-(chlorosulfonyl)benzoyl derivative in a suitable solvent. Add the desired amine and a base. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
Work-up and Purification: Quench the reaction, extract the product into an organic solvent, and purify by column chromatography to yield the ester intermediate.
Ester Hydrolysis: Dissolve the purified ester in a suitable solvent system (e.g., THF/water). Add a base (e.g., LiOH) and stir until the hydrolysis is complete.
Final Product Isolation: Acidify the reaction mixture to precipitate the final carboxylic acid product. Filter, wash, and dry the product. Characterize the final compound using techniques such as NMR and mass spectrometry.
Conclusion
The sulfamoylbenzoic acid scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of clinically and pre-clinically important molecules. From their well-established role as potent loop diuretics to their emerging applications as carbonic anhydrase inhibitors and antiviral agents, these compounds continue to be of significant interest to the drug discovery community. The synthetic tractability and the potential for fine-tuning the pharmacological properties through targeted modifications ensure that sulfamoylbenzoic acids will remain a key area of research for the foreseeable future.
Comprehensive Safety and Disposal Protocol for 4-[(2-methylphenyl)sulfamoyl]benzoic Acid In drug discovery and development, sulfonamide-containing benzoic acid derivatives are highly valued pharmacophores, frequently uti...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Disposal Protocol for 4-[(2-methylphenyl)sulfamoyl]benzoic Acid
In drug discovery and development, sulfonamide-containing benzoic acid derivatives are highly valued pharmacophores, frequently utilized in the synthesis of enzyme inhibitors and targeted therapeutics. However, the safe handling and disposal of 4-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS: 519153-07-2)[1] requires strict logistical oversight. Due to its specific chemical structure—combining a weakly acidic carboxylic group with a sulfonamide moiety—improper disposal can lead to severe environmental contamination, including the release of toxic sulfur and nitrogen oxides upon thermal decomposition[2].
This guide provides drug development professionals with a field-proven, self-validating operational framework for the safe handling, spill containment, and RCRA-compliant disposal of this compound[3].
Chemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand the mechanistic hazards of the molecule. The compound is a known irritant and central nervous system/respiratory stressor.
Handle strictly in a certified fume hood (>100 fpm face velocity).
Thermal Decomposition
Toxic Gas Emission
Emits CO, CO2, NOx, and SOx upon thermal breakdown[2].
Operational Safety & Handling Workflows
Every interaction with 4-[(2-methylphenyl)sulfamoyl]benzoic acid must be treated as a self-validating system to ensure zero-exposure operations.
Protocol 1: Routine Handling and Solution Preparation
Step 1: Environmental Verification.
Action: Conduct all weighing and dissolution inside a certified Class II chemical fume hood.
Causality: The powder is classified under STOT SE 3 (Specific Target Organ Toxicity)[1]. Inhalation of micro-particulates causes immediate respiratory irritation and potential drowsiness.
Validation Check: Hold a Kimwipe at the sash opening; a distinct, continuous inward pull validates adequate negative pressure (>100 fpm) before opening the chemical container.
Step 2: Static-Free Weighing.
Action: Use anti-static weigh boats and grounded spatulas.
Causality: Fine organic powders hold static charges, leading to sudden aerosolization or "jumping" of the powder when transferred, increasing inhalation risk.
Validation Check: Observe the powder behavior on the spatula; if particles cling aggressively to the metal, re-ground the equipment before proceeding.
Step 3: Solvent Dissolution.
Action: Dissolve the compound in compatible organic solvents (e.g., DMSO or Methanol) before introducing any aqueous buffers.
Causality: The compound is highly hydrophobic. Forcing it into aqueous solutions directly results in undissolved micro-clumps that complicate downstream disposal and biological assays.
Validation Check: Visually inspect the solution against a light source; complete optical clarity confirms total dissolution.
Spill Response & Containment Workflow
In the event of an accidental release, standard sweeping will exacerbate the hazard by aerosolizing the powder.
Caption: Step-by-step spill response protocol minimizing aerosolization and exposure.
Protocol 2: Dry Spill Containment
Step 1: Isolation.
Action: Evacuate the immediate 5-foot radius and don an N95 respirator or half-mask particulate filter.
Step 2: Containment.
Action: Surround the spill with inert, slightly dampened absorbent material (e.g., sand or vermiculite lightly misted with ethanol). Do not use water.
Causality: Water can spread the weakly acidic compound without dissolving it[2]. Ethanol-dampened vermiculite suppresses dust generation.
Validation Check: Shine a high-intensity flashlight parallel to the floor; the absence of visible airborne particulates in the beam validates successful dust suppression.
Step 3: Collection.
Action: Use a non-sparking plastic scoop to transfer the material into a sealable hazardous waste container. Wash the affected area with a mild alkaline detergent.
Proper Disposal Procedures & RCRA Compliance
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine the correct waste stream[3]. Because 4-[(2-methylphenyl)sulfamoyl]benzoic acid contains both nitrogen and sulfur, it cannot be disposed of via standard municipal waste or drain systems.
Caption: Waste segregation and disposal pathway for sulfonamide benzoic acid derivatives.
Protocol 3: Waste Segregation and Manifesting
Step 1: Solid Waste Segregation.
Action: Place all contaminated PPE, weigh boats, and empty vials into a double-lined, puncture-resistant chemical waste bag.
Causality: Double-lining prevents accidental puncture by rigid plastic weigh boats, ensuring containment of residual STOT SE 3 powders[1].
Validation Check: Invert the sealed primary bag gently; if no powder escapes into the secondary bag, containment is verified.
Step 2: Liquid Waste Segregation.
Action: Deposit organic solutions (e.g., DMSO, Methanol) into a designated "Non-Halogenated Organic Waste" carboy.
Causality: Mixing this compound with halogenated waste (like DCM) complicates the incineration profile and drastically increases disposal costs.
Validation Check: Cross-reference the master waste log; ensure no halogenated solvents have been added to the carboy prior to your transfer.
Step 3: High-Temperature Incineration.
Action: Coordinate with your EHS department to ensure the waste manifest specifies "High-Temperature Incineration with Flue-Gas Desulfurization (FGD)."
Causality: Standard burning of sulfamoylbenzoic acids releases toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[2]. High-temperature facilities equipped with alkaline scrubbers neutralize these acidic gases before atmospheric release.
References
NextSDS. "4-[(2-methylphenyl)sulfamoyl]benzoic acid — Chemical Substance Information." NextSDS Database. Available at: [Link][1]
A Researcher's Guide to the Safe Handling of 4-[(2-methylphenyl)sulfamoyl]benzoic Acid
Understanding the Risks: A Profile of 4-[(2-methylphenyl)sulfamoyl]benzoic Acid 4-[(2-methylphenyl)sulfamoyl]benzoic acid belongs to the sulfonamide class of compounds, which are known for a range of bioactivities.[1] Wh...
Author: BenchChem Technical Support Team. Date: March 2026
Understanding the Risks: A Profile of 4-[(2-methylphenyl)sulfamoyl]benzoic Acid
4-[(2-methylphenyl)sulfamoyl]benzoic acid belongs to the sulfonamide class of compounds, which are known for a range of bioactivities.[1] While specific toxicological data for this compound is limited, related sulfonamides and sulfonic acids are known to cause skin and eye irritation.[2][3][4] Inhalation of dust particles may lead to respiratory tract irritation.[2][4] Furthermore, some individuals may develop skin sensitization upon repeated contact.[5] Systemic effects, although less common in a laboratory setting with proper handling, can include allergic reactions in susceptible individuals.[1][6]
Key Potential Hazards:
Skin Irritation: Direct contact may cause redness and discomfort.[3][4]
Serious Eye Irritation: Contact with eyes can cause significant irritation.[3][4]
Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[4][7]
Sensitization: Repeated exposure may lead to allergic skin reactions.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical when handling 4-[(2-methylphenyl)sulfamoyl]benzoic acid. The level of PPE should be determined by the specific procedures being performed and the potential for exposure.
Scenario
Required Personal Protective Equipment
Weighing and preparing solutions
- Safety glasses with side shields or chemical splash goggles- Nitrile or other chemical-resistant gloves- Laboratory coat
Reactions and manipulations
- Chemical splash goggles- Nitrile or other chemical-resistant gloves- Laboratory coat- Use of a fume hood is strongly recommended
Cleaning spills
- Chemical splash goggles- Nitrile or other chemical-resistant gloves- Disposable coveralls or apron- Respiratory protection (if significant dust is generated)
Waste disposal
- Chemical splash goggles- Nitrile or other chemical-resistant gloves- Laboratory coat
Note on Glove Selection: Always check the manufacturer's guidelines for glove compatibility with aromatic sulfonic acids. Nitrile gloves are generally a suitable choice for incidental contact.[8] For prolonged handling, consider thicker, more resistant gloves.
Safe Handling and Operational Workflow
Adherence to a strict operational workflow will minimize the risk of exposure and ensure a safe laboratory environment.
Preparation and Weighing
Work Area Preparation: Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood or a ventilated enclosure to minimize dust inhalation.
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
Handling: Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust. If the material is a fine powder, consider using a balance with a draft shield.
Container Management: Keep the container of 4-[(2-methylphenyl)sulfamoyl]benzoic acid tightly closed when not in use to prevent contamination and accidental spills.[3][9]
Experimental Procedures
Ventilation: All experimental manipulations should be carried out in a certified chemical fume hood to prevent the inhalation of any potential vapors or dust.[10]
Containment: Use appropriate laboratory glassware and equipment to contain the chemical during reactions. Ensure all connections are secure.
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
Monitoring: Continuously monitor the reaction for any unexpected changes.
The following diagram illustrates the recommended workflow for handling 4-[(2-methylphenyl)sulfamoyl]benzoic acid:
Caption: Workflow for Handling 4-[(2-methylphenyl)sulfamoyl]benzoic Acid.
Spill and Emergency Procedures
Prompt and appropriate action is crucial in the event of a spill or accidental exposure.
Spills
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Alert: Inform your supervisor and colleagues.
Personal Protective Equipment: Don the appropriate PPE for spill cleanup, including respiratory protection if necessary.[11]
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation.[5] Place the material in a sealed container for disposal.
Decontamination: Clean the spill area with soap and water.[5]
Accidental Exposure
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][7] Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention.
Inhalation: Move the individual to fresh air.[3][7] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.
Disposal Plan
All waste containing 4-[(2-methylphenyl)sulfamoyl]benzoic acid must be treated as chemical waste.
Waste Collection: Collect all solid waste and solutions containing the compound in a clearly labeled, sealed container.
Labeling: The waste container must be labeled with the full chemical name and any known hazards.
Disposal: Dispose of the waste through your institution's hazardous waste management program.[3][9] Do not dispose of this chemical down the drain or in regular trash.
Conclusion
By adhering to these guidelines, researchers can safely handle 4-[(2-methylphenyl)sulfamoyl]benzoic acid, minimizing risks to themselves and their colleagues. A proactive approach to safety, grounded in a thorough understanding of potential hazards and the consistent use of appropriate protective measures, is paramount in the research environment.
References
Naisbitt, D. J., et al. (2001). Time-course of toxicity of reactive sulfonamide metabolites. British Journal of Pharmacology, 134(3), 597-605.
Choudhary, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society, 98(11), 100175.
Khan, A. A., & Alam, M. (2020). Clinical toxicity of sulfonamides. In Sulfonamides: An overview. IntechOpen.
Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
Fisher Scientific. (2007, January 15).
Gerebtzoff, G., et al. (2020). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. Journal of Medicinal Chemistry, 63(7), 3377-3386.
Zeni, L. A., et al. (2018). Dosimetry and Toxicity Studies of the Novel Sulfonamide Derivative of Sulforhodamine 101([18F]SRF101) at a Preclinical Level. Current Radiopharmaceuticals, 11(3), 194-201.
New Jersey Department of Health. (2002, September). ALKANE SULFONIC ACID HAZARD SUMMARY.
Freeport-McMoRan. (2019, January 18). Technical Supplement: Sulfuric Acid Bulk Handling FCX-HS28– Personal Protective Equipment.
Santa Cruz Biotechnology, Inc. 4-Sulfamoylbenzoic acid - SCBT.
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
Alfa Aesar. (2007, January 15).
North Carolina Department of Health and Human Services. (2019, December 17). Occupational Safety Resources on Sulfuric Acid.
Sigma-Aldrich. (2026, March 5).
Acros Organics. (2025, December 21). 4-(Methylamino)